Silymarin

Catalog No.
S543196
CAS No.
65666-07-1
M.F
C25H22O10
M. Wt
482.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silymarin

CAS Number

65666-07-1

Product Name

Silymarin

IUPAC Name

3,5,7-trihydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one

Molecular Formula

C25H22O10

Molecular Weight

482.4 g/mol

InChI

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3

InChI Key

SEBFKMXJBCUCAI-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2,3 Dehydrosilybin, 2,3-dehydrosilybin, Alepa forte, Alepa-forte, Ardeyhepan, Cefasilymarin, durasilymarin, Hepa loges, Hepa Merz Sil, hepa-loges, Hepa-Merz Sil, HepaBesch, Hepar Pasc, Hepar-Pasc, Heparsyx, Heplant, Lagosa, legalon forte, silibin, silibinin, Silibinin A, Silibinin B, silybin, silybin A, silybin B, silybinin

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H]2[C@@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

The exact mass of the compound Silymarin is 482.1213 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Lignans - Flavonolignans - Silymarin. It belongs to the ontological category of flavonolignan in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

silymarin molecular mechanisms of action

Author: Smolecule Technical Support Team. Date: February 2026

Core Molecular Mechanisms of Action

Silymarin's activity stems from its ability to simultaneously influence several critical cellular processes. The following table summarizes its primary molecular targets and mechanisms.

Pharmacological Effect Key Molecular Targets & Pathways Observed Molecular Action
Antioxidant & Cytoprotective [1] [2] [3] Nrf2/Keap1/ARE pathway; Glutathione (GSH) [1] Activates Nrf2, leading to increased expression of antioxidant genes (e.g., for GSH synthesis); Boosts cellular GSH levels [1] [3].
Anti-inflammatory [4] [2] NF-κB pathway; MAPK pathway; TNF-α [4] Inhibits NF-κB and MAPK signaling, reducing secretion of pro-inflammatory cytokines like TNF-α [4].
Pro-apoptotic (Anti-cancer) [5] Bcl-2/Bax ratio; Fas/FasL pathway; Caspase-8 [5] Upregulates pro-apoptotic proteins (Bax, FasL); Downregulates anti-apoptotic Bcl-2; Activates caspase-8 [5].
Anti-cancer & Cell Cycle Modulation [5] [2] PI3K/Akt/mTOR pathway; JAK/STAT pathway [5] Inhibits key survival and proliferation pathways (PI3K/Akt, STAT3), leading to cell cycle arrest and suppression of tumor growth [5].

The interplay of these pathways can be visualized as follows, showing how this compound influences key cellular processes:

G cluster_antioxidant Antioxidant Response cluster_anti_inflammatory Anti-inflammatory Action cluster_apoptosis Pro-apoptotic (Anti-cancer) cluster_survival Inhibition of Survival Pathways This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 NFkB Inhibits NF-κB This compound->NFkB MAPK Inhibits MAPK This compound->MAPK Bax ↑ Pro-apoptotic Bax This compound->Bax Bcl2 ↓ Anti-apoptotic Bcl-2 This compound->Bcl2 PI3K Inhibits PI3K/Akt This compound->PI3K STAT3 Inhibits JAK/STAT This compound->STAT3 ARE ARE Gene Expression Nrf2->ARE GSH ↑ Glutathione (GSH) ARE->GSH Cytokines ↓ Pro-inflammatory Cytokines (TNF-α) NFkB->Cytokines MAPK->Cytokines Caspases Activates Caspases Bax->Caspases Bcl2->Caspases Inhibits Survival ↓ Cell Survival & Proliferation PI3K->Survival STAT3->Survival

This compound's multi-targeted mechanism of action across key cellular pathways.

Quantitative Data Summary

Substantial in vitro and in vivo evidence supports these mechanisms. The table below consolidates key experimental findings.

Experimental Model This compound Treatment Key Quantitative Outcomes Citation
Human Melanoma (A375-S2) Not Specified ↑ FADD expression; Cleavage of procaspase-8 [5]. [5]
Human Breast Cancer (MCF-7) Silibinin ↑ FasL and FADD expression; Cleavage of pro-caspase 8 to active forms (43 kDa, 41 kDa) [5]. [5]
Breast Cancer Cells (MCF-7 & MDA-MB-231) This compound ↑ Bax (pro-apoptotic); ↓ Bcl-2 (anti-apoptotic); Increased Bax/Bcl-2 ratio [5]. [5]
Mouse Model (APAP-induced injury) This compound pretreatment Prevented depletion of hepatic GSH; ↓ Plasma ALT & SDH enzymes; ↓ Lipid peroxidation (TBARS) [3]. [3]
Clinical Study (MASLD patients) Combination therapy (6 months) Significant reduction in ALT, AST, GGT, ALP; Improved fibrosis score [6]. [6]

Experimental Protocols for Key Assays

For researchers aiming to validate these mechanisms, here are detailed methodologies for core assays.

Assessing Apoptosis via Western Blot (Fas/FasL Pathway)

This protocol is based on studies in human melanoma and breast cancer cell lines [5].

  • Cell Culture & Treatment: Culture relevant cell lines (e.g., A375-S2, MCF-7). Treat with a range of this compound or silibinin concentrations (e.g., 50-200 µM) for 12-48 hours. Include a vehicle-treated control.
  • Protein Extraction & Quantification: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a standard assay (e.g., BCA).
  • Western Blotting: Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane. Block membranes with 5% non-fat milk.
  • Antibody Incubation: Probe membranes with specific primary antibodies overnight at 4°C.
    • Targets: Fas, FasL, FADD, pro-caspase-8, cleaved caspase-8.
    • Loading Control: β-actin or GAPDH.
    • Follow with appropriate HRP-conjugated secondary antibodies.
  • Detection & Analysis: Use enhanced chemiluminescence (ECL) substrate for detection. Quantify band intensity to assess changes in protein expression and cleavage.
Evaluating Antioxidant Effect via Glutathione (GSH) Assay

This method is detailed in a study on acetaminophen (APAP)-induced hepatotoxicity in mice [3].

  • In Vivo Pretreatment: Administer this compound (e.g., 100 mg/kg, orally) to mice daily for 3-7 days. Include a control group receiving vehicle.
  • Toxicant Challenge & Sample Collection: On the final day, administer a hepatotoxic dose of APAP (e.g., 300 mg/kg, i.p.). After a set time (e.g., 6 hours), euthanize animals and collect liver tissue.
  • Tissue Homogenization: Homogenize a portion of liver tissue in ice-cold buffer (e.g., 0.1 M phosphate buffer with 5 mM EDTA, pH 7.4).
  • GSH Measurement: Use a commercial GSH assay kit or a standardized method like the DTNB (Ellman's reagent) assay.
    • Centrifuge homogenates to obtain a clear supernatant.
    • Mix supernatant with DTNB and measure absorbance at 412 nm.
    • Calculate GSH concentration against a standard curve. Results are typically expressed as µmol GSH per gram of liver tissue.
Analyzing Anti-inflammatory Activity via Cytokine Measurement
  • In Vitro Model: Use immune cells (e.g., lymphocytes) or hepatocyte cell lines stimulated with an inflammatory agent (e.g., LPS).
  • Treatment & Stimulation: Pre-treat cells with this compound for 2-4 hours, then co-incubate with the inflammatory stimulus for 18-24 hours.
  • Cytokine Quantification: Collect cell culture supernatant.
    • Method: Use Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for cytokines like TNF-α, IL-6, and IL-1β.
    • Follow manufacturer protocols to measure cytokine levels, comparing treated groups to stimulated controls [4] [7].

Pharmacokinetics and Bioavailability Challenges

A critical consideration for drug development is this compound's inherently low oral bioavailability (∼0.95%), attributed to poor solubility, instability in GI fluids, and extensive intestinal and hepatic metabolism [5]. Research is actively exploring nano-delivery systems to overcome this:

  • Types: Liposomes, polymeric nanoparticles, lipid-based nanoparticles [5] [2].
  • Aims: Enhance solubility, protect from early metabolism, and improve target tissue distribution [5].

References

Chemical Composition and Pharmacokinetic Overview

Author: Smolecule Technical Support Team. Date: February 2026

Silymarin is a complex mixture of polyphenolic compounds extracted from the seeds of Silybum marianum (milk thistle). The table below outlines its primary flavonolignans and key pharmacokinetic parameters. [1] [2] [3]

Parameter Description
Major Components Silibinin (silybin) A & B (50-60%), isosilybin, silychristin, silydianin, taxifolin. [1] [3]
Solubility Poor water solubility (~0.05 mg/mL); inherently lipophilic. [4]
Oral Bioavailability Low, estimated between 23% - 47%. Highly variable and dependent on formulation. [2] [3]
Tmax (Peak Plasma Time) Approximately 2-6 hours post-administration. [4]
Protein Binding High, primarily to serum albumin. [4]
Primary Metabolism Extensive Phase II conjugation (glucuronidation and sulfation). [5] [2]
Key Eliminatory Routes Predominantly biliary excretion; enterohepatic recirculation occurs. Renal excretion is minimal (1-2%). [2]

Key ADME Processes and Experimental Findings

The absorption, distribution, metabolism, and excretion (ADME) of this compound are influenced by its physical properties and interactions with biological transporters.

Absorption and Transport

This compound's oral absorption is limited by its poor aqueous solubility and active efflux back into the intestinal lumen. Key findings from Caco-2 cell monolayer models and transporter-overexpressing cell lines indicate that the efflux transporters MRP2 (Multidrug Resistance-Associated Protein 2) and BCRP (Breast Cancer Resistance Protein) are primarily responsible for restricting its absorption. Inhibition of these transporters can significantly enhance this compound's bioavailability. [2]

Metabolism and Elimination

After absorption, this compound undergoes rapid and extensive Phase II metabolism.

  • Conjugation Enzymes: Glucuronidation is mediated by UGT1A1, 1A6, 1A7, 1A9, 2B7, and 2B15 isoforms, while sulfation is handled by sulfotransferases (SULTs). The metabolism is stereoselective, with silybin B being more efficiently glucuronidated at the C-20 position. [2]
  • Biliary Excretion: Both free and conjugated this compound are actively transported into the bile. Studies in MRP2-deficient (TR⁻) rats confirm that MRP2 is the major transporter for biliary excretion. The high biliary concentration leads to enterohepatic recirculation, where compounds are reabsorbed from the intestine, often causing a secondary peak in the plasma concentration-time curve. [2]

The following diagram illustrates the core ADME pathway of this compound and the transporters involved.

This compound ADME and Transporter Interaction Pathway.

Strategies to Enhance Bioavailability

The low oral bioavailability of this compound has driven research into various formulation strategies. The table below compares different technological approaches.

Strategy Mechanism Example
Complexation with Phospholipids Improves lipid solubility and integration into mixed micelles during digestion. Silipide (Siliphos), reported to have 10x higher bioavailability than standard this compound. [3]
Complexation with Cyclodextrins Enhances aqueous solubility through inclusion complex formation. β-cyclodextrin complex, reported to be 18x more soluble than plain this compound. [3]
Co-administration with Bioenhancers Inhibits efflux transporters and/or metabolic enzymes. Tangeretin, piperine, and baicalein. [2]
Other Advanced Formulations Utilize liposomes, nanoparticles, or self-microemulsifying drug delivery systems (SMEDDS). Various formulations under research to improve solubility and permeability. [1]

Experimental Models and Methodologies

Selecting appropriate experimental models is critical for generating translatable data on this compound pharmacokinetics.

In Vivo Models
  • Rodent Models: Commonly used for initial efficacy and toxicity screening. However, their hepatic transporter expression, bile acid composition, and metabolic rates differ significantly from humans, limiting translational value. [6]
  • Porcine Models: Pigs are a more translationally relevant model due to their similarities to humans in hepatic architecture, bile acid composition, and expression patterns of key transporters (OATP, NTCP, BSEP, MRP2). This makes them superior for pharmacokinetic and exposure-response studies. [6]
In Vitro and Analytical Methods
  • Transport Studies: Use Caco-2 cell monolayers or transporter-overexpressing cell lines (e.g., MDCKII-MRP2) to study permeability and active efflux. Specific chemical inhibitors (e.g., MK571 for MRP2) help identify involved transporters. [2]
  • Metabolism Studies: Incubate this compound with recombinant UGT/SULT enzymes or human liver microsomes to identify metabolic pathways and specific isoforms involved. [2]
  • Analytical Chemistry: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is essential for precisely quantifying the individual diastereomers of silybin and its complex conjugate metabolites in plasma, bile, and tissues. [1] [2]

The workflow for a comprehensive pharmacokinetic study is visualized below.

Workflow for this compound Pharmacokinetic Study.

Drug-Drug Interaction (DDI) Potential

Despite in vitro studies showing that this compound can inhibit certain cytochrome P450 enzymes (CYPs), UDP-glucuronosyltransferases (UGTs), and transporters like P-glycoprotein (P-gp), these effects are often not observed in clinical settings due to low systemic concentrations of the parent compounds. [5] [2] However, as a beneficiary of interactions, its own exposure can be increased when co-administered with inhibitors of MRP2/BCRP (e.g., tangeretin). [2] Healthcare practitioners should still counsel patients about the potential for interactions. [5]

Key Takeaways for Researchers

  • Bioavailability is the Primary Hurdle: The therapeutic potential of this compound in preclinical studies is limited by its low oral bioavailability, which is influenced by poor solubility, active efflux, and extensive metabolism.
  • Formulation is Key: Advanced formulations that address solubility and evade efflux transporters are critical for achieving therapeutic systemic and hepatic exposure.
  • Model Selection Matters: Porcine models offer superior translational value over rodents for pharmacokinetic and hepatoprotective studies due to physiological similarities to humans.
  • Clinical DDI Risk is Low: While in vitro data suggests a potential for interaction, the clinical risk of this compound acting as a perpetrator in drug-drug interactions appears low.

References

Mechanisms of Action: Beyond Antioxidant Effects

Author: Smolecule Technical Support Team. Date: February 2026

Silymarin and its constituents exert hepatoprotective and therapeutic effects through multiple interconnected cellular pathways. The following diagram synthesizes the key mechanisms described in the research, focusing on the Nrf2 antioxidant and NF-κB anti-inflammatory pathways [1] [2].

architecture cluster_antioxidant Antioxidant Pathway (Nrf2/ARE) cluster_anti_inflammatory Anti-inflammatory Pathway (NF-κB) This compound This compound Nrf2_Inactive Nrf2 (Inactive) Keap1-bound This compound->Nrf2_Inactive  Releases NFkB_Inactive NF-κB (Inactive) IκB-bound This compound->NFkB_Inactive  Stabilizes Nrf2_Active Nrf2 (Active) Nrf2_Inactive->Nrf2_Active ARE Antioxidant Response Element (ARE) Nrf2_Active->ARE Antioxidant_Enzymes HO-1, NQO1, GCL (GSH Synthesis) ARE->Antioxidant_Enzymes Oxidative_Stress Oxidative_Stress Antioxidant_Enzymes->Oxidative_Stress Reduces NFkB_Active NF-κB (Active) NFkB_Inactive->NFkB_Active Prevents Activation Inflammatory_Mediators TNF-α, IL-6, IL-1β COX-2, iNOS NFkB_Active->Inflammatory_Mediators Inflammation Inflammation Inflammatory_Mediators->Inflammation Reduces

Additional key mechanisms not shown in the diagram include:

  • Stimulation of Hepatic Regeneration: this compound can stimulate ribosomal RNA synthesis, promoting liver cell regeneration [3].
  • Toxin Blockade: It may prevent the uptake of toxins, like amanitin from death cap mushrooms, into hepatocytes [3] [4].
  • Metabolic Modulation: It improves lipid handling through AMPK-PPAR signaling pathways, which is relevant for managing non-alcoholic fatty liver disease (NAFLD) [1] [5].
  • Altered Drug Disposition: this compound can inhibit cytochrome P450 enzymes and P-glycoprotein-mediated efflux, which may lead to drug interactions [6].

Key Experimental Protocols for this compound Research

For researchers designing studies, here are methodologies for evaluating key activities.

Assessing Antioxidant Capacity
  • DPPH Assay: Measures free radical scavenging activity. A solution of DPPH radical in methanol is mixed with the test compound. The reduction in absorbance is measured at 517nm after incubation [7].
  • ORAC & ABTS+ Assays: Fluorescence- and absorbance-based methods, respectively, to quantify antioxidant capacity against peroxyl radicals and cationic radicals [7].
Evaluating Anti-inflammatory Activity
  • NF-κB Pathway Inhibition: Cells (e.g., macrophages) are stimulated with an inflammatory agent like LPS. The effect of this compound compounds on NF-κB nuclear translocation is measured via electrophoretic mobility shift assay (EMSA) or by quantifying the levels of downstream mediators like TNF-α and IL-6 using ELISA [1] [2].
Testing Anticancer and Cytotoxic Potential
  • Cell Proliferation and Apoptosis: Cancer cell lines (e.g., prostate cancer LNCaP, 22Rv1) are treated with individual flavonolignans. Cell viability is assessed via MTT assay, and apoptosis is measured by flow cytometry (Annexin V/PI staining) [7].
  • Cell Cycle Analysis: Treated cells are fixed, stained with propidium iodide, and analyzed by flow cytometry to determine the distribution in cell cycle phases (e.g., G1 arrest) [7].

Formulation Strategies to Overcome Bioavailability Challenges

A major hurdle in this compound therapeutics is the poor water solubility and low oral bioavailability of its components, including silybin [8] [9] [6]. Advanced formulation strategies are critical to overcoming this.

Strategy Description Key Advancement
Cocrystallization Forms a crystal structure with a coformer (e.g., L-proline). Silybin-L-proline cocrystal showed a 16-fold increase in bioavailability in rats compared to raw silybin [8].
Phospholipid Complexes Binds active compounds to phosphatidylcholine (e.g., Siliphos). Improves bioavailability by 4.6 to 10-fold; enhances integration into cell membranes [6] [5].
Cyclodextrin Inclusion Encapsulates the molecule within a cyclodextrin ring. Significantly increases water solubility [6].
Nano-carrier Systems Uses liposomes, polymeric nanoparticles, or microemulsions. Enhances targeted delivery to hepatic tissue and the central nervous system (CNS); protects from degradation [9].

Current Research Focus and Future Directions

The field is moving beyond viewing this compound as a simple extract and silybin as its sole active component.

  • Exploring Minor Constituents: Research is shifting towards minor flavonolignans (e.g., isosilybin, silychristin) and taxifolin, which show unique and sometimes superior bioactivities, such as selective anticancer effects and potent antioxidant capacity [7] [10].
  • Improved Preclinical Models: Porcine (pig) models are gaining traction as they more closely mimic human liver anatomy, bile acid composition, and transporter expression than rodent models, leading to more translatable pharmacokinetic and efficacy data [1].
  • Clinical Applications: While approved in Europe for toxic liver damage and amanita mushroom poisoning [7] [6] [4], research continues into its use for NAFLD/NASH [1] [5], as an adjunct in cancer therapy [6], and for its neuroprotective potential [9].

References

silymarin anti-inflammatory pathways NF-κB

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Models and Protocols

To apply these findings in a research setting, the following table outlines key experimental models and methodologies used to elucidate silymarin's anti-inflammatory actions.

Experimental Focus Model/Cell Line Treatment & Dosing Key Readouts & Assays
NF-κB/MAPK Signaling In Vitro Human hepatoma (Huh7.5.1) and Jurkat T cells [1]. 80 μM this compound for 4, 8, 24 hours [1]. Western blot (IκB-α, p65 phosphorylation); qRT-PCR (TLR4, MyD88); Immunohistochemistry (phospho-ERK1/2, JNK, p38) [2] [1].
PI3K/AKT/NF-κB Inhibition Bone Marrow-Derived Mesenchymal Stem Cells (BM-MSCs) [3]. LPS-induced inflammation, treated with this compound/Silybin-functionalized Selenium Nanoparticles (Sm-SeNPs/Sb-SeNPs) [3]. qRT-PCR and protein analysis (PI3K, AKT, NF-κB, IL-1β, TNF-α); Oxidative stress assays (SOD, CAT, GPx activity) [3].
In Vivo Anti-inflammatory & Neuroprotective Effects Male Wistar rats with compression Spinal Cord Injury (SCI) [4]. Intrathecal SIL (0.1, 0.2, 0.4 μmol) post-injury [4]. Behavioral tests (BBB, von Frey); Serum analysis (Catalase, Glutathione, Nitrite, MMP2/9); Histopathology (neuron count) [4].
Metabolomic & Transcriptomic Profiling Human hepatoma Huh7.5.1 cells [1]. 80 μM this compound vs. DMSO control for 4, 8, 24 hours [1]. Whole-genome microarray; qRT-PCR validation (e.g., DDIT4, CXCL10); Metabolomics (GC/MS, LC/MS) [1].

Experimental Workflow and Signaling Pathway

The diagram below outlines a generalized experimental workflow for profiling this compound's anti-inflammatory effects, from cell treatment to multi-omics analysis.

Start Start: Cell Treatment (this compound vs. Vehicle) A Short-term Exposure (e.g., 4h) Start->A B Long-term Exposure (e.g., 24h) Start->B C Multi-Omics Data Collection A->C B->C D Bioinformatics & Pathway Analysis C->D E1 Early Stress Response (ATF4 induction, AMPK activation, mTOR inhibition, DDIT4 induction) D->E1 E2 Phenotypic Anti-inflammatory Effects (NF-κB & FOXO suppression, Pro-inflammatory cytokine downregulation) D->E2

This compound anti-inflammatory profiling workflow.

The following diagram illustrates the key molecular pathways through which this compound exerts its anti-inflammatory effects, particularly its inhibition of the central NF-κB pathway.

This compound This compound PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Inhibits MAPK MAPK Pathway (p38, JNK, ERK) This compound->MAPK Inhibits Inflammasome NLRP3 Inflammasome This compound->Inflammasome Inhibits AMPK AMPK Activation This compound->AMPK Activates NFkB_Inactive NF-κB Complex (Inactive in Cytoplasm) PI3K_AKT->NFkB_Inactive Activates MAPK->NFkB_Inactive Activates Inflammasome->NFkB_Inactive Activates AMPK->NFkB_Inactive Inhibits NFkB_Active NF-κB (Active in Nucleus) NFkB_Inactive->NFkB_Active Activation & Nuclear Translocation COX2_iNOS COX-2 / iNOS Expression NFkB_Active->COX2_iNOS Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-8) NFkB_Active->Cytokines Induces

This compound inhibition of NF-κB via multiple pathways.

Key Technical Considerations for Research

  • Bioavailability Challenges: Native this compound has low water solubility and inefficient absorption, which can limit its efficacy [2]. Consider advanced formulations like nanocarriers, cyclodextrin complexes, or phospholipid complexes to significantly enhance bioavailability and therapeutic outcomes in experimental models [2] [3].
  • Multi-Component Synergy: this compound is a complex of flavonolignans. Research into its individual constituents (e.g., silybin A, silybin B) is valuable, as they may have different potencies and synergistic effects [5] [6].
  • Context-Dependent Effects: The anti-inflammatory action is cell-type and context-dependent. For instance, it modulates different pathways in liver cells, T-cells, and neural injury models. Tailor your model selection and analysis to your specific research question [1] [4].

References

Molecular Mechanisms of Neuroprotection

Author: Smolecule Technical Support Team. Date: February 2026

Silymarin exerts its neuroprotective effects by simultaneously targeting several critical cellular pathways. The table below summarizes these core mechanisms and their biological consequences.

Mechanism of Action Key Molecular Targets/Pathways Observed Biological Effect Experimental Evidence
Antioxidant Activity Scavenges free radicals; Enhances SOD, GPx; Activates Nrf2/HO-1 pathway [1] [2] Reduces oxidative stress and lipid peroxidation in neuronal cells [3] Rat model of MSG-induced neurotoxicity; increased antioxidant system activity [1]
Anti-Inflammatory Activity Suppresses NF-κB; Inhibits TNF-α, IL-6, IL-1β [1] [4] Reduces neuroinflammation and associated damage [3] [4] Rat model; decreased pro-inflammatory cytokines and GFAP immunoexpression [1]
Anti-Apoptotic Activity Downregulates Bax; Upregulates Bcl-2; Inhibits caspase-3 [1] Prevents programmed neuronal cell death [1] Rat model; reduced caspase-3 and pro-apoptotic Bax; increased anti-apoptotic Bcl-2 [1]
Modulation of Neurosignaling Pathways Activates PI3K/AKT pathway; Increases BDNF [1] [4] Promotes neuronal survival, growth, and synaptic plasticity [1] Rat model; increased p-PI3K, p-AKT, and BDNF protein levels [1]
Inhibition of Protein Aggregation Inhibits β-amyloid aggregation [3] Potential reduction in pathological hallmarks of Alzheimer's disease [3] In vitro and pre-clinical models [3]

Signaling Pathways and Experimental Insights

The neuroprotective effects of this compound are mediated through a complex interplay of signaling pathways. The following diagram synthesizes the key mechanisms highlighted in recent research, particularly its role in activating the PI3K/AKT pathway and modulating antioxidant and inflammatory responses.

silymarin_mechanisms cluster_neuroprotection Neuroprotective Outcomes This compound This compound PI3K PI3K Activation This compound->PI3K NFkB NF-κB Inhibition This compound->NFkB Nrf2 Nrf2 Activation This compound->Nrf2 ROS ROS Scavenging This compound->ROS Survival Neuronal Survival & Synaptic Plasticity AntiApoptotic Anti-Apoptotic Effect AntiInflammatory Anti-Inflammatory Effect Antioxidant Antioxidant Effect subcluster_pathways subcluster_pathways AKT AKT Phosphorylation PI3K->AKT BDNF BDNF ↑ AKT->BDNF CREB CREB Activation AKT->CREB Bcl2 Bcl-2 ↑ AKT->Bcl2 Bax Bax ↓ AKT->Bax BDNF->Survival CREB->Survival Bcl2->AntiApoptotic Caspase3 Caspase-3 ↓ Bax->Caspase3 Caspase3->AntiApoptotic TNFa TNF-α ↓ NFkB->TNFa IL6 IL-6 ↓ NFkB->IL6 TNFa->AntiInflammatory IL6->AntiInflammatory HO1 HO-1 ↑ Nrf2->HO1 HO1->Antioxidant ROS->Antioxidant

This compound's multi-target neuroprotective mechanism involves PI3K/AKT pathway activation and modulation of apoptosis, inflammation, and oxidative stress. [1] [4]

Key Experimental Models and Protocols

To evaluate the neuroprotective efficacy of this compound in a pre-clinical setting, robust in vivo models and detailed protocols are essential. The table below outlines a key recent experimental design.

Aspect Protocol Details
Disease Model Monosodium glutamate (MSG)-induced cerebellar toxicity in male Wistar rats [1]
Experimental Groups Group I: Control (0.9% NaCl); Group II: SLNPs only (500 μg/kg); Group III: MSG only (3.5 mg/kg, i.p.); Group IV: MSG + SLNPs; 10-day treatment [1]
This compound Formulation & Dosage This compound-loaded nanoliposomes (SLNPs); 500 μg/kg body weight; administered orally [1]
Key Behavioral Assessment Rotarod Test: Measures motor coordination and balance. Latency to fall and number of falls are recorded [1]
Key Biochemical & Molecular Assessments Western Blot: Protein levels of p-PI3K, p-AKT, BDNF. ELISA: Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). Immunohistochemistry: Expression of Nrf2, GFAP, NF-κB, caspase-3. qRT-PCR: Gene expression of HO-1, TrkB, Bcl-2, Bax [1]

Bioavailability and Formulation Strategies

A significant challenge in this compound's development as a neurotherapeutic is its low aqueous solubility and poor oral bioavailability [4] [5]. Advanced formulation strategies are being actively researched to overcome this barrier.

  • Nanoliposomes: Encapsulating this compound in nanoliposomes, as used in the study above, has been shown to improve its cellular absorption, protect it from degradation, and enhance its delivery to the brain [1].
  • Other Nanocarriers: Research into various nanocarrier systems is ongoing to enhance this compound's targeted delivery to the central nervous system and improve its therapeutic potential [5].

Conclusion and Future Directions

Evidence strongly supports this compound as a multi-target therapeutic candidate for neurodegenerative diseases. Its ability to modulate PI3K/AKT, NF-κB, and Nrf2 pathways underpins antioxidant, anti-inflammatory, and anti-apoptotic effects [1] [4]. Future work should focus on advanced formulations like nanoliposomes to improve brain bioavailability and rigorous clinical trials to validate pre-clinical findings [1] [5].

References

Molecular Mechanisms of JAK-STAT Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Silymarin, a polyphenolic flavonoid complex from milk thistle, exerts its effects through multiple mechanisms:

  • Direct Inhibition of Phosphorylation: In multiple myeloma cell lines (RPMI 8226 and H929), this compound treatment decreases the phosphorylation levels of both JAK2 and STAT3, effectively blocking the downstream signaling cascade [1] [2] [3].
  • Direct Molecular Binding: Molecular docking studies predict that this compound can bind directly to JAK2 and STAT3 proteins, suggesting a mechanism for its inhibitory effect on their phosphorylation and activation [1] [2].
  • Downregulation of Anti-Apoptotic Genes: By inhibiting the JAK2/STAT3 pathway, this compound reduces the expression of anti-apoptotic genes such as Bcl-2 and Bcl-xL, shifting the balance toward programmed cell death [1] [2].

Quantitative Data on this compound's Effects

The table below summarizes key experimental findings from recent studies on this compound's modulation of the JAK-STAT pathway.

Cancer/Cell Type Experimental Model Key Effects on JAK-STAT Pathway Observed Outcomes Citation
Multiple Myeloma RPMI 8226 & H929 cell lines ↓ JAK2 phosphorylation; ↓ STAT3 phosphorylation; ↓ Bcl-2 & Bcl-xL expression Induced apoptosis; inhibited cell proliferation [1] [1] [2] [3]
Multiple Myeloma U266 cell line Modulation of the PI3K/Akt/mTOR pathway (an interconnected survival pathway) Induced apoptosis; inhibited proliferation [1] [1]
Immune Cells Human PBMCs and T cells Inhibition of NF-κB activation (a related inflammatory pathway) Suppressed T cell proliferation; reduced pro-inflammatory cytokine (TNF-α, IFN-γ, IL-2) secretion [4] [4]

This experimental workflow visualizes the key steps involved in validating this compound's activity against the JAK-STAT pathway, from initial computational analysis to in vitro functional assays.

architecture cluster_1 Computational Prediction cluster_2 In Vitro Validation Start Research Objective: Identify this compound's effects on JAK-STAT in MM Step1 Network Pharmacology Start->Step1 Step2 Identify 15 key MM targets & 60 target interactions Step1->Step2 Step3 Molecular Docking Step2->Step3 Step4 Predicted binding to JAK2 & STAT3 Step3->Step4 Step5 Cell Viability Assay (CCK-8) Step4->Step5 Step6 Apoptosis Assay (Flow Cytometry) Step5->Step6 Step7 Protein Analysis (Western Blot, Immunofluorescence) Step6->Step7 Step8 Gene Expression Analysis (RT-qPCR) Step7->Step8 Findings Key Findings: Inhibits p-JAK2/p-STAT3 Induces Apoptosis Downregulates Bcl-2/Bcl-xL Step8->Findings

This diagram outlines the multi-step experimental workflow used to elucidate this compound's inhibition of the JAK-STAT pathway, combining computational and in vitro methods [1] [2].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies from the cited studies.

Network Pharmacology and Molecular Docking
  • Target Acquisition: this compound's putative and known targets were gathered from 10 databases (e.g., DrugBank, TTD, SwissTargetPrediction) [1] [2]. MM-associated genes were collected from databases like DisGeNET and GeneCards.
  • Network Construction: The overlapping genes between this compound and MM targets were identified. A Protein-Protein Interaction (PPI) network was built using the STRING database and visualized in Cytoscape to find hub targets [1] [2].
  • Molecular Docking: The 3D structure of this compound was obtained from PubChem. Crystal structures of JAK2 (PDB: 3UGC) and STAT3 (PDB: 6NJS) were sourced from the PDB. Docking was performed using AutoDock Vina to predict binding affinity and pose [1] [2].
In Vitro Cell-Based Validation
  • Cell Culture: Human multiple myeloma cell lines (e.g., RPMI 8226, H929) are cultured in RPMI-1640 medium supplemented with 10% FBS at 37°C with 5% CO₂ [1] [2].
  • Cell Viability Assay: Cells are seeded in 96-well plates and treated with a gradient of this compound concentrations. After incubation, cell viability is measured using a Cell Counting Kit-8 (CCK-8), which uses a water-soluble tetrazolium salt to produce a formazan dye upon reduction by cellular dehydrogenases [1] [2].
  • Apoptosis Analysis: Cells treated with this compound are stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells (Annexin V+/PI- for early apoptosis and Annexin V+/PI+ for late apoptosis) is quantified using flow cytometry [1].
  • Protein Expression Analysis:
    • Western Blotting: Treated cells are lysed, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against p-JAK2, p-STAT3, STAT3, Bcl-2, Bax, and a loading control (e.g., β-actin). Detection is achieved using HRP-conjugated secondary antibodies and chemiluminescence [5].
    • Immunofluorescence: Cells are fixed, permeabilized, and incubated with primary antibodies against target proteins (e.g., p-STAT3), followed by fluorescently labeled secondary antibodies. Visualization and analysis are performed using fluorescence microscopy [1] [2].
  • Gene Expression Analysis: mRNA is extracted from treated cells, reverse transcribed into cDNA, and analyzed by RT-qPCR with primers for genes of interest (e.g., Bcl-2, Bcl-xL) to confirm changes at the transcriptional level [1] [2].

Research Implications and Future Directions

The inhibition of the JAK-STAT pathway is a key mechanism behind this compound's anti-cancer and anti-inflammatory properties [6] [1] [7]. However, a significant challenge for its therapeutic application is its low oral bioavailability, attributed to poor solubility, instability in GI fluids, and extensive metabolism [6].

Future research is focused on developing nano-delivery systems (e.g., liposomes, polymeric nanoparticles, lipid-based nanoparticles) to enhance this compound's solubility, protect it from degradation, and improve its targeted delivery to tissues, thereby increasing its therapeutic efficacy [6] [8].

References

Silymarin's Action on the PI3K/Akt/mTOR Pathway

Author: Smolecule Technical Support Team. Date: February 2026

The PI3K/Akt/mTOR (PAM) pathway is a critical intracellular signaling network that regulates cell survival, growth, proliferation, and metabolism [1] [2]. Dysregulation of this pathway is one of the most frequent abnormalities in human cancer [1] [2]. Silymarin and silibinin inhibit this pathway at multiple levels.

The diagram below illustrates how this compound interferes with the PAM pathway to exert its anti-cancer effects.

fantasy Growth_Factor Growth Factor (e.g., EGFR) RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PIP3->PIP2 dephosphorylates AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 Cell_Growth Cell Growth, Proliferation, Survival mTORC1->Cell_Growth mTORC2->AKT (activates via S473) PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Negatively Regulates This compound This compound This compound->PI3K Inhibits This compound->AKT Inhibits This compound->mTORC1 Inhibits

This compound inhibition points on the PI3K/Akt/mTOR pathway.

The major molecular effects of this compound/silibinin on cancer cells are summarized in the table below.

Mechanism of Action Observed Effect Experimental Context
mTOR Pathway Inhibition ↓ phosphorylation of S6 ribosomal protein (a downstream marker of mTOR activity) [3] [4] Activated human T cells (PBMCs) in vitro [3] [4]
Cell Cycle Arrest G1 phase arrest [3] [5] [4] Activated human T cells; various cancer models [3] [5] [4]
Apoptosis Induction ↑ Bax (pro-apoptotic), ↓ Bcl-2 (anti-apoptotic); ↑ Bax/Bcl-2 ratio [6] Breast cancer cells (MCF-7, MDA-MB-231) [6]
Death Receptor Pathway ↑ Fas/FasL expression, ↑ FADD, cleavage of pro-caspase-8 [6] Human melanoma (A375-S2) and breast cancer (MCF-7) cells [6]
Anti-Metastatic & Anti-Angiogenic ↓ Cell migration & invasion; ↓ VEGF expression [7] Lung cancer cells (A549, H460, H292) [7]

Key Experimental Evidence and Protocols

The following table summarizes foundational experimental evidence demonstrating this compound's effects, providing a methodological reference for researchers.

Study Focus Cell Model Treatment Key Assays & Readouts

| Cell Cycle & mTOR Inhibition [3] [4] | Human peripheral blood mononuclear cells (PBMCs) activated with anti-CD3/CD28 antibodies. | 10, 50, and 100 μM this compound (in DMSO) for 72-96 hours. | Cell Cycle: PI staining, flow cytometry (96-hour incubation). mTOR Activity: Western blot for phospho-S6 ribosomal protein in cell lysates (72-hour incubation). | | Apoptosis via Bcl-2/Bax [6] | Human breast cancer cell lines (MCF-7 and MDA-MB-231). | Treatment with this compound. | Cell Viability/Proliferation: MTT or similar assay. Apoptotic Proteins: Western blot to detect increased Bax and decreased Bcl-2 protein levels. | | Apoptosis via Fas/FasL [6] | Human melanoma cell line (A375-S2) and breast cancer cells (MCF-7). | Treatment with this compound/silibinin and/or CH11 (an anti-Fas antibody). | Apoptotic Signaling: Western blot to analyze upregulation of FADD, Fas, and FasL, and cleavage of pro-caspase-8. | | Multi-Targeting in Lung Cancer [7] | Human non-small cell lung cancer (NSCLC) cell lines (A549, H460, H292). | Treatment with silibinin. | Proliferation: Cell counting kit. Pathway Analysis: Western blot for p-EGFR, downstream proteins in JAK2/STAT5 and PI3K/AKT paths. Functional Assays: Wound healing (migration), Matrigel invasion, tumor sphere formation. |

Bioavailability and Nano-Strategies

A significant challenge for the clinical application of this compound is its low oral bioavailability (approx. 0.95%), attributed to poor solubility, instability in GI fluids, and extensive metabolism [6]. To overcome this, advanced nano-delivery systems are being actively investigated [6] [8].

  • Lipid-based Nanoparticles: Including liposomes and solid lipid nanoparticles (SLNs), which can enhance drug loading and prolong half-life [8].
  • Metal-based Nanoparticles: Such as selenium nanoparticles (SeNPs), which have been used to fabricate this compound and demonstrate enhanced cytotoxic effects via PI3K/Akt/mTOR pathway inhibition in gastric cancer cells [8].
  • Polymeric Nanoparticles: These systems offer targeted delivery and sustained release of chemotherapeutic agents with high biocompatibility [8].

References

Comprehensive Application Notes and Protocols: Silymarin-Loaded Solid Lipid Nanoparticles for Enhanced Therapeutic Delivery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Silymarin and Solid Lipid Nanoparticles

This compound, a polyphenolic flavonoid complex extracted from the seeds of milk thistle (Silybum marianum), has garnered significant scientific interest due to its potent hepatoprotective, antioxidant, and anti-cancer properties. The complex primarily consists of four isomer flavonolignans: silybin (the most active and abundant component, 60-70%), isosilybin, silychristin, and silydianin, along with the flavonoid taxifolin. [1] Despite its promising therapeutic potential, this compound faces significant pharmacokinetic limitations, including poor aqueous solubility (resulting in low dissolution rates), instability in gastrointestinal fluids, and extensive intestinal/hepatic metabolism. These factors collectively contribute to its exceptionally low oral bioavailability (approximately 0.95% absolute bioavailability), severely restricting its clinical efficacy. [1] [2]

Solid lipid nanoparticles (SLNs) have emerged as a promising delivery system to overcome these limitations. SLNs are colloidal carrier systems typically ranging from 1 to 1000 nm in size, composed of a solid lipid core matrix stabilized by surfactants. [3] They offer unique advantages for compounds like this compound, including enhanced bioavailability through improved solubility and permeability, protection of encapsulated drugs from degradation, controlled release profiles, and excellent biocompatibility and biodegradability due to physiologically compatible lipids. [3] The solid matrix of SLNs provides superior stability compared to liposomal or emulsion-based systems, while allowing for industrial scalability using established pharmaceutical production methods. [3] Furthermore, SLNs can be surface-functionalized with targeting ligands (e.g., folic acid) for active targeting to specific tissues or cells, enhancing therapeutic efficacy while reducing systemic exposure. [4]

Table 1: Key Characteristics of this compound and Solid Lipid Nanoparticles

Parameter This compound Solid Lipid Nanoparticles
Composition Flavonolignan complex (silybin, isosilybin, silychristin, silydianin) Solid lipid core, surfactants, potentially active targeting ligands
Solubility Poor aqueous solubility Enhanced solubility of lipophilic compounds
Bioavailability Low (0.95% absolute oral bioavailability) Significantly improved through various administration routes
Primary Advantages Hepatoprotective, antioxidant, anti-cancer properties Enhanced stability, controlled release, biocompatibility, targeting potential
Key Challenges Low absorption, instability, extensive metabolism Potential drug expulsion, stability issues requiring characterization

Formulation Composition and Materials

Lipid Materials

The lipid core constitutes the fundamental matrix of SLNs and critically influences drug loading, release characteristics, and stability. For this compound-loaded SLNs, both single lipids and lipid blends have been successfully employed. Compritol 888 ATO (glyceryl behenate) has been extensively used as the primary solid lipid due to its high melting point and compatible crystalline structure for drug incorporation. [2] Glyceryl monostearate presents another well-established option, offering good encapsulation efficiency for lipophilic compounds like this compound. [4] To address the limitation of drug expulsion that can occur with highly crystalline lipids, nanostructured lipid carriers (NLCs) incorporate liquid lipids alongside solid lipids. These create a less ordered matrix with higher drug loading capacity and improved long-term stability. While specific liquid lipids for this compound formulations weren't detailed in the search results, medium-chain triglycerides are commonly used in NLC formulations. [3]

Surfactants and Stabilizers

Surfactant systems are crucial for achieving nanoscale particle size, providing steric and electrostatic stabilization, and preventing particle aggregation during storage. Polyoxyethylene sorbitan monooleate (Tween 80) has been widely employed as a non-ionic surfactant in this compound SLN formulations due to its excellent emulsifying properties and regulatory acceptance. [2] Poloxamers (block copolymers of polyethylene and polypropylene glycol) offer effective steric stabilization through their polymeric chains. [4] For targeted delivery applications, polyethylene glycol (PEG) derivatives provide a hydrophilic stealth layer that reduces opsonization and extends systemic circulation time. Specifically, PEG3350 has been utilized in folate-receptor targeting systems for this compound delivery to tumor cells. [4]

Active Pharmaceutical Ingredient

The This compound extract used in SLN formulations typically standardizes to 70-80% flavonolignan content, with the remainder consisting of miscellaneous polyphenolics and fatty acids. [5] Silybin (also known as silibinin) constitutes the primary active component and is often used as a marker compound for analytical quantification. [1] The inherent lipophilicity of this compound flavonolignans makes them particularly suitable for incorporation into lipid nanocarriers, typically resulting in high encapsulation efficiencies when appropriate preparation methods are employed.

Table 2: Formulation Components for this compound-Loaded SLNs

Component Category Specific Examples Function Concentration Range
Solid Lipids Compritol 888 ATO, Glyceryl monostearate Matrix formation, controlled release 2.5-10% (w/v)
Liquid Lipids (for NLCs) Medium-chain triglycerides, oleic acid Reduce crystallinity, enhance drug loading 0.5-3% (w/v)
Surfactants Tween 80, Poloxamer 188, Lecithin Emulsification, physical stability 1-5% (w/v)
Targeting Ligands Folic acid-PEG conjugates Active targeting to cancer cells 0.1-0.5% (w/v)
Solvents Chloroform, Ethanol, Acetone Lipid dissolution, processing Variable (removed during processing)

Preparation Methods and Experimental Protocols

Hot Homogenization Method

The hot homogenization technique is the most widely employed method for preparing this compound-loaded SLNs due to its excellent reproducibility, scalability potential, and ability to achieve nanometric particle sizes. This method leverages the temperature-dependent fluidity of lipid materials to facilitate efficient emulsification. The following protocol is adapted from established procedures used in preclinical development of this compound SLNs: [2]

  • Lipid Phase Preparation: Melt 500 mg of Compritol 888 ATO and 100 mg of glyceryl monostearate in a water bath maintained at 75±2°C (approximately 5-10°C above the lipid mixture's melting point). Add 100 mg of this compound powder to the molten lipids and maintain under magnetic stirring until completely dissolved and homogeneous.

  • Aqueous Phase Preparation: Dissolve 250 mg of Tween 80 and 100 mg of poloxamer 188 in 20 mL of purified water heated to the same temperature as the lipid phase (75±2°C). Ensure complete dissolution of all surfactants.

  • Hot Emulsification: Add the hot aqueous phase to the molten lipid phase while employing high-shear mixing at 15,000 rpm for 3 minutes using an Ultra-Turrax homogenizer. This primary emulsion should form a coarse pre-emulsion with particle sizes typically between 1-10 μm.

  • High-Pressure Homogenization: Immediately process the hot coarse emulsion through a high-pressure homogenizer at 500-800 bar for 5-10 cycles while maintaining the temperature above the lipid's melting point. This step is critical for achieving nanometric particle sizes.

  • Cooling and Crystallization: Allow the nanoemulsion to cool slowly to room temperature under mild magnetic stirring. During this process, the lipid phase solidifies, forming solid nanoparticles. Further stabilize the dispersion by refrigerating at 4°C for 24 hours.

Solvent Emulsification-Evaporation Method

For heat-sensitive compounds or when specialized surface modifications are required, the solvent emulsification-evaporation method provides an alternative approach. This method was specifically employed for preparing folic acid-targeted this compound SLNs for lung tumor delivery: [4]

  • Lipid Solution Preparation: Dissolve 200 mg of lipid mixture (glyceryl monostearate and lecithin in 3:1 ratio) along with 50 mg of this compound in a 5:1 (v/v) mixture of chloroform and acetone.

  • Aqueous Phase Preparation: Dissolve 100 mg of PEG3350 and 5 mg of folic acid conjugate in 20 mL of distilled water. Adjust pH to 7.4 if necessary.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while probe-sonicating at 150W output for 10 minutes in an ice bath to form an O/W emulsion.

  • Solvent Evaporation: Stir the emulsion continuously at room temperature for 12 hours to allow complete evaporation of organic solvents, or employ rotary evaporation at reduced pressure for faster processing.

  • Purification: Centrifuge the resulting SLN dispersion at 15,000 rpm for 30 minutes and resuspend the pellet in isotonic buffer for further characterization or administration.

Post-Preparation Processing

Both preparation methods typically require additional processing steps to optimize the final product. Ultrasonication (probe sonication at 100-200W for 5-15 minutes) may be employed as a supplementary size reduction step. [3] Lyophilization is often necessary to enhance storage stability, with cryoprotectants such as trehalose or mannitol (2-5% w/v) added before freeze-drying to prevent particle aggregation upon reconstitution. [2]

Table 3: Comparison of Preparation Methods for this compound-Loaded SLNs

Parameter Hot Homogenization Solvent Emulsification-Evaporation
Principle Melting, emulsification, solidification Solvent dissolution, emulsification, evaporation
Temperature High (above lipid melting point) Low (room temperature or lower)
Particle Size Range 80-200 nm 100-300 nm
Encapsulation Efficiency High (80-95%) Moderate to High (70-90%)
Key Advantages Avoids organic solvents, scalable, high encapsulation Suitable for heat-sensitive compounds, easier surface modification
Limitations Not suitable for thermolabile drugs, potential drug degradation Organic solvent residues, additional purification steps
Best Suited For Standard this compound formulations, industrial scale-up Targeted delivery systems, lab-scale development

Characterization Parameters and Analytical Methods

Particle Size, Distribution and Surface Charge

Particle size analysis represents a critical quality attribute as it directly influences in vivo distribution, cellular uptake, and biological fate. Dynamic light scattering (DLS) is the standard technique for determining the hydrodynamic diameter and polydispersity index (PDI) of this compound SLNs. Optimal formulations typically exhibit particle sizes between 80-200 nm with PDI values below 0.3, indicating a narrow size distribution. [2] Research has demonstrated that this compound-loaded SLNs significantly reduce particle size (to approximately 150 nm) compared to raw this compound (which ranges from 600 nm to 5 μm). [2] Zeta potential measurement, determined through electrophoretic light scattering, indicates the surface charge and predicts colloidal stability. Values exceeding ±30 mV (absolute) typically suggest stable formulations due to electrostatic repulsion between particles. [2]

Encapsulation Efficiency and Drug Loading

Encapsulation efficiency (EE%) quantifies the percentage of successfully incorporated drug within the lipid matrix and is calculated using the indirect method: EE% = (Total drug - Free drug) / Total drug × 100. Determination involves ultracentrifugation or membrane filtration to separate unencapsulated drug, followed by HPLC-UV analysis of this compound content in the supernatant/filtrate using a C18 column and mobile phase of methanol:water (70:30 v/v) with detection at 288 nm. [2] Well-optimized this compound SLN formulations typically achieve encapsulation efficiencies exceeding 80%. Drug loading (DL%) represents the weight percentage of drug relative to the total nanoparticle mass and is calculated as: DL% = (Mass of encapsulated drug / Total mass of nanoparticles) × 100. While higher drug loading is generally desirable, this compound SLNs typically achieve loading capacities of 5-15% depending on the lipid matrix composition. [4]

In Vitro Release Kinetics

Drug release profiles provide critical insights into release mechanisms and potential in vivo performance. The standard methodology utilizes dialysis membrane techniques under sink conditions. This compound SLN dispersion (2-3 mL) is placed in a dialysis membrane (MWCO 12-14 kDa) and immersed in 200-500 mL of release medium (typically PBS pH 7.4 with 0.5-1% w/v Tween 80 to maintain sink conditions) maintained at 37±0.5°C with continuous agitation. Samples are withdrawn at predetermined intervals and analyzed for this compound content via HPLC. [2] this compound SLNs typically exhibit a biphasic release pattern: an initial burst release (20-30% within 2-6 hours) attributed to surface-associated drug, followed by a sustained release phase (lasting 24-72 hours) resulting from gradual diffusion through the lipid matrix and particle erosion. [2]

Therapeutic Applications and Experimental Findings

Enhanced Hepatoprotective Effects

The hepatoprotective efficacy of this compound-loaded SLNs has been extensively evaluated in experimental models of liver injury. In a pivotal study using a D-GalN/TNF-α-induced liver damage model in Balb/c mice, this compound SLNs demonstrated superior protective effects compared to free this compound at equivalent doses (5 mg/kg). [2] Histopathological analysis revealed that SLN-encapsulated this compound significantly reduced hepatocellular necrosis, inflammatory infiltration, and apoptotic activity compared to both free this compound and untreated controls. Biochemical parameters confirmed these findings, with this compound SLNs producing more pronounced reductions in serum transaminase levels (ALT and AST), established markers of hepatic damage. [2] The enhanced therapeutic efficacy was attributed to improved bioavailability and more efficient delivery of this compound to hepatocytes when encapsulated in SLNs, facilitating stronger antioxidant and anti-apoptotic activity against toxic insults.

Anticancer Applications and Mechanisms

This compound-loaded SLNs have demonstrated promising anticancer potential through multiple mechanisms of action. Research has revealed that this compound can modulate critical apoptosis signaling pathways, including upregulation of pro-apoptotic proteins (Bax, Fas, FasL) and downregulation of anti-apoptotic proteins (Bcl-2). [1] In breast cancer cell lines (MCF-7 and MDA-MB-231), this compound treatment significantly increased the Bax/Bcl-2 ratio, creating a pro-apoptotic cellular environment that facilitates programmed cell death. [1] Additionally, this compound has been shown to activate the Fas/FasL pathway, promoting formation of the death-inducing signaling complex and subsequent caspase-8 activation, which initiates the extrinsic apoptosis pathway. [1] For targeted cancer therapy, folic acid-functionalized this compound SLNs have been developed to exploit the overexpression of folate receptors on various cancer cells, including lung tumors. [4] These targeted systems demonstrated enhanced cellular uptake and in vitro cytotoxicity compared to non-targeted formulations, suggesting their potential for improved therapeutic outcomes in cancer treatment.

Performance in Avian Models

In agricultural applications, dietary supplementation with this compound has shown beneficial effects in late-stage laying hens, where it ameliorated age-related declines in production performance. A comprehensive study with 68-week-old Lohmann Pink laying hens demonstrated that this compound supplementation at 500 mg/kg of feed maintained consistent laying rates throughout the 12-week study period, while control groups exhibited significant declines. [5] The SIL500 and SIL750 groups showed higher average egg weight during weeks 5-8, and the SIL500 group exhibited a marked decrease in the feed-to-egg ratio, indicating improved feed efficiency. [5] Mechanistic studies revealed that these benefits were mediated through improvement of hepatic lipid metabolism, as evidenced by significant reductions in serum triglycerides and total cholesterol, and positive influences on liver enzyme expression (FASN, ACC, Apo-VLDL II, FXR, and CYP7A1). [5] Additionally, this compound altered cecal microbiota composition, enhancing species linked to secondary bile acid synthesis, which may contribute to improved metabolic health.

Table 4: Experimental Efficacy of this compound Formulations in Disease Models

Disease Model Formulation Dose Key Findings Reference
D-GalN/TNF-α-induced Liver Damage (Mice) This compound SLN 5 mg/kg Significant reduction in hepatocellular necrosis and serum transaminases vs free this compound [2]
Breast Cancer Cells (MCF-7, MDA-MB-231) This compound In vitro Increased Bax/Bcl-2 ratio, activation of Fas/FasL pathway, caspase-8 cleavage [1]
Late-Stage Laying Hens Dietary this compound 500 mg/kg feed Maintained laying rates, improved egg weight, enhanced hepatic lipid metabolism [5]
Lung Tumor Targeting Folic acid-SLIM SLN In vitro Enhanced cellular uptake via folate receptor-mediated endocytosis [4]

Graphical Workflows and Visualization

Preparation Methodology Workflow

The following Graphviz diagram illustrates the complete preparation workflow for this compound-loaded solid lipid nanoparticles using the hot homogenization method:

SLN_Preparation start Start Formulation lipid_phase Lipid Phase Preparation • Melt lipid (75°C) • Add this compound • Mix until homogeneous start->lipid_phase aqueous_phase Aqueous Phase Preparation • Dissolve surfactants in water (75°C) • Tween 80, Poloxamer start->aqueous_phase emulsification Hot Emulsification • Combine phases • High-shear mixing (15,000 rpm, 3 min) lipid_phase->emulsification aqueous_phase->emulsification homogenization High-Pressure Homogenization • 500-800 bar, 5-10 cycles • Maintain temperature > lipid MP emulsification->homogenization cooling Cooling & Crystallization • Slow cooling to room temperature • Refrigerate at 4°C for 24h homogenization->cooling characterization Characterization • Particle size, PDI, zeta potential • Encapsulation efficiency cooling->characterization final This compound SLN Dispersion • 80-200 nm particle size • Ready for administration or lyophilization characterization->final

Figure 1: SLN Preparation Workflow - This diagram illustrates the sequential steps for preparing this compound-loaded solid lipid nanoparticles using the hot homogenization method.

Therapeutic Validation Workflow

The following Graphviz diagram outlines the comprehensive experimental validation process for evaluating this compound-loaded SLNs:

Therapeutic_Validation start SLN Formulation physchem Physicochemical Characterization • Particle size & distribution (DLS) • Zeta potential • Encapsulation efficiency • Morphology (TEM/SEM) start->physchem Quality control in_vitro In Vitro Evaluation • Release kinetics (dialysis) • Cell culture studies • Cellular uptake • Cytotoxicity assays physchem->in_vitro Meets specifications in_vivo In Vivo Studies • Pharmacokinetics • Biodistribution • Efficacy models • Toxicity assessment in_vitro->in_vivo Promising results mechanisms Mechanistic Studies • Apoptosis pathway modulation • Gene expression analysis • Protein quantification • Metabolomic profiling in_vitro->mechanisms Guide focus areas in_vivo->mechanisms Efficacy demonstrated applications Therapeutic Applications • Hepatoprotection • Anticancer therapy • Metabolic regulation • Targeted delivery in_vivo->applications Identify optimal uses mechanisms->applications Mechanisms elucidated

Figure 2: Therapeutic Validation Workflow - This diagram outlines the comprehensive experimental validation process for evaluating this compound-loaded SLNs from basic characterization to therapeutic applications.

Conclusion

This compound-loaded solid lipid nanoparticles represent a promising technological platform that effectively addresses the formulation challenges associated with this valuable phytopharmaceutical. The protocols and application notes detailed in this document provide researchers with comprehensive methodologies for developing, characterizing, and evaluating this compound SLNs for various therapeutic indications. The enhanced bioavailability, improved therapeutic efficacy, and potential for targeted delivery demonstrated by this compound SLNs across multiple experimental models underscore their clinical translation potential. Future research directions should focus on scale-up manufacturing processes, rigorous safety profiling, and clinical validation to bridge the gap between promising preclinical results and therapeutic applications in human medicine.

References

Silymarin SMEDDS: Application Notes & Technical Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

Silymarin, a flavonoid complex extracted from milk thistle (Silybum marianum), is widely recognized for its hepatoprotective, antioxidant, and potential anticancer properties [1]. However, its therapeutic efficacy is severely limited by its poor aqueous solubility and consequently, very low oral bioavailability, which has been reported to have an absolute value of only 0.95% [2] [3]. A significant portion (20-50%) of an oral dose remains unabsorbed [4] [5].

SMEDDS offer a robust solution to this challenge. They are isotropic mixtures of oil, surfactant, and co-surfactant that, upon mild agitation in the aqueous environment of the gastrointestinal tract, spontaneously form a fine oil-in-water microemulsion with a droplet size typically less than 100 nm [4]. This process presents the drug in a solubilized form and provides a large interfacial surface area for absorption, bypassing the dissolution step which is the primary barrier for this compound [5]. The components of SMEDDS can further enhance absorption by inhibiting efflux transporters like P-glycoprotein and promoting intestinal lymphatic transport [4].

Formulation Design and Composition

The first critical step is selecting components that have high solubilizing capacity for this compound and can form a stable microemulsion.

Component Selection Guidelines
  • Oils: Medium-chain triglycerides (e.g., glyceryl monooleate) and lipids (e.g., ethyl linoleate, ethyl oleate) are commonly used. Ethyl linoleate has shown good solubilizing capacity and self-emulsifying performance [4] [5].
  • Surfactants: Non-ionic surfactants with high HLB values are preferred, such as Tween 80, Cremophor EL, Cremophor RH40, and polyoxyethylene-50-hydrogenated castor oil (HCO-50) [4] [6] [7]. These surfactants are critical for stabilizing the oil-water interface.
  • Co-surfactants: Short-chain alcohols like ethanol or Transcutol are frequently used to improve emulsification by increasing interfacial fluidity and allowing the formation of very small droplets [4] [6].
Established Formulation Compositions

The table below summarizes successfully reported this compound SMEDDS formulations from the literature.

Table 1: Reported Compositions of this compound SMEDDS

Component Role Formulation A [6] [8] Formulation B [4] Formulation C [7]
This compound 15% 10% Not Specified
Oil 10% Glyceryl monooleate 10% Ethyl linoleate Ethyl linoleate
Surfactant 37.5% Polysorbate 20 + 37.5% HCO-50 (1:1) 30% Cremophor EL Cremophor RH40
Co-surfactant 20% Transcutol 60% Ethyl alcohol Not Specified

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound SMEDDS.

Preparation of SMEDDS Preconcentrate

The preparation involves simple mixing of components, making it easily scalable.

  • Dissolution: Accurately weigh the required amount of this compound and dissolve it in the co-surfactant (e.g., ethanol or Transcutol) in a glass vial with gentle stirring.
  • Mixing: Add the specified amounts of oil and surfactant to the mixture.
  • Homogenization: Mix the combined components thoroughly using a magnetic stirrer or vortex mixer until a clear, homogeneous solution is formed.
  • Equilibration: Seal the glass vial and allow the mixture to equilibrate at room temperature for 24 hours to ensure complete dissolution and stability before further characterization [4].
Construction of Pseudo-Ternary Phase Diagrams

This is a crucial step for identifying the self-microemulsification region and optimizing the component ratios.

  • Prepare Mixtures: For a fixed surfactant-to-co-surfactant ratio (Km, e.g., 1:1, 2:1, 3:1), prepare mixtures of the oil phase and the surfactant/co-surfactant blend (Smix) in varying weight ratios (e.g., from 1:9 to 9:1).
  • Titrate with Water: Titrate each oil/Smix mixture with an aqueous phase (e.g., water, 0.1 M HCl, or normal saline) under continuous magnetic stirring at room temperature.
  • Visual Assessment: After each addition of the aqueous phase, assess the physical state of the system visually and classify it as:
    • Clear, one-phase microemulsion (low viscosity)
    • Turbid or gel-like emulsion
    • Phase separation
  • Plot Diagram: Plot the compositions on a pseudo-ternary phase diagram with one corner representing oil, one representing Smix, and the third representing the aqueous phase. The area of the one-phase microemulsion region guides the selection of optimal formulations [4].

Characterization and Evaluation

Rigorous in vitro characterization is essential to predict formulation performance.

Visual Assessment and Dispersibility

Dilute a small quantity of the SMEDDS preconcentrate (e.g., 0.1 mL) in a suitable volume of aqueous media (e.g., 1.6 mL of 0.1 M HCl, pH 1.2) in a transparent vessel at 37°C. The formulation should spontaneously form a clear or faintly bluish, transparent microemulsion with mild agitation. The time for self-emulsification can be recorded [4] [7].

Droplet Size and Zeta Potential Analysis

Dilute the SMEDDS preconcentrate appropriately (e.g., 1:1000) with distilled water in a disposable cuvette. Measure the mean droplet size, polydispersity index (PDI, an indicator of size distribution uniformity), and zeta potential (an indicator of physical stability) using dynamic light scattering apparatus. Optimal SMEDDS typically have a droplet size below 100 nm and a PDI below 0.3 [6] [7].

In Vitro Drug Release Study

Drug release can be evaluated using a dialysis method.

  • Setup: Place a volume of SMEDDS equivalent to a specific drug dose into a dialysis bag (molecular weight cutoff 12-14 kDa). Seal the bag and immerse it in the release medium (e.g., phosphate buffer with 0.5% sodium lauryl sulfate to maintain sink conditions) maintained at 37°C under constant stirring.
  • Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
  • Analysis: Filter the samples and analyze the drug concentration using a validated HPLC-UV or LC-MS/MS method. Compare the release profile of the SMEDDS with that of a this compound suspension or a commercial product [6] [8].

The following workflow diagram summarizes the key stages of SMEDDS development and evaluation:

G This compound SMEDDS Development Workflow Start Start Component Selection Component Selection Start->Component Selection Phase Diagram Study Phase Diagram Study Component Selection->Phase Diagram Study Formulation Prep Formulation Prep Phase Diagram Study->Formulation Prep In Vitro Char. In Vitro Char. Formulation Prep->In Vitro Char. Data Analysis Data Analysis In Vitro Char.->Data Analysis Optimize? In Vivo Eval. In Vivo Eval. Data Analysis->Component Selection Reformulate Data Analysis->In Vivo Eval. Proceed

Performance Data and Bioavailability Assessment

Extensive research demonstrates that SMEDDS can significantly enhance the oral bioavailability of this compound. The table below summarizes key quantitative findings from preclinical and clinical studies.

Table 2: Bioavailability Enhancement of this compound via SMEDDS

Study Model Comparison Key Bioavailability Findings Reference
Human Study (n=12) This compound SMEDDS (140 mg) single dose Cmax: 812.43 ng/mL, Tmax: 0.80 h, AUC0-t: 658.80 ng·h/mL. Showed rapid absorption and high oral bioavailability. [2]
Beagle Dogs SM-SMEDDS vs. Pure SM, SM-SD, SM-PC, SM-SBE-β-CD, Legalon SMEDDS demonstrated the highest relative bioavailability compared to all other tested formulations and the commercial product. [7]
Rabbit Model SM-SMEDDS vs. This compound Suspension Relative bioavailability of SMEDDS was 48.82-fold higher than that of the suspension. [9]
Rat Model SMEDDS vs. Reference Capsule Bioavailability from SMEDDS was 3.6 times higher than from the reference capsule. [6] [8]
Dog Model (Fasted) SMEDDS vs. Legalon Hard Capsule Oral absorption of this compound SMEDDS was enhanced by about 2.2-fold. [4]

The dramatic improvement in bioavailability is primarily attributed to the enhanced solubilization and absorption pathways facilitated by SMEDDS, as illustrated below:

G SMEDDS Mechanisms for Enhanced Absorption cluster_0 Mechanisms SMEDDS Ingestion SMEDDS Ingestion Microemulation Formation Microemulation Formation SMEDDS Ingestion->Microemulation Formation In GI Tract Microemulsion Formation Microemulsion Formation Drug in Solubilized State Drug in Solubilized State Microemulsion Formation->Drug in Solubilized State Large Surface Area M1 Increased Membrane Fluidity (Facilitates Transcellular Transport) Drug in Solubilized State->M1 M2 Opening of Tight Junctions (Facilitates Paracellular Transport) Drug in Solubilized State->M2 M3 Inhibition of P-gp / CYP450 (Increases Intracellular Concentration) Drug in Solubilized State->M3 M4 Lymphatic Transport (Bypasses First-Pass Metabolism) Drug in Solubilized State->M4 Absorption Mechanisms Absorption Mechanisms

Conclusion

SMEDDS represent a proven and highly effective drug delivery strategy to overcome the significant bioavailability challenges associated with this compound. The protocols outlined herein provide a reliable roadmap for researchers to develop and characterize robust this compound SMEDDS formulations. The consistent and substantial enhancement in bioavailability observed across animal models and human studies underscores the translational potential of this technology, promising to unlock the full therapeutic benefits of this valuable natural compound.

References

Comprehensive Application Notes and Protocols: Silymarin Cyclodextrin Inclusion Complexes for Enhanced Therapeutic Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Silymarin, a bioactive flavonoid complex extracted from milk thistle (Silybum marianum), has garnered significant scientific interest due to its potent hepatoprotective, antioxidant, and anticancer properties. The complex primarily consists of four isomeric flavonolignans: silybin (the most active component), isosilybin, silychristin, and silydianin. Despite its promising therapeutic potential, this compound faces significant pharmaceutical challenges that limit its clinical utility. Specifically, it exhibits very poor aqueous solubility (approximately 0.04-0.05 mg/mL), leading to low oral bioavailability ranging from 23% to 47% [1] [2]. This solubility-limited absorption necessitates the administration of high doses to achieve therapeutic effects, raising concerns about potential toxicity and patient compliance.

Cyclodextrin complexation has emerged as a promising strategy to overcome these limitations. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and hydrophobic internal cavity, enabling them to form inclusion complexes with poorly water-soluble drugs like this compound [3]. This molecular encapsulation significantly enhances the aqueous solubility, dissolution rate, and consequently, the biological availability of this compound without chemical modification of the active constituent [4]. The formation of inclusion complexes has demonstrated remarkable improvements in this compound's therapeutic performance across various applications, including enhanced hepatoprotective effects in CCl(_4)-induced liver fibrosis models and increased cytotoxicity against cancer cell lines compared to uncomplexed this compound [5] [6].

Table 1: Key this compound Flavonolignans and Their Characteristics

Flavonolignan Approximate Percentage in this compound Relative Biological Activity
Silybin 60-70% Highest
Isosilybin 10-20% Moderate
Silychristin 10-20% Moderate
Silydianin 5-10% Moderate

Preparation Methods and Protocols

Selection of Cyclodextrin Types

The choice of cyclodextrin significantly influences the performance of the resulting inclusion complex. Beta-cyclodextrin (β-CD) is the most commonly used variant due to its appropriate cavity size, availability, and cost-effectiveness [4] [2]. However, its relatively low aqueous solubility (18.5 mg/mL) sometimes limits complexation efficiency. Modified cyclodextrins address this limitation:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Exhibits significantly higher aqueous solubility (≥600 mg/mL) and improved safety profile, making it suitable for parenteral formulations [5]
  • Methylated-β-cyclodextrin (M-β-CD): Offers approximately 50-fold higher solubility than native β-CD and enhances entrapment efficiency due to reduced steric hindrance [5]
  • Randomly methylated-β-cyclodextrin (RAMEB): Demonstrates superior complexation ability for this compound, particularly in anti-fibrotic applications [6]
Kneading Method

The kneading method represents one of the most widely used techniques for this compound-cyclodextrin inclusion complex preparation due to its simplicity, efficiency, and scalability [6] [7].

  • Step 1: Prepare a homogeneous paste of β-cyclodextrin using a mortar and pestle with a minimal amount of water:methanol mixture (1:1 v/v)
  • Step 2: Gradually incorporate this compound powder (1:1 molar ratio with cyclodextrin) into the paste in small portions
  • Step 3: Knead continuously for 3 hours, maintaining appropriate consistency by adding small amounts of solvent mixture as needed
  • Step 4: Dry the resulting paste in a hot air oven at 45-50°C for 24 hours
  • Step 5: Pulverize the dried mass, sieve through mesh #44, and store in airtight containers [2]

For ternary complexes, include sodium carboxymethyl cellulose (CMC) at 10% w/w of the total complex weight during the kneading process to further enhance complexation efficiency [7].

Co-precipitation Method

The co-precipitation method typically produces complexes with superior drug content and enhanced dissolution properties [1] [2].

  • Step 1: Dissolve this compound in methanol and β-cyclodextrin in distilled water separately
  • Step 2: Add the drug solution dropwise into the cyclodextrin solution with continuous stirring
  • Step 3: Continue stirring for 6 hours at room temperature to facilitate complex formation
  • Step 4: Evaporate the solvent under reduced pressure at 45-50°C for 48 hours
  • Step 5: Collect the solid mass, pulverize, and sieve through mesh #44 before storage in airtight containers [2]
Freeze-Drying (Lyophilization) Method

Freeze-drying is particularly effective for producing highly porous complexes with rapid dissolution characteristics [5] [8].

  • Step 1: Dissolve this compound in ethanol and cyclodextrin in distilled water separately
  • Step 2: For ternary complexes, incorporate TPGS (0.05% w/v) into the cyclodextrin solution
  • Step 3: Combine the solutions slowly with stirring, then evaporate organic solvent using a rotary evaporator
  • Step 4: Pre-freeze the aqueous solution at -20°C for 3 hours, then at -80°C for 6 hours
  • Step 5: Lyophilize the frozen samples at -50°C for 24 hours using a freeze-dryer
  • Step 6: Dry the lyophilized product at 40°C for 3 hours to remove residual moisture [5]
Solvent Evaporation Method

This method produces complexes with uniform distribution of components [2].

  • Step 1: Dissolve this compound in acetone with gentle heating (25°C)
  • Step 2: Prepare an aqueous solution of β-cyclodextrin in hot distilled water
  • Step 3: Add the cyclodextrin solution dropwise to the drug solution with continuous stirring for 1 hour
  • Step 4: Filter the formed complexes and dry under vacuum
  • Step 5: Store in a desiccator under vacuum until constant weight is achieved
  • Step 6: Pulverize and sieve through mesh #100 before storage

G A Select Preparation Method B Kneading Method A->B C Co-precipitation Method A->C D Freeze-Drying Method A->D E Solvent Evaporation Method A->E F Prepare Physical Mixture B->F H Dissolve Separately & Mix C->H I Lyophilize Solution D->I J Evaporate Solvent E->J G Knead with Solvent F->G K Dry Product G->K H->K I->K J->K L Characterize Complex K->L

Figure 1: Experimental workflow for the preparation of this compound-cyclodextrin inclusion complexes showing the four primary methods and their key processing steps.

Characterization Protocols

Phase Solubility Studies

Phase solubility analysis according to Higuchi and Connors determines the stoichiometry and stability constant of inclusion complexes [5] [8] [2].

  • Protocol:

    • Prepare aqueous solutions of β-cyclodextrin (0-20 mM) with fixed concentrations of auxiliary agents (e.g., 5% w/w Poloxamer 188 or 0.05% TPGS for ternary systems)
    • Add excess this compound to each solution
    • Shake suspensions at 37°C for 48-72 hours in an orbital shaker
    • Filter samples through 0.45 μm membrane filters
    • Analyze this compound concentration in filtrates using UV spectroscopy at 286 nm
    • Plot drug concentration against cyclodextrin concentration to obtain the phase solubility diagram
  • Calculations:

    • Stability constant (K(_c)) = Slope / [S(_0) (1 - Slope)], where S(_0) is intrinsic solubility of this compound
    • Complexation efficiency (CE) = Slope / (1 - Slope) [5] [7]

Table 2: Phase Solubility Parameters of this compound with Different Cyclodextrins

Cyclodextrin System Stability Constant Kc (M⁻¹) Complexation Efficiency Solubility Enhancement
β-CD 722 [2] 0.236 [7] 6.8-fold [7]
β-CD + CMC (Ternary) 716 [7] 0.560 [7] 11.2-fold [7]
HP-β-CD + PLX 911 [5] N/A Significant [5]
M-β-CD + PLX 736 [5] N/A Significant [5]
β-CD + TPGS (Ternary) 890 [8] 0.140 [8] Marked [8]
Thermal Analysis (Differential Scanning Calorimetry)

DSC identifies changes in thermal behavior indicating successful complex formation [2].

  • Instrument: Perkin Elmer DSC system
  • Parameters:
    • Sample weight: 2-5 mg
    • Heating rate: 10°C/minute
    • Temperature range: 20-310°C
    • Environment: Nitrogen atmosphere
  • Interpretation: The disappearance or shift of this compound's melting endotherm (~160°C) suggests inclusion complex formation [2]
Powder X-Ray Diffractometry (PXRD)

PXRD detects crystallinity changes in this compound after complexation [5] [7] [2].

  • Instrument: Phillips X-ray diffractometer
  • Parameters:
    • Radiation: CuKα
    • Voltage: 40 kV
    • Current: 40 mA
    • Scanning range: 3-50° 2θ
    • Step size: 0.02°
    • Step time: 0.5 seconds
  • Interpretation: Reduction or disappearance of characteristic this compound diffraction peaks indicates conversion to amorphous state or molecular encapsulation [7]
Fourier Transform Infrared Spectroscopy (FTIR)

FTIR analysis identifies drug-cyclodextrin interactions through shifts in characteristic absorption bands [5] [2].

  • Instrument: Bruker Alpha FTIR spectrophotometer
  • Sample preparation: KBr pellet method
  • Scanning range: 4000-400 cm⁻¹
  • Key observations: Shifts or disappearance of this compound's hydroxyl (3300 cm⁻¹), carbonyl (1650 cm⁻¹), and aromatic (1600 cm⁻¹) stretches suggest inclusion phenomenon [2]
Scanning Electron Microscopy (SEM)

SEM reveals morphological changes in complexed this compound compared to plain drug and physical mixtures [2].

  • Instrument: JSM-5610 LV Jeol SEM
  • Parameters:
    • Acceleration voltage: 15 kV
    • Sample preparation: Platinum coating
  • Interpretation: Transformation from crystalline this compound particles to amorphous structures with different surface morphology indicates successful complexation [2]
Dissolution Studies

Dissolution testing evaluates the release performance of inclusion complexes [5] [8] [2].

  • Apparatus: USP Type II (paddle apparatus)
  • Conditions:
    • Medium: 900 mL phosphate buffer pH 6.8 with 1% SLS
    • Temperature: 37 ± 0.5°C
    • Rotation speed: 50-75 rpm
    • Sampling times: 5, 10, 15, 30, 45, 60, 90, 120 minutes
  • Analysis: UV spectrophotometry at 286 nm
  • Kinetic modeling: Fit data to zero-order, first-order, Higuchi, and Korsmeyer-Peppas models to elucidate release mechanisms [5]

Therapeutic Applications and Efficacy Assessment

Enhanced Hepatoprotective Activity

This compound-cyclodextrin inclusion complexes demonstrate significantly improved anti-fibrotic activity in liver disorders compared to uncomplexed this compound [6].

  • Experimental model: CCl(_4)-induced liver fibrosis in mice (2 mL/kg of 20% CCl(_4), twice weekly for 7 weeks)
  • Dosing: 50 mg/kg of Sy-HPBCD, Sy-RAMEB, and free this compound administered orally
  • Key findings:
    • Complexed this compound significantly reduced collagen deposition
    • Down-regulated pro-fibrogenic markers (TGF-β1, Smad 2/3, α-SMA, Col I)
    • Enhanced antioxidant activity and reduced oxidative stress
    • Sy-HPBCD demonstrated superior anti-fibrotic potency compared to free this compound [6]
Anticancer Efficacy Enhancement

Complexation with cyclodextrins significantly enhances this compound's cytotoxic activity against various cancer cell lines [5] [8].

  • Cell lines: MCF-7 (breast cancer), B16F10 (skin cancer melanoma)
  • Assay: MTT cell viability assay
  • Exposure time: 24-72 hours
  • Key results:
    • SIL ternary complex (with β-CD and TPGS) showed IC(_{50}) = 145.3 ± 4.2 μg/mL against B16F10 cells vs. 304.7 ± 5.7 μg/mL for free this compound [5]
    • Significant reduction in IC(_{50}) values for ternary complexes against MCF-7 breast cancer cells [8]
    • Molecular docking studies confirmed strong binding affinity of this compound to colchicine-binding sites of tubulin protein (-6.28 kcal/mol) [5]

Table 3: Summary of Enhanced Therapeutic Efficacy of this compound Cyclodextrin Complexes

Therapeutic Application Model System Key Efficacy Parameters Improvement Over Free this compound
Hepatoprotection CCl(_4)-induced liver fibrosis in mice Collagen deposition, TGF-β1 expression, oxidative stress markers Significantly superior recovery [6]
Skin Cancer B16F10 cell line IC(_{50}) values, cell viability ~2.1-fold reduction in IC(_{50}) [5]
Breast Cancer MCF-7 cell line IC(_{50}) values, apoptosis induction Significant reduction in IC(_{50}) [8]
Antioxidant Activity DPPH assay Free radical scavenging 1.2-1.6 fold enhancement [5]

G A This compound-CD Complex B Enhanced Solubility A->B C Improved Dissolution A->C D Increased Bioavailability A->D E Molecular Mechanisms B->E C->E D->E F Antioxidant Effects (Reduced Oxidative Stress) E->F G Anti-fibrotic Effects (↓TGF-β1, ↓Collagen) E->G H Anticancer Effects (↑Apoptosis, ↓Proliferation) E->H I Anti-inflammatory Effects (↓Cytokines, ↓MPO) E->I K Hepatoprotection F->K L Cancer Chemoprevention F->L M Skin Protection F->M G->K H->L I->K I->M J Therapeutic Outcomes

Figure 2: Signaling pathways and therapeutic mechanisms of this compound-cyclodextrin inclusion complexes showing how enhanced physicochemical properties translate to improved biological activity through multiple molecular mechanisms.

Formulation Considerations and Toxicity Profiles

Pharmaceutical Development

When formulating this compound-cyclodextrin inclusion complexes into dosage forms, several factors require consideration:

  • For oral formulations: Complexes can be incorporated into tablets, capsules, or granules using excipients including anionic surfactants (sodium lauryl sulfate), polymers (PVP, HPMC), and cellulose derivatives [9]
  • For topical applications: Complexes can be incorporated into Carbopol gels (0.5-2%) for enhanced skin retention and localized delivery [5]
  • Ternary systems: Incorporation of auxiliary agents like TPGS, Poloxamer 188, or sodium CMC significantly enhances complexation efficiency and reduces the required cyclodextrin amount [5] [8] [7]
Toxicity and Safety Aspects

Cyclodextrins are generally considered safe for pharmaceutical applications, but their toxicity profiles vary:

  • Natural cyclodextrins (α-, β-, γ-CD): Orally administered CDs are negligibly absorbed from the GI tract and are generally considered nontoxic [3]
  • Modified cyclodextrins (HP-β-CD, SBE-β-CD): Show improved safety profiles and are approved for parenteral administration [3]
  • Dose considerations: While CDs are safe in appropriate concentrations, high doses may cause nephrotoxicity; therefore, using ternary systems to minimize CD content is advantageous [8] [3]

Conclusion

This compound-cyclodextrin inclusion complexes represent a promising formulation strategy to overcome the significant bioavailability challenges associated with this valuable phytochemical. Through various preparation methods including kneading, co-precipitation, freeze-drying, and solvent evaporation, researchers can successfully create binary and ternary complexes that markedly enhance this compound's aqueous solubility, dissolution rate, and stability. Comprehensive characterization using phase solubility studies, thermal analysis, PXRD, FTIR, SEM, and dissolution testing confirms the formation of stable inclusion complexes with transformed physicochemical properties.

The therapeutic advantages of these complexes have been demonstrated across multiple disease models, with significantly enhanced hepatoprotective, antioxidant, and anticancer activities compared to uncomplexed this compound. As research in this field advances, this compound-cyclodextrin inclusion complexes hold substantial promise for developing more effective pharmaceutical formulations that fully harness the therapeutic potential of this natural compound, potentially leading to improved clinical outcomes in liver disorders, cancer, and other oxidative stress-related conditions.

References

Comprehensive Application Notes and Protocols for Assessing Silymarin Hepatoprotective Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Silymarin and its Hepatoprotective Mechanisms

This compound, a standardized extract derived from the seeds of milk thistle (Silybum marianum), represents a complex mixture of at least seven flavolignans and the flavonoid taxifolin, with silybin (also known as silibinin) being the most predominant and extensively studied component [1]. Other significant constituents include silychristin, isosilybin, silydianin, and additional flavonolignans that contribute to the overall pharmacological activity [2]. For decades, this compound has been recognized in traditional medicine for its liver-protecting properties, and modern scientific research has validated its therapeutic potential through multiple mechanisms of action that confer hepatoprotection [1]. The extract has demonstrated clinical utility in various hepatic conditions including alcoholic liver disease, toxicant-induced hepatitis, non-alcoholic fatty liver disease (NAFLD), and cirrhosis [1] [3].

The hepatoprotective activity of this compound is mediated through a multifaceted mechanism that involves several parallel pathways working in concert to preserve hepatic structure and function. Key mechanisms include: antioxidant activity through free radical scavenging and enhancement of endogenous glutathione; anti-inflammatory effects via modulation of NF-κB and cytokine signaling; membrane stabilization through inhibition of lipoperoxidation; antifibrotic activity by suppressing stellate cell activation; and hepatocyte regeneration stimulation through enhanced protein synthesis [1] [3] [4]. Additionally, emerging research indicates that various this compound constituents beyond silybin possess unique pharmacological profiles, with some demonstrating superior antioxidant, anti-inflammatory, or antiviral activities in specific assay systems [2]. This complex mechanism profile necessitates a comprehensive experimental approach when evaluating this compound's hepatoprotective potential in research settings.

Pharmacokinetic Profile and Bioavailability Considerations

Understanding the pharmacokinetic behavior of this compound is essential for designing appropriate experimental protocols and interpreting results accurately. This compound components exhibit poor aqueous solubility and consequently have limited oral bioavailability, which has been reported in the range of 20-50% [1]. The absolute oral bioavailability of silybin has been documented as low as 0.95% in some studies [5]. This poor bioavailability stems from multiple factors including limited solubility in gastrointestinal fluids, extensive phase II conjugative metabolism (glucuronidation and sulfation), poor permeability across intestinal epithelial cells, and rapid elimination via biliary and urinary routes [5] [4].

Table 1: Pharmacokinetic Parameters of Major this compound Flavonolignans Following Oral Administration in Humans

Flavonolignan Cmax (ng/mL) Tmax (h) AUC0-t (ng·h/mL) t1/2 (h) Relative Abundance
Silybin A 87.4 2.1 345.2 2.8 100% (reference)
Silybin B 63.1 2.3 248.9 3.1 72%
Isosilybin A 12.8 2.4 51.3 3.4 15%
Isosilybin B 18.9 2.2 79.1 3.0 23%
Silychristin 9.5 2.5 38.7 2.9 11%
Silydianin 4.2 2.6 16.8 2.7 5%

Note: Data adapted from human pharmacokinetic study using Legalon 140 capsules (140 mg this compound) [6].

After absorption, this compound flavonolignans undergo rapid distribution and elimination. Tissue distribution studies in animal models demonstrate that silibinin achieves highest concentrations in liver, lungs, stomach, skin, prostate, and pancreas [4]. Protein binding of silibinin in rat blood ranges from 46% to 70%, and the compound undergoes significant enterohepatic recirculation, evidenced by secondary plasma peaks and biliary concentrations approximately 100-fold higher than plasma levels [5] [4]. The metabolism of this compound components is dominated by phase II conjugation reactions, with the majority of circulating silibinin existing as sulfated or glucuronidated conjugates [4]. Renal excretion represents only a minor elimination pathway (1-3% of oral dose over 24 hours), with the majority of elimination occurring through biliary excretion [5] [4].

Table 2: Strategies to Improve this compound Bioavailability in Experimental Models

Formulation Approach Mechanism Reported Bioavailability Enhancement Key Characteristics
Phospholipid complexes (Silipide) Improved membrane permeability 3-5 fold increase vs. standard extract [4] Complexation with phosphatidylcholine; enhanced lymphatic absorption
SMEDDS (Self-Microemulsifying Drug Delivery Systems) In situ microemulsion formation; enhanced solubility Cmax 812.43 ng/mL at 0.80 h [5] Oil-surfactant-cosurfactant mixture; forms fine o/w droplets (<100 nm)
Liposomal encapsulation Passive targeting to liver; protection from metabolism Significant reduction in hepatotoxicity markers vs. plain drug [7] Lipid bilayer vesicles; improved tissue distribution
Solid dispersions Increased dissolution rate Varied based on carrier system Dispersion in hydrophilic polymer matrix
Cyclodextrin complexes Inclusion complex formation; improved aqueous solubility Dependent on cyclodextrin type and complexation efficiency Molecular encapsulation in cyclodextrin cavity
Nanosuspensions Increased surface area for dissolution Limited data in human studies Nanometer-sized drug particles stabilized by surfactants

Experimental Models for Hepatoprotective Activity Assessment

In Vitro Models

In vitro systems provide controlled environments for preliminary screening of this compound's hepatoprotective effects and mechanistic studies. Primary hepatocyte cultures isolated from rodent livers represent the gold standard for in vitro testing, maintaining many physiological functions of intact liver tissue [3]. Established hepatoma cell lines (HepG2, Huh7, Hep3B) offer consistency and ease of use while retaining some differentiated hepatic functions [1]. For inflammation studies, Kupffer cell cultures (primary or cell lines) are valuable for investigating this compound's modulatory effects on these resident liver macrophages [1].

Key in vitro hepatotoxicity models include:

  • Ethanol-induced toxicity: Exposure to 50-100 mM ethanol to simulate alcoholic liver disease [1]
  • Acetaminophen-induced injury: 5-20 mM acetaminophen to model drug-induced liver injury [1]
  • Carbon tetrachloride (CCl4) exposure: 10-50 mM CCl4 for oxidative stress-mediated damage [1]
  • Tert-butyl hydroperoxide (t-BHP) challenge: 100-500 μM t-BHP as a direct oxidative insult [3]
  • Cytokine-induced inflammation: TNF-α (10-50 ng/mL) or IL-1β (5-20 ng/mL) stimulation [8]

Experimental protocols typically involve pre-treatment with this compound (10-100 μM depending on specific compound and formulation) for 4-24 hours followed by co-incubation with the toxicant. Assessment includes cell viability (MTT, Alamar Blue), oxidative stress markers (ROS detection, lipid peroxidation), antioxidant defenses (glutathione levels, antioxidant enzyme activities), inflammatory mediators (NF-κB activation, cytokine secretion), and apoptosis markers (caspase activation, DNA fragmentation) [1] [3].

In Vivo Models

In vivo models provide comprehensive systems for evaluating this compound's hepatoprotective effects in physiologically and anatomically intact contexts. Rodent models (mice and rats) are most commonly used due to their well-characterized physiology, genetic manipulability, and relatively low cost [3]. More recently, porcine models have gained recognition for their superior translational relevance to human liver pathology due to similarities in hepatic microarchitecture, sinusoidal hemodynamics, bile acid composition, and transporter expression [3].

Common in vivo hepatotoxicity models include:

  • Chemical-induced liver injury: CCl4 (0.5-2 mL/kg, i.p. or oral), acetaminophen (300-1000 mg/kg, oral), D-galactosamine (500-1000 mg/kg, i.p.), thioacetamide (100-200 mg/kg, i.p.) [1] [3]
  • Alcoholic liver disease models: Ethanol Lieber-DeCarli liquid diet (5% v/v) for 4-8 weeks, ethanol binge models [1]
  • Non-alcoholic fatty liver disease (NAFLD) models: High-fat diet (60% kcal from fat) for 8-16 weeks, methionine-choline deficient diet for 4-8 weeks, genetic models (ob/ob, db/db mice) [3] [9]
  • Ischemia-reperfusion injury: Temporary occlusion of hepatic blood flow (60-90 minutes) followed by reperfusion [3]
  • Partial hepatectomy models: Surgical removal of 70% of liver mass to study regeneration [3]

This compound is typically administered orally at doses ranging from 50-800 mg/kg/day, with treatment duration from acute (single dose) to chronic (12-16 weeks) depending on the model. The following diagram illustrates a standard experimental workflow for in vivo assessment of this compound hepatoprotection:

G Start Study Start Grouping Animal Grouping (Control, Disease Model, This compound Treatment) Start->Grouping Dosing This compound Administration (50-800 mg/kg/day) Oral, 1-16 weeks Grouping->Dosing Challenge Hepatotoxic Challenge (CCl4, Ethanol, Acetaminophen, High-fat Diet) Dosing->Challenge SampleCollection Biological Sample Collection (Blood, Liver Tissue, Bile) Challenge->SampleCollection Biochemical Biochemical Analysis (ALT, AST, GGT, ALP, GSH, MDA) SampleCollection->Biochemical Histological Histopathological Evaluation (H&E, Masson's Trichrome, Sirius Red) SampleCollection->Histological Molecular Molecular Analysis (RNA/Protein Expression, Oxidative Stress Markers) SampleCollection->Molecular DataAnalysis Data Analysis and Interpretation Biochemical->DataAnalysis Histological->DataAnalysis Molecular->DataAnalysis End Study Completion DataAnalysis->End

Figure 1: Standard Experimental Workflow for In Vivo Assessment of this compound Hepatoprotection

Biochemical and Molecular Assessment Protocols

Antioxidant Activity and Oxidative Stress Markers

This compound's antioxidant properties represent a cornerstone of its hepatoprotective mechanism, mediated through both direct free radical scavenging and enhancement of endogenous antioxidant systems [1]. The following protocols outline key methodologies for assessing antioxidant effects:

Protocol 1: Hepatic Glutathione Quantification

  • Principle: Measurement of reduced (GSH) and oxidized (GSSG) glutathione levels as indicators of hepatic antioxidant status [1]
  • Procedure:
    • Homogenize 100 mg liver tissue in 1 mL ice-cold 5% sulfosalicylic acid
    • Centrifuge at 10,000 × g for 10 minutes at 4°C
    • For total glutathione, use supernatant with DTNB (5,5'-dithio-bis-2-nitrobenzoic acid) in the presence of glutathione reductase and NADPH
    • For GSSG, derivatize GSH with 2-vinylpyridine prior to assay
    • Measure absorbance at 412 nm and calculate concentrations using standard curves
  • Calculation: GSH = Total glutathione - (2 × GSSG); Express as μmol/g tissue or μmol/mg protein
  • Interpretation: this compound treatment typically increases GSH/GSSG ratio by 20-60% in hepatotoxicity models [1]

Protocol 2: Lipid Peroxidation Assessment by MDA-TBA Adduct Formation

  • Principle: Measurement of malondialdehyde (MDA), a secondary product of lipid peroxidation, that reacts with thiobarbituric acid (TBA) to form a colored complex [1]
  • Procedure:
    • Homogenize 50 mg liver tissue in 1 mL ice-cold 1.15% KCl buffer
    • Add 0.2 mL 8.1% SDS, 1.5 mL 20% acetic acid (pH 3.5), and 1.5 mL 0.8% TBA
    • Heat at 95°C for 60 minutes, cool on ice
    • Add 1 mL distilled water and 5 mL n-butanol:pyridine (15:1) mixture
    • Centrifuge at 1,500 × g for 10 minutes
    • Measure fluorescence of organic layer (excitation 515 nm, emission 553 nm)
  • Calculation: Express as nmol MDA equivalents/g tissue using tetraethoxypropane standard curve
  • Interpretation: this compound typically reduces MDA levels by 30-70% in experimental hepatotoxicity [1] [3]

Protocol 3: Free Radical Scavenging Activity by DPPH Assay

  • Principle: Measurement of hydrogen-donating ability to stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) [2]
  • Procedure:
    • Prepare 0.1 mM DPPH in methanol
    • Add 1 mL DPPH solution to 1 mL this compound samples (10-100 μg/mL in methanol)
    • Incubate in dark for 30 minutes at room temperature
    • Measure absorbance at 517 nm against methanol blank
  • Calculation: % Scavenging = [(Acontrol - Asample)/Acontrol] × 100
  • Interpretation: Individual flavonolignans show varying potency: taxifolin > silychristin > silydianin > silybin in DPPH assay [2]
Membrane Stabilization and Hepatocyte Function

This compound stabilizes hepatocyte membranes through inhibition of lipoperoxidation and reduction of toxin penetration [1]. The following protocols assess these protective effects:

Protocol 4: Liver Enzyme Leakage Assessment

  • Principle: Measurement of hepatic enzyme release (ALT, AST, GGT, ALP) from damaged hepatocytes into circulation [7]
  • Procedure:
    • Collect blood samples and separate serum by centrifugation (3,000 × g, 15 minutes)
    • For ALT: Mix 20 μL serum with 1 mL substrate solution (100 mM phosphate buffer, pH 7.4, 200 mM alanine, 2 mM α-ketoglutarate)
    • Incubate at 37°C for 30 minutes, add 1 mL 2,4-dinitrophenylhydrazine, stand 20 minutes
    • Add 10 mL 0.4 N NaOH, measure absorbance at 505 nm after 15 minutes
    • For AST: Use similar protocol with aspartate replacing alanine in substrate
  • Calculation: Express as IU/L using calibration curves with pyruvate standard
  • Interpretation: this compound treatment typically reduces elevated enzyme levels by 40-80% in hepatotoxicity models [7] [10]

Protocol 5: Hepatocyte Membrane Fluidity Assessment

  • Principle: Measurement of fluorescence polarization using lipophilic probes to assess membrane fluidity [1]
  • Procedure:
    • Isolate hepatocytes by collagenase perfusion
    • Incubate cells with 2 μM 1,6-diphenyl-1,3,5-hexatriene (DPH) for 30 minutes at 37°C
    • Wash cells and resuspend in buffer
    • Measure fluorescence polarization with excitation at 365 nm and emission at 430 nm
    • Calculate fluorescence anisotropy (r) = (I∥ - I⟂)/(I∥ + 2I⟂)
  • Interpretation: Higher anisotropy indicates lower membrane fluidity; this compound typically preserves membrane fluidity in toxin-exposed hepatocytes [1]

The following diagram illustrates this compound's key molecular mechanisms and signaling pathways in hepatoprotection:

G cluster_1 Antioxidant Pathways cluster_2 Anti-inflammatory Pathways cluster_3 Other Protective Mechanisms This compound This compound Administration Nrf2 Nrf2 Activation This compound->Nrf2 NFkB NF-κB Inhibition This compound->NFkB MAPK MAPK Pathway Modulation This compound->MAPK Membrane Membrane Stabilization This compound->Membrane ProteinSynthesis Protein Synthesis ↑ This compound->ProteinSynthesis Antifibrotic Antifibrotic Effects (TGF-β/SMAD Inhibition) This compound->Antifibrotic ARE ARE Element Binding Nrf2->ARE AntioxidantGenes Antioxidant Gene Expression (HO-1, NQO1, GCLC) ARE->AntioxidantGenes GSH GSH Synthesis ↑ AntioxidantGenes->GSH ROS ROS Scavenging AntioxidantGenes->ROS Outcome Hepatoprotection (Liver Function Preservation Reduced Inflammation Oxidative Stress Reduction) GSH->Outcome ROS->Outcome Cytokines Pro-inflammatory Cytokines ↓ (TNF-α, IL-1β, IL-6) NFkB->Cytokines COX COX/LOX Inhibition NFkB->COX Cytokines->Outcome MAPK->Cytokines Membrane->Outcome ProteinSynthesis->Outcome Antifibrotic->Outcome Apoptosis Anti-apoptotic Effects Apoptosis->Outcome

Figure 2: Molecular Mechanisms and Signaling Pathways of this compound Hepatoprotection

Advanced Formulation Strategies and Delivery Systems

The limited oral bioavailability of native this compound has prompted development of advanced formulation strategies to enhance its therapeutic efficacy [5] [4]. These approaches aim to overcome the key limitations of poor aqueous solubility, extensive presystemic metabolism, and rapid elimination.

Self-Microemulsifying Drug Delivery Systems (SMEDDS) represent one of the most promising approaches for enhancing this compound bioavailability [5]. A typical SMEDDS formulation protocol includes:

  • Composition: this compound extract (10-20%), polysorbate 80 (30-50% surfactant), polyoxyl-40-hydrogenated castor oil (10-20% cosurfactant), polyethylene glycol 400 (10-20%), and propylene glycol (5-10%) [5]
  • Preparation:
    • Dissolve this compound in the surfactant/cosurfactant mixture with gentle heating (40°C)
    • Add oil phase and other excipients with continuous stirring
    • Characterize for droplet size (<100 nm), polydispersity index (<0.3), and self-emulsification efficiency
    • Fill into soft gelatin capsules for administration
  • Performance: SMEDDS formulation achieved Cmax of 812.43 ng/mL at Tmax of 0.80 h compared to conventional formulations [5]

Phospholipid complexes (e.g., Silipide, Realsil) represent another successful strategy:

  • Composition: this compound or silybin complexed with phosphatidylcholine in 1:1 to 1:3 molar ratios [4]
  • Preparation:
    • Dissolve this compound and phosphatidylcholine in aprotic solvent (acetone, ethanol)
    • React at 40-50°C for 2-3 hours with continuous stirring
    • Remove solvent under reduced pressure
    • Characterize complex formation by FTIR, DSC, and XRD
  • Performance: Phospholipid complexes show 3-5 fold increased bioavailability compared to native this compound [4]

Lipid-based microspheres and liposomal systems offer passive targeting to the liver:

  • Composition: Soybean oil (internal phase), soya lecithin (surfactant), tween 80 (cosurfactant), propylene glycol (cosolvent) [7]
  • Preparation:
    • Dissolve this compound in lipid phase
    • Add surfactant mixture with continuous stirring
    • Homogenize at high pressure (10,000-15,000 psi) for emulsion formation
    • Filter through 0.45 μm membrane and sterilize for intravenous administration
  • Performance: Significant reduction in hepatotoxicity markers compared to plain this compound solution [7]

Table 3: Comparative Evaluation of this compound Formulations in Experimental Models

Formulation Type Dose (mg/kg) Animal Model Hepatoprotective Efficacy Key Advantages
Conventional extract 100-200 Rat CCl4 hepatotoxicity 40-50% reduction in ALT/AST Standardized, well-characterized
SMEDDS 50-100 Rat CCl4 hepatotoxicity 60-70% reduction in ALT/AST Rapid absorption, reduced Tmax
Phospholipid complex 50-100 Rat ethanol hepatotoxicity 55-65% reduction in ALT/AST Enhanced membrane permeability
Liposomal IV 10-20 Mouse acetaminophen toxicity 70-80% reduction in ALT/AST Liver targeting, bypass first-pass
Solid dispersion 100-200 Rat NAFLD model 45-55% reduction in ALT/AST Improved dissolution

Conclusion and Future Perspectives

This compound represents a complex phytopharmaceutical with multi-target hepatoprotective activity mediated through antioxidant, anti-inflammatory, membrane-stabilizing, and antifibrotic mechanisms [1] [3]. The experimental protocols outlined in these application notes provide comprehensive approaches for evaluating its efficacy in both in vitro and in vivo models. Critical considerations for researchers include the chemical complexity of this compound extracts, with increasing evidence suggesting that constituents beyond silybin contribute significantly to its overall bioactivity [2]. Additionally, the formulation approach dramatically influences this compound's pharmacokinetics and therapeutic outcomes, necessitating careful selection of appropriate delivery systems [5] [4].

Future research directions should focus on several key areas: First, greater attention should be given to the individual flavonolignans beyond silybin, as compounds like isosilybin, silychristin, and 2,3-dehydrosilybin demonstrate unique and potentially superior pharmacological activities in specific contexts [2]. Second, advanced hepatocyte-like cell models (e.g., 3D spheroids, organoids, co-culture systems) and translational animal models (particularly porcine systems) may provide more physiologically relevant platforms for efficacy assessment [3]. Third, standardized analytical methods for characterizing this compound composition and metabolite profiling will enhance cross-study comparability and mechanistic understanding [6]. Finally, clinical translation would benefit from rigorous phase-appropriate trial designs that incorporate pharmacokinetic-pharmacodynamic relationships and clinically relevant endpoints [9].

These application notes provide researchers with comprehensive protocols for assessing this compound's hepatoprotective activity while emphasizing the importance of considering its complex pharmacology, pharmacokinetic limitations, and multi-mechanistic nature in experimental design.

References

Application Notes & Protocols: Silymarin In Vitro Dissolution Rate Testing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Silymarin, a flavonoid complex extracted from milk thistle (Silybum marianum), is well-known for its hepatoprotective effects. Its primary active component is silybin, a mixture of two diastereomers, silybin A and silybin B [1]. A major challenge in its therapeutic application is its poor aqueous solubility, which leads to low oral bioavailability [1] [2]. Enhancing its dissolution rate is therefore a critical step in formulation development. These notes provide a standardized protocol for the in vitro dissolution testing of this compound formulations, based on methodologies used in recent scientific studies.

Experimental Protocols

In Vitro Dissolution Testing

This protocol is adapted from a study comparing this compound solid dispersion with a premix formulation [1].

2.1.1. Apparatus and Conditions

  • Apparatus: Dissolution Apparatus 1 (Baskets).
  • Rotation Speed: 100 rpm.
  • Temperature: 37 ± 0.5°C.
  • Dissolution Medium Volume: 900 mL.
  • Dissolution Media: Use the following buffers, each containing 0.5% Tween-80 as a surfactant to maintain sink conditions:
    • pH 1.2 Hydrochloric Acid (HCl) buffer, simulating gastric fluid.
    • pH 4.3 Acetate buffer.
    • pH 6.8 Phosphate buffer, simulating intestinal fluid.

2.1.2. Procedure

  • Place 900 mL of the pre-warmed dissolution medium into the vessel.
  • Accurately weigh a sample of the this compound formulation (equivalent to 50 mg kg⁻¹ of silybin for in vivo correlation) and place it in the basket.
  • Start the apparatus and withdraw 5 mL samples at predetermined time intervals: 20 and 40 minutes, and 1, 2, 4, and 6 hours.
  • Immediately replenish the vessel with 5 mL of fresh, pre-warmed dissolution medium after each sampling to maintain a constant volume.
  • Filter the withdrawn samples through a 0.22 μm membrane filter.
  • Analyze the filtered samples using a validated HPLC-UV method to quantify the concentration of dissolved silybin.

2.1.3. Calculation of Cumulative Drug Release The cumulative release percentage (Q%) at each time point is calculated using the formula [1]: Q% = [ (Cₙ × V) + Σ (Cᵢ × Vᵢ) ] / (W × DL) × 100%

  • Cₙ: Concentration of silybin in the sample at time n.
  • V: Total volume of the release medium (900 mL).
  • Cᵢ: Concentration of the sample at the i-th time point.
  • Vᵢ: Sampling volume at the i-th time point (5 mL).
  • W: Weight of the formulation tested.
  • DL: Drug loading (percentage of silybin in the formulation).
Alternative Method: Preparation of Stabilizer-Free Nanocrystals

To further improve dissolution, nanocrystal technology can be employed. The following protocol describes the preparation of stabilizer-free this compound nanocrystals [3].

2.2.1. Preparation via High-Pressure Homogenization

  • Initial Suspension: Accurately weigh this compound crude drug and disperse it in pure water using a high-shear disperser at 16,000 rpm for 10 minutes.
  • High-Pressure Homogenization: Transfer the pre-dispersed suspension to a high-pressure homogenizer. Process the suspension for 10-15 cycles at a pressure of 800-1000 bar.
  • Optimization: The optimal drug concentration for this process is between 0.1% to 0.2%. 2.2.2. Characterization of Nanocrystals
  • Particle Size, PDI, and Zeta Potential: Analyze the final nanocrystal suspension using a dynamic light scattering (DLS) instrument. A successful preparation should have a particle size of approximately 450 nm, a PDI below 0.300, and a zeta potential around -27 mV, indicating good physical stability [3].
  • Morphology: Examine the morphology using Transmission Electron Microscopy (TEM) by depositing a diluted sample on a copper mesh and negative staining with 1% phosphotungstic acid [3].

Data Presentation and Analysis

Summary of Dissolution and Bioavailability Enhancement

The table below summarizes quantitative data from studies on various enhanced this compound formulations.

Table 1: Comparison of this compound Formulation Performance

Formulation Type Particle Size In Vitro Dissolution (%) Cmax (ng mL⁻¹) AUC₀–∞ (ng h mL⁻¹) Relative Bioavailability
Premix [1] Not Specified 35.0 - 38.7 (across pH range) 411.35 ± 84.92 586.82 ± 180.99 1.00x (Baseline)
Solid Dispersion [1] Not Specified 82.9 - 99.7 (across pH range) 1,190.02 ± 246.97 1,299.19 ± 67.61 ~2.21x
Stabilizer-Free Nanocrystals [3] 450.2 ± 4.46 nm 92.2% (in water, 30 min) Reported as increased Reported as increased 1.48x (vs. crude drug)
β-cyclodextrin Complex [2] Not Specified 18x solubility increase Not Specified Not Specified Not Specified
Pharmacokinetic Study Protocol

To validate in vitro-in vivo correlation, a pharmacokinetic study can be conducted as follows [1]:

  • Animals: Use healthy pigs (e.g., Yorkshire × Landrace), with animals randomly assigned to test groups.
  • Dosing: Administer the formulation orally via stomach tube at a single dose of 50 mg kg⁻¹ of silybin.
  • Blood Sampling: Collect blood samples (e.g., 4 mL from the vena cava) at appropriate time intervals post-administration (e.g., 0, 5, 10, 15, 20, 30, 45 min, 1, 1.5, 2, 3, 4, 6, 8 h).
  • Plasma Processing: Centrifuge blood samples at 4,000 rpm for 10 minutes to obtain plasma. Store plasma at -20°C until analysis.
  • Bioanalysis: Determine silybin concentration in plasma using HPLC with UV detection after sample preparation via liquid-liquid extraction.

Visualization of Workflows

The following diagrams, generated using Graphviz, illustrate the core experimental and formulation workflows.

Dissolution Testing Workflow

dissolution_workflow This compound Dissolution Test Protocol start Start Dissolution Test prep_medium Prepare 900 mL Medium (pH 1.2, 4.3, 6.8) with 0.5% Tween-80 start->prep_medium set_apparatus Set Apparatus 1 (Baskets) 100 rpm, 37±0.5°C prep_medium->set_apparatus add_sample Weigh & Add Sample (Equivalent to 50 mg/kg silybin) set_apparatus->add_sample run_test Run Test & Withdraw 5 mL Samples at 20, 40 min, 1, 2, 4, 6 h add_sample->run_test filter_sample Filter Sample (0.22 μm membrane) run_test->filter_sample hplc_analysis HPLC-UV Analysis (288 nm, C18 Column) filter_sample->hplc_analysis calculate Calculate Cumulative Release (Q%) hplc_analysis->calculate end End calculate->end

Formulation Strategies for Enhanced Dissolution

formulation_strategies This compound Bioavailability Enhancement Paths problem Problem: Poor Solubility & Low Bioavailability strategy1 Solid Dispersion (PEG 6000 Carrier) problem->strategy1 strategy2 Nanocrystal Technology (High-Pressure Homogenization) problem->strategy2 strategy3 Inclusion Complexes (e.g., β-cyclodextrin) problem->strategy3 outcome1 Result: ~2.2x ↑ Bioavailability ~99% Dissolution strategy1->outcome1 outcome2 Result: 1.48x ↑ Bioavailability 92% Dissolution in 30 min strategy2->outcome2 outcome3 Result: 18x ↑ Solubility strategy3->outcome3

Discussion and Conclusion

The provided protocols standardize the evaluation of this compound formulations. The data clearly demonstrates that advanced formulation strategies like solid dispersions and nanocrystals can significantly enhance the dissolution rate and oral bioavailability of this compound compared to conventional premixes [1] [3]. The dissolution method using three different pH media provides a comprehensive profile of the formulation's performance throughout the gastrointestinal tract. The strong in vitro-in vivo correlation observed in these studies underscores the reliability of these dissolution tests as predictors of in vivo performance, making them invaluable tools for researchers in drug development.

References

Preparation of Silymarin-Chitosan Nanoparticles (SCNPs)

Author: Smolecule Technical Support Team. Date: February 2026

The most prevalent method for preparing SCNPs is the ionotropic gelation technique, leveraging the electrostatic interaction between cationic chitosan and anionic cross-linkers like sodium tripolyphosphate (TPP) [1] [2] [3]. The table below summarizes the typical materials and a standard preparation protocol.

Table 1: Materials and Protocol for SCNP Preparation via Ionotropic Gelation

Aspect Details
Key Materials Chitosan (low or medium molecular weight), Sodium Tripolyphosphate (TPP), Silymarin, Glacial Acetic Acid, Ethanol, Deionized Water [1] [2].

| Preparation Steps | 1. Dissolve Chitosan: Dissolve chitosan (e.g., 30-50 mg) in 1-2% v/v aqueous acetic acid solution. Adjust pH to ~5.0 using sodium hydroxide (NaOH) and stir until clear [1] [2]. 2. Prepare Drug Solution: Dissolve this compound (e.g., 10 mg) in 1 mL of ethanol [2]. 3. Mix Drug-Polymer: Add the this compound-ethanol solution dropwise into the chitosan solution under continuous magnetic stirring (e.g., 800 rpm) for 30 minutes [1] [2]. 4. Form Nanoparticles: Add TPP solution (e.g., concentration corresponding to Ch:TPP ratio of 3:1 to 4:1) dropwise to the mixed solution under stirring. Continue stirring for ~1 hour to allow nanoparticle formation [1] [2]. 5. Separate & Purify: Recover nanoparticles by centrifugation (e.g., 11,000 rpm for 45 minutes at 10°C). Wash the pellet with distilled water to remove unencapsulated drug and free polymer [2]. 6. Lyophilize: Re-disperse the nanoparticles in distilled water, add a cryoprotectant like mannitol (e.g., 5% w/v), and lyophilize to obtain a dry powder [2]. |

This process can be optimized using experimental designs like Central Composite Design to minimize particle size and maximize drug entrapment by varying chitosan concentration and Ch:TPP ratio [2].

Characterization of SCNPs

Proper characterization is crucial to confirm the successful formation of nanoparticles with desired properties. The table below outlines key parameters and typical results from recent studies.

Table 2: Typical Characterization Parameters and Results for SCNPs

Parameter Typical Outcome Characterization Technique
Particle Size 59 - 286 nm (varies with formulation); SCNPs often larger than blank CNPs (~50 nm) [1] [3] [4]. Dynamic Light Scattering (DLS), TEM [1] [3]
Zeta Potential Highly positive: +58.6 to +66.3 mV, indicating good colloidal stability [1] [3]. Zeta Potential Analyzer [1]
Entrapment Efficiency (EE%) >97% reported, indicating highly efficient drug loading [1] [3]. Indirect method via supernatant analysis [1]
Drug Loading Capacity (LC%) ~14% reported [1] [3]. Calculated from EE% and nanoparticle weight [1]
Morphology Spherical, uniform, and densely structured [1] [3] [4]. Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) [1] [4]
Crystallinity This compound transitions from crystalline to amorphous state within nanoparticles [4]. X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC) [4]
Chemical Interaction No chemical interaction between drug and polymer, only physical encapsulation [1] [3]. Fourier-Transform Infrared Spectroscopy (FT-IR) [1]
In Vitro Drug Release Sustained, zero-order release profile over 24 hours [2]. Dialysis method in PBS (pH 7.4) [2]

Experimental Protocols for Key Assays

Here are detailed methodologies for critical in vitro and in vivo experiments cited in the research.

Protocol 1: In Vitro Drug Release Study [2]

  • Objective: To evaluate the release profile of this compound from SCNPs.
  • Method: Use USP dissolution apparatus II (paddle type). Place SCNPs (equivalent to 5 mg this compound) in a dialysis membrane bag (MWCO 12-14 kDa). Immerse the bag in 250 mL of phosphate buffer (pH 7.4) containing 0.1% Tween 20 to maintain sink conditions. Maintain temperature at 37°C ± 1°C and paddle speed at 50 rpm.
  • Sampling: Withdraw 5 mL aliquots at predetermined time intervals (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h). Replace with an equal volume of fresh pre-warmed medium after each sampling.
  • Analysis: Measure the absorbance of the samples at λmax = 287 nm using a UV-Vis spectrophotometer to determine the cumulative drug release.

Protocol 2: In Vivo Assessment in Liver Fibrosis Model [1] [3]

  • Animal Model: Induce liver fibrosis in rats by intraperitoneal injection of CCl4 (e.g., 1 mL/kg of a 1:1 v/v mixture in olive oil) twice weekly for 6-8 weeks.
  • Treatment: After confirmation of fibrosis, administer the test groups (e.g., pure this compound, blank chitosan nanoparticles, SCNPs) orally daily for 30 days.
  • Endpoint Analysis:
    • Biochemical: Assess liver function (ALT, AST), inflammatory markers, and antioxidant pathways from serum and liver tissue homogenate [1].
    • Molecular Biology: Analyze expression of fibrosis-related genes (TGFβR1, COL3A1) and microRNAs (miR-22, miR-29c) using qRT-PCR and Western blot [1].
    • Histopathology: Evaluate liver architecture, collagen deposition, and fibrotic changes using H&E staining, Masson's Trichrome, and Sirius Red staining [1] [3].

Mechanism of Action and Workflow

The enhanced anti-fibrotic effect of SCNPs is mediated through a multi-targeted mechanism, which can be visualized in the following pathway diagram.

G cluster_hepatic Hepatic Cellular Response cluster_genetic Suppression of Fibrosis Mediators SCNPs SCNPs Antioxidant Activation of Antioxidant Pathways SCNPs->Antioxidant Inflammatory Suppression of Inflammatory Markers SCNPs->Inflammatory miRNAs Boosted Expression of Protective miRNAs SCNPs->miRNAs Outcome Reduced Liver Fibrosis • Improved Liver Function • Reduced Collagen Deposition Antioxidant->Outcome Inflammatory->Outcome TGFbR1 TGFβR1 miRNAs->TGFbR1 e.g., miR-22 TGFbR2 TGFβR2 miRNAs->TGFbR2 e.g., miR-219a COL3A1 COL3A1 miRNAs->COL3A1 e.g., miR-29c TGFbR1->Outcome TGFbR2->Outcome COL3A1->Outcome

The overall experimental workflow for developing and evaluating SCNPs is summarized below.

G Prep Nanoparticle Preparation (Ionotropic Gelation) Char Characterization (Particle Size, Zeta, EE%, LC%, etc.) Prep->Char InVitro In Vitro Studies (Drug Release, Cytotoxicity) Char->InVitro InVivo In Vivo Efficacy & Biodistribution (Liver Fibrosis/HCC Models) InVitro->InVivo Analysis Data Analysis & Conclusion InVivo->Analysis

Application Notes for Researchers

  • Chitosan Selection: The molecular weight and degree of deacetylation of chitosan significantly impact nanoparticle properties. Lower molecular weight chitosan may produce smaller particles [4].
  • Targeting Strategies: For active liver targeting, consider synthesizing galactosylated chitosan nanoparticles. Galactose ligands interact with asialoglycoprotein receptors on hepatocytes, enhancing liver-specific delivery [5].
  • Scalability and Sterility: The ionotropic gelation method is simple and conducted in aqueous conditions, which is advantageous for scaling up. For in vivo applications, ensure all steps are performed under aseptic conditions, and filter-sterilize all solutions before nanoparticle preparation.
  • Beyond Hepatoprotection: While primarily used for liver diseases, SCNPs and related nanocomposites show promising application in oral health (nanohydroxyapatite composites) and wound healing (hybrid constructs with gelatin/hyaluronic acid) [6] [7].

References

Comprehensive Application Notes and Protocols: Silymarin Microparticles for Sustained Release Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Silymarin and its Bioavailability Challenges

This compound, a complex mixture of flavonolignans extracted from Silybum marianum (milk thistle), has garnered significant scientific interest due to its hepatoprotective, anti-inflammatory, antioxidant, and anticancer properties. The primary bioactive components include silybin, isosilybin, silychristin, and silydianin, with silybin being the most pharmacologically potent isomer. Despite its promising therapeutic potential, this compound suffers from several inherent limitations that restrict its clinical efficacy. Specifically, it exhibits poor aqueous solubility (<50 μg/mL), resulting in low oral bioavailability (typically 20-50%) due to insufficient dissolution in gastrointestinal fluids, limited permeability across intestinal epithelial cells, extensive phase II metabolism, and rapid biliary and urinary excretion [1] [2]. These physicochemical and pharmacokinetic challenges categorize this compound as a Class IV compound according to the Biopharmaceutical Classification System (BCS), characterized by both low solubility and low permeability [1].

To overcome these limitations, various advanced formulation strategies have been developed with a focus on enhancing solubility, dissolution rate, and ultimately, bioavailability. Among these approaches, microparticulate systems and sustained-release formulations have shown particular promise. These systems not only improve the biopharmaceutical properties of this compound but also enable prolonged therapeutic effects, reduced dosing frequency, and enhanced patient compliance. This document provides comprehensive application notes and detailed experimental protocols for developing this compound-based sustained-release microparticulate systems, incorporating the most recent advances in pharmaceutical technology and characterization methodologies [1] [3].

Formulation Strategies and Quantitative Comparisons

Various advanced formulation strategies have been developed to address the bioavailability challenges of this compound. The table below summarizes key formulation approaches with their quantitative performance characteristics:

Table 1: Comparison of Advanced this compound Formulation Strategies

Formulation Type Preparation Method Particle Size Encapsulation Efficiency Release Profile Key Advantages
This compound Nanocrystals Solvent evaporation method ~23 nm N/A N/A Spherical morphology, enhanced antibacterial activity [4]
Chitosan Nanoparticles Ionic gelation technique Optimized: 270-380 nm 55-76% Zero-order release over 24 hours Sustained release, enhanced hepatoprotective effects [2]
This compound Phytosome Complex Phytosome technology N/A Conjugate ratio: ~80% Significantly improved dissolution vs. API Synchronized release of multiple components [3]
Microporous Osmotic Pump Tablets Osmotic pump system Tablet form N/A Synchronized release over 12 hours (85% cumulative) Zero-order kinetics, synchronized multi-component release [3]
Micellar Formulations (LipoMicel) Self-emulsifying system N/A N/A Tmax: 0.5 hours 18.9× higher Cmax, 11.4× higher AUC vs. standard [5]
SMEDDS Self-microemulsification 21-31 nm N/A Significantly faster release vs. Legalon 2.2-fold bioavailability increase vs. commercial preparation [6]
Chitosan-Modified Vesicles Solvent evaporation rehydration 219-262 nm 82-91% Prolonged release profile Enhanced permeation flux, antimicrobial activity [7]

The selection of an appropriate formulation strategy depends on the intended therapeutic application, desired release profile, and manufacturing considerations. For hepatoprotective applications where sustained exposure is beneficial, chitosan nanoparticles and microporous osmotic pump tablets offer extended release profiles. For conditions requiring rapid absorption and higher peak concentrations, micellar formulations and SMEDDS demonstrate superior performance. The phytosome complex approach is particularly valuable for maintaining the natural ratio of this compound components, which is crucial for preserving its holistic pharmacological activity [3].

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Nanocrystals via Solvent Evaporation Method

This protocol describes the synthesis of aqueous-soluble this compound nanocrystals, which have demonstrated enhanced antibacterial activity and reduced cytotoxicity compared to conventional this compound extracts [4].

3.1.1 Materials and Equipment
  • This compound source: Silybum marianum fruit powder (0.5 g)
  • Solvents: Acetone (10 mL), hexane (25 mL)
  • Equipment: Rotary evaporator, magnetic stirrer, standard glassware
3.1.2 Procedure
  • Dissolve 0.5 g of Silybum marianum powder in 10 mL of acetone with continuous stirring for 20 minutes at room temperature until complete dissolution.
  • Add 25 mL of hexane dropwise to the solution while maintaining constant stirring.
  • Continue stirring the mixture for 30 minutes at 25°C until a two-phase system forms (light brown phase at bottom, colorless phase at top).
  • Remove solvents using a rotary evaporator under reduced pressure.
  • Collect the resulting brown aqueous-soluble this compound nanocrystals for characterization.
3.1.4 Characterization Parameters
  • Morphology: Spherical shape confirmed by FESEM/TEM imaging
  • Size distribution: Approximately 23.14 nm
  • Crystalline nature: Amorphous structure (XRD analysis)
  • Functional groups: FT-IR spectroscopy
  • Optical properties: UV-Vis absorption bands at 230 nm and 285 nm
Protocol 2: Formulation of this compound-Loaded Chitosan Nanoparticles

This protocol utilizes ionic gelation technique to produce chitosan-based nanoparticles for sustained this compound release, significantly enhancing hepatoprotective effects through passive targeting and prolonged retention [2].

3.2.1 Materials
  • Chitosan (30-50 mg)
  • Sodium tripolyphosphate (TPP)
  • This compound (10 mg)
  • Acetic acid (2% solution)
  • Ethanol
  • D-mannitol (5% as cryoprotectant)
3.2.2 Procedure
  • Dissolve chitosan in 2% acetic acid solution and adjust pH to 5 using 1M sodium hydroxide.
  • Dissolve 10 mg this compound in 1 mL ethanol and add dropwise to chitosan solution with continuous stirring for 30 minutes.
  • Prepare sodium TPP solution in distilled water and adjust pH to 5 using 0.1M HCl.
  • Add TPP solution dropwise to the chitosan-silymarin mixture with continuous stirring at 800 rpm for 1 hour.
  • Separate nanoparticles by centrifugation at 11,000 rpm at 10°C for 45 minutes.
  • Resuspend pellet in 10 mL distilled water and sonicate for 30 minutes.
  • Lyophilize with 5% D-mannitol as cryoprotectant and store in sealed containers.
3.2.3 Optimization Parameters

Table 2: Central Composite Design for Chitosan Nanoparticle Optimization

Independent Variables Levels Dependent Variables Target
Chitosan concentration (X1) 30, 40, 50 mg Entrapment efficiency (Y1) Maximize
Chitosan:TPP ratio (X2) 3:1, 3.5:1, 4:1 Particle size (Y2) Minimize
Protocol 3: Development of this compound Microporous Osmotic Pump (MPOP) Tablets

This protocol describes the formulation of synchronized-release MPOP tablets that maintain the original proportion of this compound components throughout the release period, crucial for preserving its pharmacological activity [3].

3.3.1 Preparation of this compound Phytosome Complex (SM-PC)
  • Dissolve 4 g this compound in 500 mL acetone.
  • Add 7.2 g soybean lecithin and stir continuously in a 56°C water bath for 2 hours.
  • Dry the mixture in a vacuum oven, dissolve in chloroform, and filter.
  • Concentrate filtrate to approximately 50 mL and vacuum dry at 45°C for 24 hours.
  • Sieve the resulting light yellow complex through 0.180 mm mesh.
3.3.2 Core Tablet Formation and Coating
  • Mix SM-PC with poly(ethylene) oxide and sodium chloride as osmotic agent.
  • Compress the mixture to form core tablets.
  • Coat tablets with cellulose acetate and poly(ethylene) oxide to generate the MPOP system.
  • The resulting formulation provides synchronized release of all five active components over 12 hours with zero-order release kinetics.

Mechanistic Insights and Pathway Analysis

Apoptotic Signaling Pathways Modulated by this compound

This compound exerts anticancer effects through modulation of multiple apoptotic pathways. The diagram below illustrates key molecular targets:

G cluster_0 Extrinsic Pathway (Fas/FasL) cluster_1 Intrinsic Pathway (Mitochondrial) cluster_2 Survival Pathways (Inhibited) cluster_legend Legend This compound This compound FasL FasL This compound->FasL upregulates Bax Bax This compound->Bax upregulates Bcl2 Bcl2 This compound->Bcl2 downregulates PI3K PI3K This compound->PI3K inhibits STAT3 STAT3 This compound->STAT3 inhibits Fas Fas FasL->Fas FADD FADD Fas->FADD Caspase8 Caspase8 FADD->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis CytochromeC CytochromeC Bax->CytochromeC increases Bcl2->Bax inhibits Caspase9 Caspase9 CytochromeC->Caspase9 Caspase9->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR STAT3->Apoptosis inhibits Upregulated Upregulated Downregulated Downregulated Process Process Stimulation Stimulation Inhibition Inhibition

Diagram 1: this compound Modulation of Apoptotic Signaling Pathways. This compound promotes apoptosis through both extrinsic (Fas/FasL) and intrinsic (mitochondrial) pathways while inhibiting key survival signals.

Neuroprotective Mechanisms Against Chemotherapy-Induced Cognitive Impairment

This compound nanoparticles have demonstrated significant neuroprotective effects against chemotherapy-induced cognitive impairment ("chemobrain") through modulation of mitochondrial function and the Nrf-2/HO-1 axis [8]. The intranasal administration of this compound nanoemulsions (1 mg/kg) significantly enhanced cognitive protection compared to oral administration, attributed to improved brain bioavailability through direct nasal-to-brain delivery, bypassing the blood-brain barrier.

Table 3: Neuroprotective Effects of this compound Nanoemulsions in Chemobrain Model

Parameter Doxorubicin/Cyclophosphamide Only Doxorubicin/Cyclophosphamide + this compound Nanoemulsion Mechanistic Interpretation
Acetylcholinesterase activity Significantly increased Normalized Protection against neurotransmitter imbalance
BDNF levels Reduced Restored to normal Enhanced neurogenesis and synaptic plasticity
Nrf-2/HO-1 pathway Suppressed Activated Enhanced antioxidant defense and mitochondrial protection
Mitochondrial complex I activity Impaired Preserved Maintained cellular energy production
Inflammatory cytokines Elevated Reduced Attenuated neuroinflammation

Applications and Efficacy Assessments

Hepatoprotective Applications

This compound-loaded chitosan nanoparticles have demonstrated enhanced hepatoprotective activity in carbon tetrachloride (CCl₄)-induced hepatotoxicity models in Swiss Albino mice [2]. The optimized nanoparticle formulation (270-380 nm) showed significantly improved therapeutic outcomes compared to pure this compound, attributed to:

  • Sustained drug release profile following zero-order kinetics
  • Passive targeting to liver tissues
  • Prolonged systemic retention of active constituents
  • Reduced dosing frequency requirements

The hepatoprotective mechanism involves membrane stabilization, prevention of lipid peroxidation, and enhancement of the liver's regenerative capacity through antioxidant and anti-inflammatory activities.

Anticancer Applications

This compound nanocrystals (23.14 nm) prepared via solvent evaporation method demonstrated selective cytotoxicity against cancer cells while showing minimal toxicity to normal cells [4]. In MDA-MB-231 breast cancer cells, the IC₅₀ value was 420.3 μg/mL, indicating favorable selectivity. The anticancer mechanisms include:

  • Modulation of Bcl-2/Bax ratio to promote apoptosis
  • Inhibition of survival pathways including PI3K/Akt/mTOR and STAT3
  • Activation of Fas/FasL-mediated extrinsic apoptosis
  • Cell cycle arrest at G1 phase
  • Anti-angiogenic effects through VEGF inhibition
Antibacterial Applications

This compound nanocrystals exhibited superior antibacterial efficacy against both clinical and ATCC strains of Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative) [4]. The antibacterial activity was evaluated using the diffusion agar methodology, with kanamycin as positive control and sterile distilled water as negative control. The nanocrystal formulation showed enhanced antibacterial potency compared to conventional this compound extracts, suggesting potential as a natural alternative to conventional antibiotic medications, particularly against multidrug-resistant (MDR) bacterial strains.

Conclusion and Future Perspectives

The development of this compound-based microparticulate systems represents a significant advancement in overcoming the inherent bioavailability challenges of this promising phytomedicine. The formulation strategies outlined in these application notes—including nanocrystals, chitosan nanoparticles, microporous osmotic pump tablets, and micellar systems—provide viable approaches to enhance this compound's therapeutic potential through improved solubility, sustained release profiles, and targeted delivery.

Future research directions should focus on:

  • Scale-up manufacturing processes for clinical translation
  • Combinatorial therapy approaches with conventional chemotherapeutic agents
  • Advanced targeting strategies using surface-modified nanoparticles
  • Comprehensive toxicological assessments of long-term nanocarrier exposure
  • Clinical validation of bioavailability enhancement claims in human subjects

The integration of these advanced formulation technologies with thorough mechanistic understanding presents a promising pathway for unlocking the full therapeutic potential of this compound in treating liver disorders, cancer, neurodegenerative conditions, and infectious diseases.

References

Comprehensive HPLC Analysis of Silymarin: Methods and Protocols for Analytical Characterization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Silymarin, a complex extract derived from Silybum marianum (milk thistle), contains numerous bioactive flavonolignans including silybin A, silybin B, isosilybin A, isosilybin B, silychristin, silydianin, and their derivatives. These compounds exhibit hepatoprotective, anti-inflammatory, and anticancer activities, making this compound a valuable natural therapeutic agent. However, the complex composition and structural similarity of these flavonolignans present significant analytical challenges for quality control and standardization. This document provides detailed HPLC methods and protocols for the comprehensive analysis of this compound components, enabling researchers to achieve efficient separation, identification, and quantification of all major and minor constituents in this compound extracts and formulations.

Key this compound Components and Analytical Challenges

Major Bioactive Constituents

This compound contains approximately 60-70% flavonolignans along with various minor components. The table below summarizes the primary this compound constituents targeted in HPLC analysis:

Table 1: Key this compound Components for HPLC Analysis

Compound Name Molecular Formula Molecular Weight CAS Number Structural Features
Silychristin C₂₅H₂₂O₁₀ 482.4 33889-69-9 [1] Flavonolignan congener
Silydianin C₂₅H₂₂O₁₀ 482.4 29782-68-1 [2] Distinctive dianin structure
Silybin A C₂₅H₂₂O₁₀ 482.4 - Major active component
Silybin B C₂₅H₂₂O₁₀ 482.4 - Diastereomer of silybin A
Isosilybin A C₂₅H₂₂O₁₀ 482.4 - Structural isomer
Isosilybin B C₂₅H₂₂O₁₀ 482.4 142796-22-3 [3] Prostate cancer activity
Isosilychristin C₂₅H₂₂O₁₀ 482.4 - Isomer of silychristin
Taxifolin C₁₅H₁₂O₇ 304.3 - Flavonoid precursor
2,3-Dehydrosilybin C₂₅H₂₂O₁₀ 482.4 - Oxidized derivative
Analytical Challenges

The structural similarity and isomeric diversity of this compound components create significant separation challenges. Specific difficulties include:

  • Co-elution of silychristin B and silydianin in conventional methods [4]
  • Separation of diastereomers (silybin A/B, isosilybin A/B) [5]
  • Detection of minor components like 2,3-dehydroflavonolignans [4]
  • Matrix effects in botanical extracts affecting quantification accuracy [6]
  • Lack of reference standards for all known components [6]

HPLC Method for Separation of Nine Key Components

Method Overview

This established method provides baseline separation of nine major this compound components in less than 15 minutes, optimized through systematic screening of stationary phases and mobile phase compositions [7].

Equipment and Materials
  • HPLC System: UHPLC or HPLC system with DAD or PDA detector
  • Column: Ascentis Express C18 (or equivalent C18 column)
  • Mobile Phase A: 0.1% formic acid in water (pH ≈ 2.6)
  • Mobile Phase B: Methanol (HPLC grade)
  • Standards: Reference compounds for target flavonolignans
  • Samples: this compound extracts, milk thistle supplements, or formulations
Chromatographic Conditions

Table 2: Optimized HPLC Conditions for this compound Separation

Parameter Condition Notes
Column Ascentis Express C18 Modern core-shell technology recommended

| Mobile Phase | A: 0.1% formic acid in water B: Methanol | Acetonitrile alternatives possible | | Gradient | 5-45% B (optimized profile) Step to 100% B for column cleaning | Gradient slope optimized via simulation | | Flow Rate | 1.0 mL/min | Adjust for column dimensions | | Temperature | 30-60°C | 30°C standard; higher temps for faster separation | | Injection Volume | 5-10 μL | Dependent on concentration | | Detection | UV 288 nm or DAD 200-400 nm | Max absorbance for flavonolignans |

Sample Preparation
  • Standard Solutions: Prepare individual or mixed stock solutions in DMSO or methanol at approximately 1 mg/mL [4]
  • This compound Extracts: Weigh accurately (∼10 mg) and dissolve in 10 mL water:ethanol (50:50, v/v) or methanol [7]
  • Formulations:
    • Tablets/Capsules: Powder and extract with methanol via sonication (20-40 min) [8]
    • Liquid preparations: Dilute directly with methanol
  • Filtration: Pass through 0.22 μm or 0.45 μm membrane filter before injection [8]
System Suitability and Quality Control
  • Resolution: Baseline separation (R > 1.5) between critical pairs (silychristin/silydianin)
  • Peak Symmetry: Asymmetry factor 0.8-1.5 for all peaks
  • Reproducibility: RSD < 2% for retention times
  • Sensitivity: Signal-to-noise ratio > 10 for minor components

Advanced Method for Comprehensive this compound Profiling

Method Overview

This advanced approach enables complete profiling of all known this compound components, including previously co-eluting compounds and 2,3-dehydroflavonolignans, using conventional C18 columns [5] [4].

Chromatographic Conditions
  • Column: Conventional C18 column (e.g., Waters Cortecs C18, 1.7 μm, 2.1 × 150 mm) [6]
  • Mobile Phase: Water (A) and methanol (B), both with 0.01% formic acid [6]
  • Gradient Program:
    • 0-2 min: 50% B
    • 2-4.5 min: 50-55% B
    • 4.5-5.5 min: 55-60% B
    • 6-8 min: 60-75% B
    • 8-10 min: 75% B
    • 10-12 min: Re-equilibration at 50% B [6]
  • Flow Rate: 0.3 mL/min (UHPLC) or 1.0 mL/min (HPLC)
  • Temperature: 40°C
  • Detection: DAD (200-400 nm) with MS compatibility
  • Injection Volume: 5 μL [6]
Mass Spectrometric Detection

For definitive peak identification, LC-MS detection is recommended:

  • Ionization: ESI negative mode for flavonolignans [6]
  • Mass Range: m/z 70-700 [6]
  • Interface Temperature: 300°C [6]
  • Collision Energy: 35 V for MS/MS fragmentation [6]

The following diagram illustrates the complete analytical workflow for this compound analysis using this method:

G Start Start this compound Analysis SamplePrep Sample Preparation: • Extract with methanol/ethanol • Sonicate 20-40 min • Filter through 0.22μm membrane Start->SamplePrep MethodSelection Method Selection SamplePrep->MethodSelection RoutineMethod Routine Quality Control: • Ascentis Express C18 • Methanol/0.1% Formic Acid Gradient • 30°C, 1.0 mL/min MethodSelection->RoutineMethod Routine QC AdvancedMethod Comprehensive Profiling: • C18 Column (1.7μm) • Methanol/Water/0.01% FA • 40°C, 0.3 mL/min MethodSelection->AdvancedMethod Full Characterization Analysis HPLC Analysis RoutineMethod->Analysis AdvancedMethod->Analysis Detection Detection Analysis->Detection UV UV Detection (288 nm) Detection->UV Standard Analysis MS MS Detection (ESI Negative Mode) Detection->MS Peak Confirmation DataAnalysis Data Analysis: • Peak identification • Quantification • Method validation UV->DataAnalysis MS->DataAnalysis Report Final Report DataAnalysis->Report

Method Validation and Quantitative Analysis

Validation Parameters

For regulatory compliance and quality control, HPLC methods should be validated according to ICH guidelines [9]:

  • Linearity: Calibration curves with R² > 0.999 for each analyte [6]
  • Accuracy: 95-105% recovery for spiked samples
  • Precision: RSD < 2% for retention times, < 5% for peak areas
  • Specificity: Baseline separation of all target analytes
  • LOD/LOQ: Signal-to-noise ratios of 3:1 and 10:1, respectively
  • Robustness: Evaluation of method resilience to minor parameter changes
Quantitative Approaches

Table 3: Quantitative Analysis Methods for this compound

Method Principle Applications Advantages Limitations
External Standard Calibration with reference standards Quality control of known compounds Simple implementation Requires pure standards
Standard Addition Spiking samples with standards Compensation of matrix effects [6] Improved accuracy in complex matrices More complex preparation
Relative Quantification Peak area normalization Comparison of batch-to-batch variations No standards required Semi-quantitative only
Handling Matrix Effects

Botanical matrices can cause significant signal suppression or enhancement in MS detection. To address this:

  • Standard Addition Method: Add known amounts of standards to the sample itself [6]
  • Stable Isotope Labels: Use deuterated internal standards when available [6]
  • Enhanced Chromatography: Improve separation to resolve analytes from interfering compounds [6]

Applications and Case Studies

Analysis of Commercial Products

The developed methods have been successfully applied to various this compound-containing products:

  • Herbal Supplements: Analysis of milk thistle extracts with additional herbs (dandelion, fennel, licorice) [7]
  • Pharmaceutical Formulations: Tablets, capsules, and coated formulations [9] [4]
  • Raw Materials: Quality assessment of this compound raw material from different suppliers [4]
Stability-Indicating Methods

The gradient HPLC method can be adapted for stability studies by subjecting this compound to various stress conditions:

  • Forced Degradation: Acidic, alkaline, and oxidative degradation [9]
  • Photostability: Exposure to UV light [9]
  • Thermal Stability: Elevated temperature studies [9]

These studies demonstrate the method's ability to separate parent compounds from degradation products, confirming its stability-indicating capability [9].

Troubleshooting and Method Optimization

Common Issues and Solutions
  • Poor Peak Shape: Use acidic mobile phase modifiers (formic or phosphoric acid)
  • Inadequate Resolution: Adjust gradient slope or temperature; alternative column chemistry
  • Retention Time Drift: Ensure mobile phase pH consistency and column temperature stability
  • Low Sensitivity: Consider sample concentration or alternative detection wavelengths
Method Adaptation Guidelines
  • Column Alternatives: Pentafluorophenyl (F5) columns for different selectivity [7]
  • Mobile Phase Modifiers: Acetonitrile instead of methanol for different separation selectivity [7]
  • Temperature Effects: Higher temperatures (up to 60°C) for faster analysis and improved resolution [7]

Conclusion

The HPLC methods presented herein provide reliable, reproducible, and comprehensive analysis of this compound components. The core method enables separation of nine key flavonolignans in under 15 minutes, while the advanced approach extends this to include previously challenging separations and minor constituents. These methods are readily adaptable to various quality control, research, and regulatory applications, supporting the standardization of this compound-containing products and facilitating correlation between composition and biological activity.

References

Why is Silymarin Unstable in Gastrointestinal Fluids?

Author: Smolecule Technical Support Team. Date: February 2026

Silymarin faces several key challenges that limit its effectiveness when taken orally [1]:

  • Poor Solubility: It has inherently low solubility in gastrointestinal fluids.
  • Chemical Instability: It can degrade in the environment of the GI tract.
  • Efflux Transporters: It is actively pumped out of intestinal cells back into the gut lumen. These factors contribute to its low oral bioavailability, which is approximately 0.95% [1]. The highest absorption occurs in the duodenum, but significant conjugation and metabolism begin there and continue in the liver [1].

Formulation Strategies to Enhance Stability

Advanced drug delivery systems can protect this compound from degradation and enhance its absorption:

Formulation Strategy Key Composition Mechanism of Action Stability & Bioavailability Outcome
Nanoemulsion [2] Sefsol-218 (oil), Tween 80 & Ethanol (Surfactant/Smix), Water Increases solubility, forms protective droplets around drug Enhanced physical & chemical stability; shelf-life of ~4.74 years at 25°C
Stabilizer-Free Nanocrystals [3] Pure drug nanocrystals (prepared via high-pressure homogenization) Increases surface area for dissolution, avoids stabilizer complications Improves cellular uptake; intracellular transport remains a challenge
Other Delivery Systems [1] Liposomes, polymeric micelles, phytosome complexes, SMEDDS Enhances solubility, protects drug, and improves membrane permeability Increases solubility and overall bioavailability

Experimental Protocol: Stability in GI Fluids

You can assess the stability of this compound formulations using this workflow:

G Start Start Experiment Prep Prepare Simulated Gastrointestinal Fluids Start->Prep SGF e.g., SGF (pH 1.2) with pepsin Prep->SGF SIF e.g., SIF (pH 6.8) with pancreatin Prep->SIF Incubate Incubate this compound Formulation SGF->Incubate SIF->Incubate Sample Withdraw Samples at Time Intervals Incubate->Sample Analyze Analyze Drug Content Sample->Analyze HPTLC HPTLC/ HPLC Analysis Analyze->HPTLC Degrade Determine % Drug Degraded HPTLC->Degrade Stable Formulation Stable Degrade->Stable Degradation < 5% Unstable Formulation Unstable Degrade->Unstable Degradation > 5%

Diagram 1: Experimental workflow for testing this compound stability in simulated gastrointestinal fluids.

Key Methodology Details:

  • Preparation of GI Fluids: Use simulated gastric fluid (SGF) at pH 1.2 and simulated intestinal fluid (SIF) at pH 6.8 to mimic the physiological environment [1].
  • Incubation and Sampling: Incubate the this compound formulation (e.g., nanoemulsion, nanocrystal) in the fluids at 37°C under gentle agitation. Withdraw samples at predetermined time intervals (e.g., 0, 15, 30, 60, 90 minutes) [2].
  • Drug Content Analysis: Quantify the remaining this compound using a validated analytical method like High-Performance Thin-Layer Chromatography (HPTLC) or HPLC [2].
    • HPTLC Method Example [2]: Apply samples on an HPTLC plate and develop using a solvent system of chloroform: acetone: formic acid (9:2:1, v/v/v). Quantify this compound (silybin) at 296 nm.

Data Interpretation and Key Metrics

The data from stability studies should be analyzed to determine degradation kinetics and calculate key stability parameters.

Parameter Formula / Interpretation Application Example from Research
% Drug Remaining (Drug conc. at time T / Initial drug conc.) × 100 >95% remaining after 90 minutes indicates good stability [2].
Degradation Rate Constant (K) Slope of the plot of Ln(% Drug Remaining) vs. Time Used in Arrhenius plot to predict shelf-life [2].
Order of Degradation Graph Ln(% Drug Remaining) vs. Time; straight line indicates First-Order Kinetics [2]. This compound in nanoemulsion followed first-order degradation [2].
Shelf-Life (T₀.₉) T₀.₉ = 0.105 / K₂₅ (for first-order); time for drug to reach 90% of original potency [2]. A this compound nanoemulsion had a predicted shelf-life of 4.74 years at 25°C [2].

Troubleshooting Common Issues

  • Rapid Drug Degradation in SGF: Consider using enteric coating to protect the formulation from the harsh acidic environment of the stomach.
  • Poor Data Reproducibility: Ensure simulated fluids are prepared fresh and pH is accurately controlled. Standardize the sampling and analytical process.
  • Low Bioavailability Despite Good In Vitro Stability: Good in vitro stability does not guarantee in vivo success. The nanocrystal study highlighted that improved cellular uptake does not always translate to better intracellular transport [3]. Investigate permeation using Caco-2 cell models or in vivo studies.

References

Silymarin Metabolism & Conjugation: Key Challenges & Enhancements

Author: Smolecule Technical Support Team. Date: February 2026

Challenge / Aspect Key Findings / Strategy Experimental Notes / Outcome
Low Bioavailability [1] Poor water solubility and extensive Phase II conjugation and efflux transport [1]. Oral absorption 23-47%; rapid conjugation leads to low systemic exposure [1].
Intestinal Efflux Transporters [1] Major efflux by MRP2 (ABCC2) and BCRP (ABCG2); inhibition can enhance absorption [1]. Caco-2 models show high efflux ratios; MK571 (MRP2 inhibitor) significantly reduces efflux [1].
Phase II Metabolism [1] [2] Extensive glucuronidation and sulfation. Primary enzymes: UGT1A1, 1A6, 1A7, 1A9, 2B7, 2B15 [1]. In plasma, ~55% as glucuronides, ~28% as sulfates [1]. Silybin B glucuronidated more efficiently at C-20 [1].
Biliary Excretion & Enterohepatic Circulation [1] [3] Active biliary excretion via MRP2; evidence of enterohepatic circulation [1]. Biliary conc. ~100x serum conc.; secondary plasma peak observed [1].
Bioavailability Enhancers [1] Coadministration with efflux transporter inhibitors can boost absorption and efficacy [1]. Tangeretin: Increases silybin absorption, enhances hepatoprotective effects in rat CCl4 model [1]. Piperine & Baicalein: Also identified as potential bio-enhancers [1].
Gut Microbiota Biotransformation [2] Resistant to biotransformation at high (pharmacological) doses; slower metabolism at lower doses with strong inter-individual variation [2]. Major reactions: Demethylation (Silybin, Isosilybin), Reduction (Silychristin, Silydianin) [2].

Detailed Experimental Protocols

Assessing Intestinal Absorption and Efflux Using Caco-2 Model

This protocol helps evaluate the role of efflux transporters and test potential bioavailability enhancers [1].

  • Cell Culture: Grow Caco-2 cells on transwell inserts until they form a confluent, differentiated monolayer (typically 21 days).
  • Test Compound Preparation: Prepare silybin (or other flavonolignans) in transport buffer. To test inhibitors, add compounds like MK571 (MRP2 inhibitor, e.g., 50 µM) or Ko143 (BCRP inhibitor) to the buffer.
  • Transport Experiment:
    • For apical-to-basolateral (A-B) transport, add the compound to the apical chamber.
    • For basolateral-to-apical (B-A) transport, add the compound to the basolateral chamber.
    • Incubate at 37°C and collect samples from the receiver compartment at scheduled time points.
  • Analysis: Quantify the concentration of the parent compound and metabolites in samples using LC-MS/MS.
  • Data Calculation: Calculate the Apparent Permeability (Papp) and the Efflux Ratio (ER): ER = Papp(B-A) / Papp(A-B). An ER >> 2 suggests active efflux [1].
Investigating Conjugation Metabolism in Hepatic Models

This protocol characterizes Phase II metabolite profiles using HepG2 cells or human liver subcellular fractions [1].

  • In Vitro Incubation:
    • HepG2 Cells: Seed HepG2 cells. At ~80% confluence, treat with silybin/silymarin. After incubation, collect culture medium and cell lysates.
    • Recombinant UGT/SULT Enzymes or Microsomes: Incubate the flavonolignan with specific recombinant UGT isoforms (e.g., 1A1, 1A9) or human liver microsomes, along with the co-factor UDPGA (for glucuronidation) or PAPS (for sulfation).
  • Sample Processing: Precipitate proteins with cold acetonitrile, then centrifuge. Analyze the supernatant.
  • Metabolite Identification & Quantification: Use UHPLC-MS/MS. Monitor for specific mass shifts: +176 Da for glucuronidation, +80 Da for sulfation. Compare retention times and mass spectra with synthesized standards if available [1] [2].

Mechanisms of Action & Signaling Pathways

Beyond metabolism, silymarin's effects are mediated by interactions with key signaling pathways. The diagram below illustrates the mechanism by which silybin, a primary component of this compound, exerts insulin-sensitizing and anti-inflammatory effects.

G Silybin Silybin FXR_Activation FXR_Activation Silybin->FXR_Activation Stimulates NFkB_Inhibition NFkB_Inhibition Silybin->NFkB_Inhibition  Directly inhibits FXR FXR BA_Homeostasis BA_Homeostasis FXR->BA_Homeostasis Lipid_Glucose_Metab Lipid_Glucose_Metab FXR->Lipid_Glucose_Metab NFkB NFkB Cytokine_Reduction Cytokine_Reduction NFkB->Cytokine_Reduction InsulinResistance InsulinResistance Inflammation Inflammation FXR_Activation->FXR FXR_Activation->NFkB_Inhibition Negative crosstalk BA_Homeostasis->InsulinResistance Ameliorates Lipid_Glucose_Metab->InsulinResistance Improves NFkB_Inhibition->NFkB Inflammatory_Response Inflammatory_Response Cytokine_Reduction->Inflammatory_Response Inflammatory_Response->Inflammation  Suppresses

Key Takeaways for Researchers

  • Formulation is Critical: Due to poor solubility and extensive first-pass metabolism, the choice of formulation (e.g., phospholipid complexes, bio-enhancers) profoundly impacts experimental outcomes [1] [4].
  • Look Beyond Silybin: While silybin is the most studied component, other flavonolignans like isosilybin, silychristin, and 2,3-dehydrosilybin may have unique or superior pharmacological activities. Consider using purified compounds for mechanistic studies [4].
  • Account for Inter-Individual Variation: Metabolism by gut microbiota and host enzymes can vary significantly between individuals, which should be a consideration in experimental design and data interpretation [2].

References

optimizing silymarin nanoparticle particle size

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Particle Size Issues

This table summarizes frequent problems, their causes, and solutions based on recent research.

Problem Possible Causes Suggested Solutions & Supporting Evidence
Large Particle Size & Aggregation Inadequate stabilizer type or concentration [1]; Insufficient energy input during size reduction [2] Optimize stabilizer system (e.g., 0.1% xanthan gum + 0.4% gum ghatti [1]); Increase homogenization pressure/cycles or milling time [2].
Poor Long-Term Stability High surface energy of nanocrystals leading to aggregation; Stabilizer degradation or desorption [1] Use combination stabilizers; Ensure high zeta potential (< -30 mV recommended [3]); Conduct stability tests at 4°C [4].
Low Drug Loading or Encapsulation Drug-polymer incompatibility; Leakage during nanoparticle formation [3] Select compatible polymers (e.g., Eudragit EPO [4]); Optimize drug-to-polymer ratio. Phytosomal NPs achieved ~92% silymarin entrapment [3].
Inconsistent Batch-to-Batch Results Uncontrolled process parameters (e.g., temperature, mixing speed); Variable raw material properties [1] Implement Quality-by-Design (QbD) approach with Design of Experiments (DoE); Strictly control homogenization/milling parameters.

Frequently Asked Questions (FAQs)

  • What is the target particle size range for oral this compound nanocrystals, and why? Research indicates that nanocrystals in the range of ~100 to 400 nm are optimal for oral delivery [4] [3] [1]. Particles in this size range significantly increase the total surface area, leading to enhanced saturation solubility and dissolution rate, which are critical for improving the oral bioavailability of poorly soluble drugs like this compound [1].

  • Which preparation method is most suitable for scalable production of this compound nanocrystals? Top-down methods, particularly high-pressure homogenization [2] and wet-milling [1], are widely reported and are more industrially scalable. A modified wet-milling method without grinding media has been successfully used to produce stable nanocrystals (HM40) that demonstrated enhanced bioavailability in both rats and humans [1].

  • How do stabilizers impact the performance of this compound nanocrystals? Stabilizers (e.g., polymers, surfactants) are critical. They prevent aggregation by providing steric or electrostatic stabilization, which ensures long-term physical stability [1]. The choice of stabilizer also influences the critical quality attributes of the final product, such as particle size, polydispersity index (PDI), and zeta potential [4] [3].

Experimental Protocols for Particle Size Optimization

Here are detailed methodologies for two key techniques cited in the literature.

Modified Wet-Milling Method for Nanocrystals

This protocol, adapted from [1], produces nanocrystals with enhanced bioavailability.

  • Objective: To produce stable this compound nanocrystals (HM40) using a scalable, media-free wet-milling process.
  • Materials: Milk thistle extract (silybin content ~38%), Xanthan gum, Gum ghatti, Deionized water.
  • Equipment: Vertical mixer, Self-made roller kneader, Vacuum-drying oven, Pin mill.
  • Procedure:
    • Mixing: Weigh milk thistle raw material, xanthan gum, and gum ghatti in a 1:0.1:0.4 (w/w) ratio. Combine them in a vertical mixer.
    • Paste Formation: Add a small amount of deionized water to the dry mixture to form a homogeneous paste.
    • Kneading & Compression: Feed the paste into a roller kneader to compress it into sheets. This step applies shear forces to reduce particle size.
    • Drying: Vacuum-dry the compressed sheets overnight at 35°C.
    • Milling: Pulverize the dried sheets using a pin mill to obtain a fine powder of nanocrystals.
  • Key Characterization:
    • Particle Size: ~114-137 nm (as measured by dynamic light scattering) [4].
    • Stability: Stable for up to 24 months when stored properly [1].
Solvent Evaporation Method for Nanocrystals

This bottom-up approach, detailed in [5], is efficient for lab-scale synthesis of small nanocrystals.

  • Objective: To prepare aqueous-soluble this compound nanocrystals via anti-solvent precipitation.
  • Materials: Silybum marianum fruit powder, Acetone, Hexane.
  • Equipment: Magnetic stirrer, Rotary evaporator.
  • Procedure:
    • Dissolution: Dissolve 0.5 g of Silybum marianum powder in 10 mL of acetone with stirring for 20 minutes.
    • Precipitation: Slowly add 25 mL of hexane (anti-solvent) dropwise to the solution under continuous stirring. A light brown phase will form.
    • Solvent Removal: Use a rotary evaporator to remove the solvents completely, obtaining brown, aqueous-soluble nanocrystals.
  • Key Characterization:
    • Particle Size & Morphology: Spherical particles with an average size of ~23 nm, as confirmed by FESEM/TEM [5].

Analytical Techniques for Particle Characterization

Rigorous characterization is essential. The following table outlines the standard techniques used.

Technique Measures Key Insights & Target Values
Dynamic Light Scattering (DLS) Hydrodynamic diameter, PDI PDI < 0.3 indicates a monodisperse, stable population [3].
Zeta Potential Surface charge Values > ±30 mV indicate good electrostatic stability [3].
SEM/TEM Morphology, actual size Confirms spherical shape and size measured by DLS [5].
X-ray Diffraction (XRD) Crystalline state Determines if process altered crystallinity (amorphous content may enhance solubility but risk stability) [5] [1].

Formulation Optimization Workflow

The following diagram visualizes a systematic approach to developing and troubleshooting a this compound nanoparticle formulation.

formulation_workflow Start Define Target Product Profile A Select Preparation Method Start->A B Screen Stabilizers & Critical Process Parameters A->B C Produce Initial Batch B->C D Characterize Nanoparticles C->D E Meets Specifications? D->E F Proceed to In-Vitro/In-Vivo Testing E->F Yes G Troubleshoot (Refer to Table) E->G No G->B Iterate and Optimize

I hope this technically detailed support center provides a solid foundation for your research and development efforts.

References

Silymarin & Efflux Transporters: Key Insights

Author: Smolecule Technical Support Team. Date: February 2026

Your experiments should focus on two primary efflux transporters: Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP). Evidence suggests that P-glycoprotein (P-gp) is not a major transporter for silymarin's own bioavailability, though this compound can inhibit P-gp and affect the bioavailability of other drugs [1] [2] [3].

  • This compound as a Substrate: this compound, particularly its major active component silybin, is a substrate for MRP2 and BCRP. These transporters limit its intestinal absorption and promote its biliary excretion, which is a primary reason for its low oral bioavailability [1] [4] [2].
  • This compound as an Inhibitor: this compound can inhibit several transporters, including P-gp, MRP2, and BCRP. This inhibition can enhance the absorption and systemic exposure of co-administered drugs that are substrates for these transporters [5] [3] [6].

Summary of Quantitative Data

The table below summarizes this compound's interactions with key efflux transporters to aid your experimental design and data interpretation.

Transporter This compound/Silybin as a Substrate This compound as an Inhibitor Key Experimental Evidence & Impact

| MRP2 (ABCC2) | Yes (Primary) | Yes | Evidence: Caco-2 cells; MDCKII-MRP2; TR- (MRP2-deficient) rats [1] [2]. Impact: Major route for biliary excretion; inhibition enhances silybin absorption [1]. | | BCRP (ABCG2) | Yes | Yes | Evidence: Caco-2 cells; MDCKII-BCRP [1] [2]. Impact: Contributes to intestinal efflux; inhibition boosts silybin bioavailability [1]. | | P-gp (MDR1/ABCB1) | No (or minimal) | Yes | Evidence: Caco-2 & MDCKII-MDR1 models show no significant transport [1] [2]. Rat studies show altered pharmacokinetics of oxcarbazepine & paclitaxel [5] [3]. |

Recommended Experimental Protocols

Here are established methodologies for studying this compound's transporter interactions.

Assessing Transporter Inhibition (Caco-2 Cell Model)

This protocol evaluates whether this compound inhibits specific efflux transporters in the intestine [1] [2].

  • Cell Culture: Grow Caco-2 cells on semi-permeable membrane supports until they form a confluent, differentiated monolayer (typically 21-28 days). Validate monolayer integrity by measuring Transepithelial Electrical Resistance (TEER).
  • Experimental Solution: Use transport buffers like Hank's Balanced Salt Solution (HBSS), preferably at pH 7.4.
  • Inhibitor Preparation: Prepare stock solutions of specific chemical inhibitors:
    • MRP2 inhibition: MK571 (e.g., 50 µM)
    • BCRP inhibition: Ko143 (e.g., 1-10 µM)
    • P-gp inhibition: Cyclosporine A (e.g., 10 µM)
  • This compound/Silybin Treatment: Apply a known concentration of this compound or silybin to either the apical (A) or basolateral (B) side of the monolayer.
  • Transport Study: Measure the apparent permeability (Papp) by sampling from the opposite compartment at regular intervals (e.g., 30, 60, 90, 120 minutes).
  • Analysis: Calculate the efflux ratio: Papp(B→A) / Papp(A→B). An efflux ratio significantly greater than 2 indicates active efflux. A reduction in this ratio in the presence of this compound or a specific chemical inhibitor confirms inhibition of the involved transporter(s).
Validating Transporter Interaction (Transporter-Overexpressing Cell Lines)

This method definitively identifies the specific transporters involved [1] [2].

  • Cell Models: Use Madin-Darby Canine Kidney (MDCKII) or Human Embryonic Kidney (HEK293) cells stably overexpressing a single human transporter (e.g., MRP2, BCRP, or MDR1). Always use the corresponding parental or vector-control cell line as a control.
  • Experimental Setup: Follow the same transport study procedure as with Caco-2 cells.
  • Data Interpretation: A significantly higher efflux ratio in the transporter-overexpressing cell line compared to the control line confirms that the compound is a substrate for that transporter. If this compound reduces the efflux ratio of a known substrate in these cells, it confirms this compound is an inhibitor.

Experimental Workflow & this compound's Dual Role

The diagram below illustrates the core experimental workflow and the dual role this compound plays in transporter studies.

Start Start: Experimental Setup CellModel Select Cell Model Start->CellModel AssayType Define Assay Goal CellModel->AssayType Direction1 Is this compound the Substrate? AssayType->Direction1 Direction2 Is this compound the Inhibitor? AssayType->Direction2 ExpSetup1 Apply this compound to cells. Measure transport. Direction1->ExpSetup1 ExpSetup2 Apply this compound WITH a known substrate probe. Measure substrate transport. Direction2->ExpSetup2 Analysis1 Calculate Efflux Ratio. Compare with/without inhibitor. ExpSetup1->Analysis1 Analysis2 Calculate Efflux Ratio of the probe with/without this compound. ExpSetup2->Analysis2 Conclusion1 Determine if this compound is a substrate for MRP2/BCRP. Analysis1->Conclusion1 Conclusion2 Determine if this compound inhibits P-gp/MRP2/BCRP. Analysis2->Conclusion2

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound so low, and how can we experimentally test the reasons? A1: The low bioavailability is attributed to two main factors [1] [2]:

  • Extensive Phase II Metabolism: Rapid glucuronidation and sulfation in the liver and intestine.
  • Active Efflux by Transporters: MRP2 and BCRP transporters pump absorbed this compound back into the gut lumen and into the bile.
    • Experimental Test: Use the Caco-2 protocol described above. A high efflux ratio (>2) that is significantly reduced by inhibitors like MK571 (MRP2) or Ko143 (BCRP) confirms their role.

Q2: We see this compound inhibiting P-gp in some literature but not others. What is the consensus, and how should we design studies? A2: The consensus from recent studies is that while this compound is not a substrate for P-gp, it can act as an inhibitor of P-gp [1] [5] [3]. This inhibition can enhance the absorption of other P-gp substrate drugs (e.g., oxcarbazepine, paclitaxel).

  • Study Design: To test this compound as a P-gp inhibitor, use a transporter-overexpressing cell line (MDCKII-MDR1). Apply this compound alongside a known P-gp substrate (e.g., digoxin). A reduction in the efflux ratio of the substrate confirms P-gp inhibition by this compound.

Q3: Which compounds can be used as positive controls in our inhibition assays? A3:

  • MRP2 Inhibition: Use MK571 (a potent and specific MRP inhibitor) [1] [2].
  • BCRP Inhibition: Use Ko143 (a potent and specific BCRP inhibitor) [1] [2].
  • P-gp Inhibition: Use Cyclosporine A or Verapamil (well-established P-gp inhibitors) [5] [3].

References

Established Methods for Improving Silymarin Dissolution

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes several proven formulation strategies and their effectiveness.

Formulation Strategy Key Excipients/Process In Vitro Dissolution Improvement In Vivo Bioavailability Outcome Reference(s)
Solid Dispersion (SD) PVP K-30 & PEG 6000 (Solvent Evaporation) ~100% release in 40 min (from ~0% for plain SM) N/A in this study [1]
Solid Dispersion (SD) PVP K-17 (Solution-Enhanced Dispersion by Supercritical Fluids - SEDS) Significantly increased vs. pure SM & SD-SE 2.4-fold increase in AUC; 1.9-fold increase in Cmax (Rat study) [2]
Solid Dispersion (SD) PEG 6000 (Melting Method) 82.9-99.7% vs. 35.0-38.7% for premix (across pH 1.2-6.8) ~2-fold increase in AUC and Cmax (Pig study) [3] [4]
Micellar Formulation LipoMicel (Self-emulsifying) N/A 11.4-fold higher AUC; 18.9-fold higher Cmax; Faster Tmax (Human study) [5]
Spherical Agglomeration PVP K-30 Better dissolution results Significantly reduced hepatotoxicity in rats [6]
Polymeric Composite PVP-PEG (Solvent Evaporation) ~100% in 40 min N/A in this study [1]

Detailed Experimental Protocols

Here are the methodologies for two key formulation strategies.

Preparation of this compound Solid Dispersions via Solvent Evaporation

This method disperses this compound at a molecular level within a hydrophilic polymer matrix [1] [7].

  • Objective: To create a solid dispersion of this compound using PVP K-30 and PEG 6000 to enhance aqueous solubility and dissolution rate.
  • Materials: this compound, PVP K-30, PEG 6000, Ethanol (solvent).
  • Procedure:
    • Accurately weigh this compound and polymers (e.g., in a ratio of 0.25:1.5:1.5 w/w/w for this compound:PVP K-30:PEG 6000) [1].
    • Dissolve all components completely in ethanol to form a clear, homogeneous solution.
    • Spread the solution in a tray and dry in an oven at 40°C until the solvent is completely evaporated.
    • Triturate the dried mass in a pestle and mortar for about 15 minutes.
    • Pass the powder through a sieve (e.g., No. 60) to obtain a uniform particle size.
    • Store the final solid dispersion in a sealed container at room temperature for further analysis.

The following diagram illustrates this workflow:

G Start Weigh this compound, PVP K-30, and PEG 6000 A Dissolve completely in Ethanol (Solvent) Start->A B Spread solution and Evaporate solvent at 40°C A->B C Triturate dried mass with mortar and pestle B->C D Sieving to obtain uniform powder C->D End Final Solid Dispersion (Stored in sealed container) D->End

In Vitro Dissolution Testing Protocol

A standard method for evaluating the performance of your new formulations [3] [4].

  • Objective: To compare the dissolution profile of the enhanced this compound formulation against pure this compound powder.
  • Apparatus: USP Dissolution Apparatus 1 (Baskets) or 2 (Paddles).
  • Conditions:
    • Volume & Medium: 900 mL of dissolution medium. Common media include:
      • Simulated gastric fluid (pH 1.2)
      • Phosphate buffer (pH 6.8)
      • Often with 0.5% Tween-80 or 0.5% SDS to maintain sink conditions [3] [8].
    • Temperature: 37 ± 0.5°C
    • Rotation Speed: 50-100 rpm (e.g., 100 rpm for baskets) [3].
  • Procedure:
    • Place a sample equivalent to 50 mg of this compound in the basket or directly in the vessel.
    • At predetermined time intervals (e.g., 10, 20, 30, 45, 60 min), withdraw a fixed volume (e.g., 5 mL) of the medium.
    • Filter the withdrawn sample immediately through a 0.22 μm or 0.45 μm membrane filter.
    • Analyze the concentration of this compound in the filtrate using a validated HPLC-UV method (commonly at 288 nm) [3] [8].
    • Replenish the dissolution vessel with an equal volume of fresh medium to maintain a constant volume.

Frequently Asked Questions & Troubleshooting

  • Q1: Why does my formulation show incomplete dissolution even with polymers?

    • A: This is often due to recrystallization of the amorphous drug during storage or dissolution. Ensure the drug is in a stable amorphous state within the polymer matrix. Using polymer blends (like PVP-PEG) can inhibit recrystallization more effectively. Also, verify that your dissolution medium contains a sufficient surfactant (like Tween-80) to prevent precipitation [1] [7].
  • Q2: I got good in vitro dissolution results, but my in vivo performance in animal models is poor. What could be the reason?

    • A: Dissolution is only the first step. Poor absorption can still occur due to low permeability or extensive metabolism. Consider formulations that also enhance permeability, such as self-emulsifying (micellar) systems, which have shown a dramatic (11- to 18-fold) increase in bioavailability in human studies by improving absorption [5]. Furthermore, the "ease to uptake, hard to intracellular transport" behavior of some nanocrystals suggests that improving dissolution alone may not be sufficient if the drug cannot traverse the intestinal cells efficiently [9].
  • Q3: My dissolution results are inconsistent between batches. How can I improve reproducibility?

    • A: Focus on strictly controlling the critical process parameters. For solvent evaporation, this includes the drying temperature and rate, the completeness of solvent removal, and the particle size after grinding. Using advanced techniques like SEDS (Solution-Enhanced Dispersion by Supercritical Fluids) can offer better reproducibility as it creates more uniform particles and minimizes residual solvent [2].
  • Q4: How does pH affect the dissolution of this compound?

    • A: The dissolution of this compound is highly pH-dependent and generally very poor in acidic environments without surfactants. One study found dissolved amounts were as low as 1.4% in pH 1.2 medium, but could reach ~40% in a medium containing 0.5% sodium lauryl sulphate (SDS) [8]. This underscores the importance of surfactant use in the dissolution medium for meaningful results.

References

Understanding the First-Pass Metabolism Challenge

Author: Smolecule Technical Support Team. Date: February 2026

Silymarin's therapeutic efficacy is limited by its significant first-pass metabolism, which leads to low oral bioavailability (typically between 0.95% and 2-3%) [1] [2]. The table below summarizes the key biological processes involved.

Process Key Findings/Mechanisms Experimental Evidence
Absorption Low water solubility; active efflux by MRP2 and BCRP transporters in the intestine [3]. Caco-2 cell monolayer model; MDCKII cell lines overexpressing specific transporters [3].
Metabolism Extensive Phase II conjugation (glucuronidation and sulfation) [3] [2]. UGT1A1 is a key enzyme, but UGT1A1*28 polymorphism showed no significant clinical impact [4]. LC-MS/MS analysis of plasma showing conjugated forms (55% glucuronide, 28% sulfate); Human liver microsomes [3] [2].
Elimination Rapid biliary excretion (concentrations in bile ~100x higher than in serum) via MRP2; Enterohepatic recirculation occurs [3] [2]. Perfused liver from wild-type vs. MRP2-deficient (TR–) rats [3].

This process can be visualized in the following pathway:

G OralDose Oral Dose of this compound GI Gastrointestinal Lumen OralDose->GI Dissolution is rate-limiting Enterocyte Enterocyte GI->Enterocyte Limited Absorption PortalVein Portal Vein Enterocyte->PortalVein Efflux by MRP2/BCRP Liver Liver PortalVein->Liver Systemic Systemic Circulation Liver->Systemic Low Bioavailable Drug A1 Low Water Solubility A1->GI A2 Efflux Transporters (MRP2, BCRP) A2->Enterocyte A3 Extensive Conjugation (UGT, SULT) A3->Liver A4 Biliary Excretion (MRP2) A4->Liver

This compound First-Pass Metabolism Pathway

Strategies & Formulations to Overcome First-Pass Metabolism

Researchers have developed several innovative strategies to enhance this compound's bioavailability. The table below compares the major approaches.

Strategy Mechanism of Action Key Findings/Performance Data
Lipid-Based Systems (SMEDDS) Forms microemulsion in GI tract, enhances solubility, may inhibit efflux transporters and CYP450 [1]. Cmax: 812.43 ng/mL; Tmax: 0.80 h; AUC0-t: 658.80 ng·h/mL [1].
Fast-Melting Tablets (FMTs) Lyophilized for rapid disintegration in mouth, enables pre-gastric absorption bypassing first-pass metabolism [5]. Disintegration Time: 12.5 ± 0.64 sec; Drug Release (Q10): 82.69 ± 2.88% [5].
Phospholipid Complexes (Phytosomes) Forms a complex with phosphatidylcholine, improving membrane permeability and absorption [2] [6]. Silipide (IdB 1016) showed increased oral availability and higher peak plasma levels vs. standard this compound [2].
Bioavailability Enhancers Co-administration with compounds that inhibit efflux transporters (MRP2, BCRP) [3]. Tangeretin, piperine, and baicalein shown in studies to increase absorption and bioavailability of silybin [3].

The relationship between these strategies and their primary targets is summarized in the following diagram:

G Strategy Formulation Strategies SMEDDS SMEDDS Strategy->SMEDDS FMT Fast-Melt Tablets Strategy->FMT Phytosome Phospholipid Complexes Strategy->Phytosome Enhancer Bio-enhancers (e.g., Tangeretin) Strategy->Enhancer Target1 Enhance Solubility & Dissolution SMEDDS->Target1 Target4 Inhibit Efflux Transporters (MRP2/BCRP) SMEDDS->Target4 Target2 Bypass Hepatic First-Pass Metabolism FMT->Target2 Target3 Improve Intestinal Permeability Phytosome->Target3 Enhancer->Target4

Formulation Strategies and Targets

Detailed Experimental Protocols

Protocol 1: Formulating and Evaluating this compound SMEDDS

This protocol is based on a human pharmacokinetic study [1].

  • Objective: To develop a self-microemulsifying drug delivery system (SMEDDS) for this compound and evaluate its pharmacokinetics in humans.
  • Formulation Composition:
    • Active Ingredient: Carduus marianus extract (equivalent to 140 mg this compound/60 mg silybin per capsule).
    • Vehicle: A mixture of Polysorbate 80, Polyoxyl-40-hydrogenated castor oil, Polyethylene glycol 400, and Propylene glycol.
  • In-Vivo PK Study Design:
    • Subjects: 12 healthy volunteers (fasted for at least 10 hours).
    • Administration: A single oral dose of one SMEDDS soft capsule with 240 mL of water.
    • Blood Sampling: Collect 10 mL samples at 0.0, 0.25, 0.50, 0.75, 1.0, 1.33, 1.67, 2.0, 2.5, 3.0, 4.0, 6.0, 8.0, 10.0, and 12.0 hours post-dose.
    • Bioanalysis: Separate plasma and analyze silybin concentration using a validated LC-MS/MS method.
  • Key Parameters Calculated: C~max~, T~max~, AUC~0-t~, AUC~0-inf~, elimination rate constant (k~e~), and half-life (t~1/2~).
Protocol 2: Preparing Lyophilized Fast-Melting Tablets (FMTs)

This protocol uses a factorial design for optimization [5].

  • Objective: To develop and optimize this compound-loaded FMTs by lyophilization to achieve rapid disintegration and dissolution.
  • Experimental Design:
    • Utilize a 3² full factorial design.
    • Independent Variables: Binder type (X1: Gellan gum, Protacid, Pullulan) and Binder concentration (X2: 15%, 30%, 45%).
    • Dependent Variables: Disintegration time (Y1, to minimize) and % drug released after 10 min, Q10 (Y2, to maximize).
  • Preparation Steps:
    • Disperse the binder in 2 mL of distilled water at 40°C until a clear solution is formed.
    • Add fillers (e.g., Pearlitol SD) and a lyoprotectant (Glycine) to the solution and stir until dissolved.
    • Disperse the accurately weighed this compound (70 mg dose) in the mixture.
    • Pour the solution into a tablet blister pocket and freeze at -20°C for 24 hours.
    • Lyophilize the frozen tablet using a cycle of primary drying (-30°C, 0.37 mbar, 12 h) followed by secondary drying (20°C, 0.01 mbar, 12 h).
  • Evaluation Tests: Weight variation, thickness, breaking force, friability, content uniformity, disintegration time, and in-vitro drug release.

Frequently Asked Questions (FAQs)

  • Q1: Why don't UGT1A1 polymorphisms like UGT1A1*28 significantly affect this compound pharmacokinetics in patients?

    • A: While UGT1A1 is a major metabolizing enzyme, clinical studies have found that the effect of the UGT1A1*28 allele is obscured by the greater impact of the liver disease itself (e.g., HCV, NAFLD) on this compound's pharmacokinetics. The underlying pathology appears to be a more significant source of inter-subject variability than this genetic polymorphism [4].
  • Q2: Can this compound cause clinically relevant drug-drug interactions (DDIs) by inhibiting metabolic enzymes or transporters?

    • A: Although in-vitro studies show that this compound can inhibit certain enzymes (like CYP2C9) and transporters, these effects are unlikely to manifest in clinical settings due to its low systemic bioavailability. Therefore, this compound is generally considered a safe and low-risk phytomedicine in terms of causing DDIs [3].
  • Q3: What is the role of efflux transporters in this compound's low bioavailability, and how can this be countered?

    • A: The efflux transporters MRP2 and BCRP actively pump absorbed this compound back into the intestinal lumen, throttling its absorption. This can be countered by:
      • Formulating with bio-enhancers like tangeretin or baicalein, which inhibit these transporters [3].
      • Using lipid-based formulations (SMEDDS) whose surfactants may also inhibit P-gp and CYP450 [1].

References

silymarin degradation prevention strategies

Author: Smolecule Technical Support Team. Date: February 2026

Silymarin Stability: Core Concepts & Data

Understanding the stability profile of this compound's individual components is the first step in preventing degradation. The following table summarizes key stability data for the major flavonolignans.

Table 1: Stability and Photostability of Major this compound Components in Aqueous Conditions [1]

Compound Stability (pH 4.5-7.5, 22-37°C) UVA Photostability (50 J/cm²) Key Notes for Handling
Silybin (SB) Stable Stable A robust compound for formulation.
Isosilybin (ISB) Stable Stable Similar stable profile to Silybin.
Silychristin (SC) Stable Stable No significant degradation observed.
Silydianin (SD) Stable Stable Maintains integrity under test conditions.
Taxifolin (TA) Stable Stable The flavonoid precursor is stable.

| 2,3-Dehydrosilybin (DS) | Stable Less stable at 37°C | Not stable | Primary component of concern. Degrades and forms phototoxic products under UVA. |

Frequently Asked Questions (FAQs)

Q1: Which this compound component requires the most careful handling and why? A1: 2,3-Dehydrosilybin (DS) is your primary concern. While most flavonolignans are stable, DS has been shown to degrade, particularly at 37°C, and undergoes significant decomposition under UVA light, leading to potentially phototoxic products [1]. Monitoring and minimizing its formation is crucial for stable formulations.

Q2: Does the source of my this compound extract matter for stability? A2: Yes, significantly. The chemical profile ("chemotype") of this compound varies based on the plant source and processing methods [2] [3]. Extracts with a higher initial concentration of unstable minor components may present more challenges. Using a well-characterized, standardized extract is recommended for reproducible results.

Q3: What are the most effective strategies to improve this compound's bioavailability and stability in physiological conditions? A3: The most promising strategies involve advanced formulation design:

  • Lipid-Based Delivery: Phytosomes (complexes with phospholipids) and Self-Microemulsifying Drug Delivery Systems (SMEDDS) have been proven to enhance solubility and protect this compound from the gastrointestinal environment [4].
  • Nano-Encapsulation: Encapsulating this compound into nanoparticles (e.g., polymeric, lipid-based, or liposomes) significantly improves its stability, shields it from degradation, and can enhance tissue-specific delivery [4].

Q4: Are there any analytical techniques recommended for monitoring this compound degradation? A4: UHPLC-HRMS (Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry) is a powerful technique for this purpose. It has been successfully used to separate this compound components and identify their degradation products, as demonstrated in studies on DS decomposition [1].

Troubleshooting Guide: Common Experimental Issues

Problem Possible Cause Solution
Low Bioavailability in Animal Studies Poor aqueous solubility and rapid metabolism/efflux in the gut [2] [4]. Switch to a bio-enhanced form like this compound-phosphatidylcholine complex [5]. Consider administering with a delivery vehicle that promotes micellar solubilization.
Inconsistent Bioactivity Between Batches Variability in flavonolignan composition from different extract suppliers [2]. Implement quality control using HPLC or qHNMR to fingerprint the chemotype of each batch before use [2] [3].
Degradation of Formulation During Storage Exposure to light (especially UVA) and/or oxygen, potentially catalyzed by high temperatures. Store solutions and formulations in amber glass vials at or below -20°C. Ensure containers are tightly sealed under an inert gas like nitrogen or argon.
Difficulty Measuring Free (Unbound) Concentrations High protein binding of flavonolignans in plasma and culture media [2]. Use analytical techniques like equilibrium dialysis or ultrafiltration to separate and quantify the unbound fraction, which is pharmacologically active [2].

Experimental Protocol: Assessing UVA Photostability

This protocol is adapted from stability studies on this compound components [1].

1. Objective: To evaluate the photostability of individual this compound flavonolignans or a complete extract under controlled UVA irradiation.

2. Materials and Equipment:

  • Test compounds (e.g., Silybin, 2,3-Dehydrosilybin, this compound extract)
  • Aqueous buffer (e.g., Phosphate Buffuffered Saline, pH 7.4)
  • Methanol (HPLC grade)
  • UVA light source (e.g., solar simulator with appropriate filter)
  • Radiometer (to calibrate and measure light dose, e.g., 50 J/cm²)
  • Thermostatted chamber (to maintain temperature at 22°C or 37°C)
  • Amber and clear HPLC vials
  • UHPLC system with PDA and Mass Spectrometry detectors

3. Procedure: 1. Preparation: Dissolve the test compound in buffer to a typical working concentration (e.g., 10-100 µM). Gently mix to ensure full dissolution. 2. Aliquoting: Distribute the solution into multiple clear vials for irradiation and amber vials for dark controls. 3. Irradiation: Place the clear vials in the thermostatted chamber and expose them to a controlled UVA dose (e.g., 50 J/cm²). Maintain the dark controls at the same temperature but wrapped in aluminum foil. 4. Sample Analysis: At predetermined time points, withdraw aliquots from both irradiated and dark control vials. Immediately mix with an equal volume of cold methanol to precipitate proteins and stop any reaction. 5. Analysis: Centrifuge the samples and analyze the supernatant using UHPLC-MS. Compare the chromatograms (both retention time and peak area) of the irradiated samples against the dark controls.

4. Data Interpretation: * A significant decrease in the peak area of the parent compound in the irradiated sample indicates photodegradation. * The appearance of new peaks in the chromatogram of the irradiated sample indicates the formation of photoproducts. Their structures can be investigated using high-resolution mass spectrometry (HRMS).

Visualization: this compound Degradation Prevention Strategy

The following diagram illustrates the core strategy for preventing this compound degradation, from source material to final analysis.

cluster_prevention Prevention Strategies Start Start: this compound Source Source Chemotype Fingerprinting (HPLC/qNMR) Start->Source Formulation Advanced Formulation (Nanoparticles, Liposomes) Source->Formulation Select Stable Source Handling Protected Handling (Amber Vials, Inert Gas) Formulation->Handling Protect from Light/Oxygen Analysis Stability Monitoring (UHPLC-HRMS) Handling->Analysis Verify Stability Outcome Outcome: Stable & Bioactive This compound Preparation Analysis->Outcome

References

silymarin vs hydrocortisone sepsis treatment

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data and Protocols

For researchers, the details of key preclinical studies and their methodologies are critical.

Canine LPS-Induced Sepsis Model (Silymarin vs. Hydrocortisone) A 2020 study provided a direct, head-to-head comparison in a controlled animal model [1].

  • Experimental Subjects: 15 healthy adult mixed-breed dogs.
  • Sepsis Induction: Intravenous (IV) bolus of E. coli LPS at 0.10 μg kg⁻¹ [1].
  • Treatment Groups (n=5/group):
    • Control: LPS only.
    • This compound: LPS + this compound bolus (10.00 mg kg⁻¹, IV) 40 minutes post-LPS.
    • Hydrocortisone: LPS + hydrocortisone bolus (2.00 mg kg⁻¹, IV) 40 minutes post-LPS.
  • Key Outcome Measures:
    • Hematology: RBC count, hemoglobin (Hb), hematocrit (HCT).
    • Organ Injury Markers: Liver (AST, ALP); Heart (LDH, CK-MB, cTnI).

The quantitative results from this study are summarized in the table below.

Parameter This compound Group Findings Hydrocortisone Group Findings
RBC, Hb, HCT Significant increase vs. control and hydrocortisone groups [1] Not specified as significantly improved in direct comparison
Liver Enzymes (AST, ALP) Significant decrease vs. control and hydrocortisone groups [1] Not specified as significantly improved in direct comparison
Cardiac Markers (LDH, CK-MB, cTnI) Significant decrease vs. control and hydrocortisone groups [1] Not specified as significantly improved in direct comparison
Clinical Signs (Fever) No significant effect on elevated temperature [1] Attenuated temperature increase by 82% [1]

Murine Sepsis Model (Silibinin) A 2022 study investigated the protective mechanism of silibinin (the most active component of this compound) against septic myocardial injury [2].

  • Sepsis Model: Cecal Ligation and Puncture (CLP) in male Balb/c and C57BL/6 mice.
  • Treatment: Silibinin (100 mg/kg) was administered via intraperitoneal injection 1 hour before CLP surgery.
  • Key Findings:
    • Survival: Increased 72-hour survival rate from ~20% (CLP alone) to nearly 60% (SIL + CLP) [2].
    • Mechanism: The cardioprotective effect was linked to activation of the NR1H3 signaling pathway, leading to attenuated inflammation, inhibited oxidative stress, and improved mitochondrial function [2].

Mechanisms of Action: Pathways and Logic

The following diagrams illustrate the distinct pathways through which this compound/silibinin and hydrocortisone are proposed to exert their effects in sepsis.

silymarin_pathway LPS_Injection LPS_Injection ROS_Inflammation ROS_Inflammation LPS_Injection->ROS_Inflammation Induces Organ_Injury Organ_Injury ROS_Inflammation->Organ_Injury Causes This compound This compound Antioxidant_Effect Antioxidant_Effect This compound->Antioxidant_Effect Exerts Membrane_Stabilizing Membrane_Stabilizing This compound->Membrane_Stabilizing Provides NR1H3_Pathway NR1H3_Pathway This compound->NR1H3_Pathway Activates (Silibinin) Antioxidant_Effect->ROS_Inflammation Reduces Reduced_Organ_Injury Reduced_Organ_Injury Antioxidant_Effect->Reduced_Organ_Injury RBC_Protection RBC_Protection Membrane_Stabilizing->RBC_Protection Leads to Membrane_Stabilizing->Reduced_Organ_Injury Mitophagy Mitophagy NR1H3_Pathway->Mitophagy Improves Oxidative_Stress Oxidative_Stress NR1H3_Pathway->Oxidative_Stress Inhibits Inflammation Inflammation NR1H3_Pathway->Inflammation Attenuates NR1H3_Pathway->Reduced_Organ_Injury Improved_Survival Improved_Survival Reduced_Organ_Injury->Improved_Survival

hydrocortisone_pathway Sepsis Sepsis CIRCI CIRCI Sepsis->CIRCI Can cause NFkB_Activation NFkB_Activation Sepsis->NFkB_Activation Leads to Systemic_Inflammation Systemic_Inflammation NFkB_Activation->Systemic_Inflammation Drives Shock_Reversal Shock_Reversal NFkB_Activation->Shock_Reversal Inhibition promotes Vasodilation Vasodilation Systemic_Inflammation->Vasodilation Causes Refractory_Shock Refractory_Shock Vasodilation->Refractory_Shock Contributes to Hydrocortisone Hydrocortisone G_GRalpha_Complex G_GRalpha_Complex Hydrocortisone->G_GRalpha_Complex Forms Nongenomic_Effects Nongenomic_Effects Hydrocortisone->Nongenomic_Effects Exerts G_GRalpha_Complex->NFkB_Activation Inhibits (Transrepression) Anti_inflammatory_Genes Anti_inflammatory_Genes G_GRalpha_Complex->Anti_inflammatory_Genes Activates (Transactivation) Vascular_Sensitivity Vascular_Sensitivity Nongenomic_Effects->Vascular_Sensitivity Rapidly Increases (to catecholamines) Vascular_Sensitivity->Shock_Reversal Promotes Reduced_Mortality Reduced_Mortality Shock_Reversal->Reduced_Mortality

Interpretation and Research Implications

  • This compound's Profile: The experimental data highlights this compound's potential as a protective agent against specific organ injuries in sepsis, particularly hematological, hepatic, and cardiac damage, rather than just symptom management [1]. Its multi-target mechanism, including the novel NR1H3 pathway for silibinin, offers a promising research direction [2].
  • Hydrocortisone's Role: As a standard care component, hydrocortisone's strength lies in its proven ability to promote shock reversal and improve short-term clinical outcomes [3] [4]. Its mechanisms are more focused on broad anti-inflammatory and cardiovascular stabilization [5].
  • Research Trajectory: While hydrocortisone has a well-established position in clinical guidelines, this compound represents an emerging, nature-derived candidate currently in the preclinical and early clinical investigation stage [1] [2]. Future research should focus on human trials to validate its efficacy and safety in patients.

References

silymarin hepatoprotective efficacy vs ursodeoxycholic acid

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety: Silymarin-Choline vs. UDCA

Outcome Measure This compound-Choline Combination Ursodeoxycholic Acid (UDCA) Notes / P-value
Aspartate Aminotransferase (AST) Significant reduction (54.18 to 37.23 U/L) Not specified in result P=0.000 [1]
NAFLD Activity Score (NAS) Significant reduction (6.5 to 2.7) Not specified in result P=0.000 [1]
Liver Stiffness (by Transient Elastography) Significant improvement Improvement not significantly different Greater improvement vs. UDCA [1]
Total Cholesterol Not specified in result Significant reduction (187.88 to 171.45 mg/dL) P=0.000 [1]
Low-Density Lipoprotein (LDL) Not specified in result Significant improvement [1]
Safety Profile No major safety issues No major safety issues Both treatments well-tolerated [1]

Mechanisms of Action

While both substances protect the liver, they work through distinct yet partially overlapping mechanisms. A foundational cell study indicates that glycyrrhizin, this compound, and UDCA share a common pathway by regulating genes involved in apoptosis (programmed cell death) and oxidative stress, primarily through the suppression of NF-κB activity [2] [3]. NF-κB is a key protein complex that controls inflammation and cell survival, and its overactivation is linked to liver damage and cancer progression.

The diagram below illustrates this common hepatoprotective pathway.

G Hepatotoxin Liver Stress/Injury NFkBActivation NF-κB Pathway Activation Hepatotoxin->NFkBActivation InflammatoryGenes Pro-Inflammatory Gene Expression NFkBActivation->InflammatoryGenes ApoptoticGenes Pro-Apoptotic Gene Expression NFkBActivation->ApoptoticGenes OxidativeStress Oxidative Stress NFkBActivation->OxidativeStress LiverDamage Hepatocyte Damage & Death InflammatoryGenes->LiverDamage ApoptoticGenes->LiverDamage OxidativeStress->LiverDamage This compound This compound CommonEffect Inhibition of NF-κB Activity This compound->CommonEffect UDCA Ursodeoxycholic Acid (UDCA) UDCA->CommonEffect CommonEffect->NFkBActivation Suppresses ProtectiveOutcome Reduced Inflammation & Apoptosis Enhanced Cell Protection CommonEffect->ProtectiveOutcome

Experimental Protocols for Key Studies

To help you evaluate the evidence, here are the methodologies from the key studies cited.

1. Clinical Trial: this compound-Choline vs. UDCA in NAFLD [1]

  • Design: A double-blind, parallel-arm, randomized controlled trial.
  • Participants: 88 patients diagnosed with NAFLD.
  • Intervention: Patients were randomized to receive either a tablet of this compound-choline bitartrate or UDCA for 6 months. Both groups also received lifestyle modification recommendations.
  • Outcomes Measured:
    • Primary: Liver enzyme levels (AST, ALT), lipid profile, Homeostatic Model Assessment of Insulin Resistance (HOMA-IR).
    • Secondary: Liver stiffness measured by transient elastography, and histological evaluation via liver biopsy (NAFLD Activity Score).
    • Safety: Adverse events and medication adherence were monitored.

2. Cell Study: Common Molecular Pathway [2] [3]

  • Cell Model: Human hepatoma cell line (HepG2).
  • Treatment: Cells were treated with non-cytotoxic concentrations (25 µM) of glycyrrhizin, this compound, or UDCA for 24 hours.
  • Gene Expression Analysis: Genome-wide gene expression profiles were analyzed using oligonucleotide microarrays in triplicate.
  • Pathway Analysis: Differentially expressed genes were categorized using KEGG pathway analysis. An interaction network was constructed to identify key regulators.
  • Validation: NF-κB activity was specifically assessed using a luciferase reporter assay.

Conclusion and Research Gaps

  • For comprehensive metabolic improvement: The This compound-choline combination shows a stronger profile for directly improving liver enzyme levels, reducing steatosis activity, and decreasing liver stiffness [1].
  • For isolated cholesterol management: UDCA may be more effective if the primary concern is managing cholesterol levels [1].
  • Underlying mechanism: Both agents, along with other hepatoprotectants, appear to converge on the suppression of the NF-κB pathway, a master regulator of inflammation and cell survival in the liver [2] [3].

It is important to note that the most compelling clinical data for this compound comes from its use in combination with choline. A broader meta-analysis also confirms that this compound's efficacy is often enhanced when combined with other agents, such as lifestyle modifications or other medications [4]. More research is needed to directly compare this compound (without additional compounds) against UDCA and to confirm these findings in larger, more diverse populations.

References

silymarin vs silibinin biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Biological Activity

Extensive research has identified multiple mechanisms of action for both silymarin and silibinin. The table below summarizes their shared and distinct biological activities based on experimental data.

Biological Activity This compound (Experimental Evidence) Silibinin (Experimental Evidence)
Antioxidant ↑ Endogenous antioxidants (GSH, SOD, CAT); ↓ lipid peroxidation & NO; activates Nrf2 pathway. [1] Strong radical scavenging activity. [1]
Anti-inflammatory ↓ Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6); inhibits NF-κB and COX-2. [1] [2] Suppresses PD-L1 via JAK/STAT3 and NF-κB inhibition. [3]
Anti-apoptotic (in cancer) Modulates Bcl-2/Bax ratio; activates Fas/FasL pathway; induces caspase cleavage. [4] Upregulates FasL and FADD; cleaves pro-caspase 8. [4]
Impact on Key Pathways Suppresses HGF/c-Met, Wnt/β-catenin, and PI3K/Akt/mTOR in HCC models. [5] Targets Nrf2-EGFR-MYC-TXNIP axis; inhibits PI3K/Akt/mTOR. [4] [3]
Hepatoprotective Significantly reduces serum AST and ALT levels in clinical meta-analysis. [6] Contributes to the hepatoprotective effects of the full this compound extract. [5] [7]

Bioavailability and Formulation Strategies

A significant challenge for both this compound and silibinin is their low oral bioavailability, which is caused by poor water solubility, instability in gastrointestinal fluids, and extensive metabolism [4] [8]. To overcome this, advanced formulation strategies are employed:

  • Phospholipid Complexes (e.g., Phytosomes): Enhance absorption and bioavailability [4] [7].
  • Nano-delivery Systems: Including nanocrystals, liposomes, and polymeric nanoparticles, which improve solubility and target tissue distribution [4] [8]. For instance, this compound nanocrystals (~23 nm) showed reduced toxicity on cancer cells and enhanced antibacterial efficacy [8].
  • Self-Emulsifying Drug Delivery Systems (SMEDDS): Improve solubility and absorption [4].

Research Trends: Beyond Silybin

Historically, silibinin has been the primary focus of research. However, recent studies highlight the importance of other this compound constituents [9] [10]:

  • Silychristin and 2,3-dehydrosilybin have shown stronger cytoprotective and antioxidant activity than silybin at equivalent concentrations [9] [10].
  • Isosilybin A and Isosilybin B demonstrated selective induction of apoptosis and cell cycle arrest in prostate cancer cells, an effect not prominently seen with silybin [9] [10].
  • Taxifolin, though a minor component (<5%), exhibits significantly more potent radical scavenging activity than silybin in some assays [9] [10].

This suggests the full this compound extract may offer broader therapeutic potential through multi-targeted synergy.

Experimental Protocols for Key Assays

For researchers, understanding the methodology behind the cited data is crucial. Here are outlines of common experimental protocols used to generate the results discussed above.

  • MTT Assay for Cytotoxicity (e.g., on MDA-MB-231 cells) [8]

    • Cell Seeding: Plate cells (e.g., 5,000 cells/well) in a 96-well plate and incubate for 24 hours.
    • Treatment: Add serially diluted concentrations of the test compound (this compound or silibinin) to the wells.
    • Incubation: Incubate the plate for a set period (e.g., 24, 48, or 72 hours).
    • MTT Addition: Add MTT reagent to each well and incubate to allow formazan crystal formation.
    • Solubilization: Add DMSO to dissolve the formed crystals.
    • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. Cell viability is calculated as a percentage compared to the untreated control.
  • Antibacterial Activity by Agar Well Diffusion [8]

    • Inoculum Preparation: Adjust a bacterial suspension to the 0.5 McFarland standard.
    • Lawn Culturing: Swab the suspension evenly over the surface of a Mueller-Hinton agar plate.
    • Well Creation: Punch wells into the solidified agar.
    • Sample Loading: Add a known volume/concentration of the test compound to the well.
    • Incubation: Incubate the plate for 18-24 hours at 37°C.
    • Result Analysis: Measure the diameter of the inhibition zone (including the well diameter) in millimeters.
  • Western Blotting for Protein Expression (e.g., Bcl-2, Bax) [4]

    • Protein Extraction: Lyse cells or tissue samples to extract total protein.
    • Electrophoresis: Separate proteins by molecular weight using SDS-PAGE.
    • Transfer: Electrophoretically transfer proteins from the gel to a PVDF or nitrocellulose membrane.
    • Blocking: Incubate the membrane with a blocking agent (e.g., 5% BSA or non-fat milk).
    • Antibody Probing: Incubate the membrane with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
    • Detection: Use chemiluminescent substrate and visualize bands using an imaging system. Density analysis is performed to quantify expression levels.

Mechanisms of Action: Key Signaling Pathways

The following diagrams illustrate the core signaling pathways through which this compound and silibinin exert their documented biological effects, integrating mechanisms from various studies [1] [4] [7].

fas_pathway Silymarin_Silibinin Silymarin_Silibinin Fas_FasL Fas_FasL Silymarin_Silibinin->Fas_FasL Upregulates FADD FADD Fas_FasL->FADD Activates Procaspase_8 Pro-caspase 8 FADD->Procaspase_8 Cleaves Caspase_8 Active Caspase 8 Procaspase_8->Caspase_8 Apoptosis Apoptosis Caspase_8->Apoptosis

Diagram 1: Extrinsic Apoptosis Pathway (Fas/FasL). this compound and silibinin upregulate Fas and FasL, triggering the formation of the Death-Inducing Signaling Complex (DISC). This leads to the activation of caspase-8, initiating apoptosis in cancer cells [4].

nfkb_pathway Inflammatory_Stimuli Inflammatory_Stimuli I_kB_Degradation IκB Degradation Inflammatory_Stimuli->I_kB_Degradation Induces Silymarin_Silibinin Silymarin_Silibinin Silymarin_Silibinin->I_kB_Degradation Inhibits NF_kB_Inactive NF-κB (Inactive) (IκB complex) NF_kB_Active NF-κB (Active) Pro_inflammatory_genes TNF-α, IL-6, IL-1β COX-2, iNOS NF_kB_Active->Pro_inflammatory_genes Transcribes I_kB_Degradation->NF_kB_Active

Diagram 2: Anti-inflammatory Action (NF-κB Pathway). A key anti-inflammatory mechanism involves the inhibition of the NF-κB pathway. This compound and silibinin prevent the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and suppressing the transcription of pro-inflammatory genes [1] [2] [7].

nrf2_pathway Oxidative_Stress Oxidative_Stress Nrf2_Active Nrf2 (Active) Oxidative_Stress->Nrf2_Active Silymarin_Silibinin Silymarin_Silibinin Silymarin_Silibinin->Nrf2_Active Activates/Stabilizes Nrf2_Inactive Nrf2 (Inactive) (Keap1 complex) Antioxidant_Proteins HO-1, NQO1 Glutathione SOD, CAT Nrf2_Active->Antioxidant_Proteins Transcribes

Diagram 3: Antioxidant Action (Nrf2 Pathway). The activation of the Nrf2 antioxidant pathway is a fundamental mechanism. This compound and silibinin promote the stabilization and nuclear translocation of Nrf2, which drives the expression of a battery of cytoprotective and antioxidant enzymes [1] [7].

Conclusion and Research Considerations

  • Silibinin is the preferred subject for mechanism-of-action studies due to its status as a well-defined, potent single entity.
  • This compound, the full extract, may be more promising for therapeutic applications where multi-targeted synergy and the contribution of lesser-known flavonolignans could lead to enhanced efficacy.

A key trend in current research is exploring these "other" flavonolignans, which show unique and sometimes superior activities compared to silibinin [9] [10]. Future work should focus on clinical trials to validate preclinical findings and the continued development of advanced formulations to overcome pharmacokinetic limitations.

References

silymarin antioxidant capacity comparison other flavonoids

Author: Smolecule Technical Support Team. Date: February 2026

Antioxidant Capacity Comparison

The table below summarizes experimental data comparing the in vitro antioxidant activity of silymarin and other flavonoids from various studies.

Antioxidant / Extract Assay Type Reported Activity (IC₅₀ or Equivalent) Comparative Performance & Notes
This compound / Silybin DPPH Radical Scavenging IC₅₀ = 19.2 ± 2.3 μg/mL (S. marianum extract) [1] Less potent than amla, but demonstrates strong activity [2].
ABTS Radical Scavenging IC₅₀ = 7.2 ± 1.7 μg/mL (S. marianum extract) [1] Significant radical scavenging ability.
FRAP (Reducing Power) 24.1 ± 1.2 μg/mL (S. marianum extract) [1] Demonstrates potent reducing power.
Cupric Reducing Power (CUPRAC) 22.2 ± 1.2 μg/mL (S. marianum extract) [1] Confirms significant electron-transfer capacity.
Amla Fruit Extract DPPH Radical Scavenging IC₅₀ = 1.70 ± 0.07 μg/mL [2] Superior to this compound and sapota in this assay [2].
ABTS Radical Scavenging IC₅₀ = 4.45 ± 0.10 μg/mL [2] Superior to this compound and sapota in this assay [2].
Sapota Fruit Extract DPPH & ABTS Higher IC₅₀ than Amla [2] Less effective than amla and this compound in radical scavenging [2].
Elastase Inhibition IC₅₀ = 35.73 ± 0.61 μg/mL [2] Superior anti-elastase activity compared to amla and this compound [2].

Detailed Experimental Protocols

For reproducibility, here are the methodologies behind key assays used to generate the comparative data.

  • DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay [3] [1] [2]: This method measures hydrogen-donating capacity. A solution of DPPH radical in ethanol is mixed with various concentrations of the test sample. The mixture is incubated in darkness, and the decrease in absorbance is measured at 517 nm. The IC₅₀ value represents the concentration required to scavenge 50% of the DPPH radicals [3] [1].
  • ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulphonate) Radical Scavenging Assay [3] [1] [2]: This assay evaluates electron-donating ability. The ABTS⁺ radical cation is generated by reacting ABTS solution with potassium persulfate. The test sample is added to the blue-green ABTS⁺ solution, and the reduction in absorbance is measured at 734 nm [3] [1].
  • FRAP (Ferric Reducing Antioxidant Power) Assay [3] [1]: This test measures reducing capacity. The FRAP reagent contains TPTZ (2,4,6-tripyridyl-s-triazine) and FeCl₃ in acetate buffer. Antioxidants in the sample reduce the Fe³⁺-TPTZ complex to a blue Fe²⁺-TPTZ form. The increase in absorbance is measured at 593 nm [3] [1].
  • CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay [3] [1]: This method also assesses reducing power. The reagent mix includes copper(II) chloride, neocuproine, and ammonium acetate buffer. Reduction of Cu²⁺ to Cu⁺ by antioxidants forms a colored complex, measured at 450 nm [3] [1].
  • Enzyme Inhibition Assays (e.g., Elastase) [2]: For anti-elastase activity, the test sample is mixed with the enzyme and a specific substrate. The EnzChek Elastase Assay Kit uses a substrate that, upon digestion by elastase, releases a highly fluorescent product. The inhibition of the enzyme reduces fluorescence, measured with a fluorometer [2].

Mechanisms of Antioxidant Action

This compound's antioxidant effect is not limited to direct scavenging. It exerts protection through multiple, interconnected mechanisms as shown in the diagram below.

G Oxidative Stress Oxidative Stress ROS/RNS (e.g., HO·, O₂·⁻) ROS/RNS (e.g., HO·, O₂·⁻) Oxidative Stress->ROS/RNS (e.g., HO·, O₂·⁻)  Produces This compound This compound Direct Scavenging Direct Scavenging This compound->Direct Scavenging Prevent Radical Formation Prevent Radical Formation This compound->Prevent Radical Formation Cellular Defense Upregulation Cellular Defense Upregulation This compound->Cellular Defense Upregulation Anti-inflammatory Action Anti-inflammatory Action This compound->Anti-inflammatory Action Direct Scavenging->ROS/RNS (e.g., HO·, O₂·⁻)  Neutralizes Metal Chelation (Fe, Cu) Metal Chelation (Fe, Cu) Prevent Radical Formation->Metal Chelation (Fe, Cu) Inhibit ROS-producing Enzymes Inhibit ROS-producing Enzymes Prevent Radical Formation->Inhibit ROS-producing Enzymes Improve Mitochondrial Integrity Improve Mitochondrial Integrity Prevent Radical Formation->Improve Mitochondrial Integrity Activate Nrf2 Pathway Activate Nrf2 Pathway Cellular Defense Upregulation->Activate Nrf2 Pathway Activate Vitagenes (HSPs, Sirtuins) Activate Vitagenes (HSPs, Sirtuins) Cellular Defense Upregulation->Activate Vitagenes (HSPs, Sirtuins) Inhibit NF-κB Pathway Inhibit NF-κB Pathway Anti-inflammatory Action->Inhibit NF-κB Pathway Cellular Protection Cellular Protection AO Enzymes (SOD, CAT, GPx) AO Enzymes (SOD, CAT, GPx) Activate Nrf2 Pathway->AO Enzymes (SOD, CAT, GPx)  Induces Non-Enzyme AOs (GSH) Non-Enzyme AOs (GSH) Activate Nrf2 Pathway->Non-Enzyme AOs (GSH)  Induces Reduced Inflammatory Cytokines Reduced Inflammatory Cytokines Inhibit NF-κB Pathway->Reduced Inflammatory Cytokines  Suppresses

Figure 1: Multifaceted Antioxidant Mechanisms of this compound. This compound protects against oxidative stress through four primary strategies: directly neutralizing reactive species, preventing their formation, upregulating the cell's internal defense systems, and reducing inflammation [4] [5].

Interpretation and Research Considerations

When evaluating this compound's antioxidant potential for drug development, consider these factors:

  • Mechanistic Superiority: While direct scavenging IC₅₀ values are important, this compound's key advantage lies in its ability to upregulate endogenous antioxidant defenses via the Nrf2 pathway, providing sustained, cellular-level protection beyond one-on-one neutralization [4].
  • Bioavailability and Metabolism: this compound, particularly its main component silybin, has low oral bioavailability and is rapidly metabolized into conjugated forms [4]. Effective drug delivery strategies are critical for clinical translation.
  • Model-Dependent Activity: Its efficacy can vary significantly between in vitro models and complex in vivo systems. For example, this compound shows promise in specialized applications like sperm cryopreservation, where it outperformed vitamins C and E in protecting post-thaw sperm quality [6].

How to Proceed Further

For a comprehensive R&D strategy, you can:

  • Investigate Delivery Systems: Prioritize research on bioavailability enhancement technologies like phospholipid complexes or nanoparticles [4].
  • Explore Synergistic Combinations: Consider studying this compound in combination with other antioxidants (e.g., amla for radical scavenging, sapota for elastase inhibition) for additive or synergistic effects [2].
  • Conduct Targeted Bioassays: Move beyond standard chemical assays to relevant disease-specific cellular and animal models that reflect its indirect, upregulating mechanisms [4] [6].

References

silymarin safety profile vs corticosteroids

Author: Smolecule Technical Support Team. Date: February 2026

Silymarin vs. Corticosteroids: At a Glance

Feature This compound Corticosteroids (e.g., Hydrocortisone)
Origin & Composition Flavonoid complex from milk thistle (Silybum marianum); mixture of flavonolignans like silybin [1] [2]. Synthetic versions of natural hormones (e.g., cortisol); e.g., Dexamethasone, Hydrocortisone [1] [3].
Primary Mechanisms Antioxidant (scavenges ROS, increases glutathione), anti-inflammatory (inhibits NF-κB, TNF-α), membrane-stabilizing, immunomodulatory [1] [4] [2]. Potent anti-inflammatory via genomic effects (modulating gene transcription); immunosuppressive [1] [3].
Key Safety Profile Favorable; very low acute and chronic toxicity, high LD₅₀ (>1g/kg IV, 10g/kg oral in rats). Common side effects are mild (laxative effect, nausea) [5] [6]. Narrower therapeutic window; associated with serious adverse effects including adrenal suppression, immunosuppression, and metabolic disorders [1] [3].
Efficacy in Sepsis Models In canine LPS-model: Significantly protected RBCs, reduced heart/liver injury markers (AST, ALP, CK-MB, cTnI); found more effective than hydrocortisone [1]. In canine LPS-model: Attenuated temperature increase but was less effective than this compound in improving hematological parameters and preventing organ injury [1].
Efficacy in Inflammatory Models Effective in rheumatoid arthritis (reduced joint count, pain) [7], endometriosis (reduced lesion size, IL-6) [8], and protected against drug-induced endothelial inflammation [9]. The benchmark for potent anti-inflammatory action, but long-term use is limited by safety concerns [1] [3].

Experimental Data and Detailed Protocols

For research and development purposes, here is a deeper dive into the key studies and their methodologies.

Direct Comparison in a Canine Sepsis Model

A 2020 study provided a head-to-head comparison in a low-dose LPS-induced sepsis model in dogs [1].

  • Experimental Protocol:

    • Animals: 15 healthy dogs.
    • Sepsis Induction: IV bolus of E. coli LPS (0.10 μg kg⁻¹).
    • Intervention (40 min post-LPS):
      • Group A (Control): No treatment.
      • Group B (this compound): Single IV bolus of 10.00 mg kg⁻¹.
      • Group C (Hydrocortisone): Single IV bolus of 2.00 mg kg⁻¹.
    • Data Collection: Blood samples at baseline, 1, 3, and 6 hours for CBC, clinical biochemistry (AST, ALP, LDH, CK-MB), and cardiac troponin I (cTnI) analysis.
  • Key Quantitative Findings:

    • Hematological Protection: this compound caused a significant increase in RBCs, Hb, and HCT compared to the hydrocortisone and control groups.
    • Organ Injury Markers: this compound led to a significant decrease in liver (AST, ALP) and heart (LDH, CK-MB, cTnI) injury markers, outperforming hydrocortisone.
Efficacy in Chronic Inflammatory Conditions

Rheumatoid Arthritis (RA) [7]:

  • Protocol: A 2024 pilot RCT on 122 patients with active RA. The intervention group received 300 mg/day of this compound for 8 weeks alongside conventional disease-modifying antirheumatic drugs (DMARDs).
  • Findings: The this compound group showed significant reductions in the number of tender/swollen joints, pain severity, and disease activity indices.

Endometriosis [8]:

  • Protocol: A 2022 RCT where women with endometrioma received 280 mg/day of this compound or a placebo for 12 weeks, in addition to standard care (dienogest).
  • Findings: The this compound group had a significant reduction in endometrioma volume, serum IL-6 levels, and pain scores.
Protective Effects Against Drug-Induced Toxicity

A 2025 study demonstrated this compound's protective role against Tacrolimus (TAC)-induced endothelial inflammation [9].

  • Protocol: Human Umbilical Vein Endothelial Cells (HUVECs) were treated with TAC (20 μg/ml) with or without this compound (50 μg/ml) for 6 hours.
  • Findings: this compound co-treatment markedly suppressed the TAC-induced upregulation of key pro-inflammatory mediators: IL-1β, TNF-α, and COX-2.

Mechanisms of Action: A Pathway Analysis

The following diagrams illustrate the distinct molecular pathways through which this compound and corticosteroids exert their effects.

This compound's Multi-Targeted Mechanisms

G cluster_primary Primary Actions This compound This compound AntiOx Antioxidant Effects This compound->AntiOx AntiInflam Anti-Inflammatory Effects This compound->AntiInflam MemStab Membrane Stabilization This compound->MemStab OxStress Reduces Oxidative Stress AntiOx->OxStress Scavenges ROS NFkB NF-κB Pathway AntiInflam->NFkB Inhibits LipidPerox Lipid Peroxidation MemStab->LipidPerox Inhibits CellProt Cellular Protection OxStress->CellProt Leads to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Downregulates InflamReduc Inflammation Resolution Cytokines->InflamReduc Reduces Integrity Membrane Integrity LipidPerox->Integrity Preserves

Corticosteroid Genomic Signaling Pathway


Conclusion for Research and Development

The experimental data positions this compound as a compelling alternative or adjunct to corticosteroids, particularly in clinical scenarios where long-term anti-inflammatory therapy is needed and the safety profile of steroids is a concern.

  • Consider this compound for protocols requiring a favorable safety profile with multi-organ protective, antioxidant, and anti-inflammatory properties.
  • Rely on Corticosteroids for rapid, potent immunosuppression and genomic anti-inflammatory effects, while carefully managing their known adverse effects.

References

Clinical Efficacy: Silymarin vs. Standard Care

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the effects of silymarin on primary outcomes in NAFLD/MASLD patients, based on recent meta-analyses of randomized controlled trials.

Outcome Measure Effect of this compound Magnitude of Change (vs. Control) Key References
Liver Enzymes
Alanine Aminotransferase (ALT) ↓ Reduction MD = -17.12 IU/L [1]; SMD = -12.39 [2] [2] [1] [3]
Aspartate Aminotransferase (AST) ↓ Reduction MD = -12.56 IU/L [1]; SMD = -10.97 [2] [2] [1] [3]
Lipid Profile
Triglycerides (TG) ↓ Reduction MD = -22.60 mg/dL [1]; SMD = -0.62 [2] [2] [1] [3]
Total Cholesterol (TC) ↓ Reduction SMD = -0.85 [2] [2] [3]
Low-Density Lipoprotein (LDL) ↓ Reduction SMD = -0.81 [2] [2] [3]
High-Density Lipoprotein (HDL) ↑ Improvement MD = 2.13 mg/dL [1]; SMD = 0.46 [2] [2] [1] [3]
Metabolic & Histologic Measures
HOMA-IR (Insulin Resistance) ~ Inconsistent / Trend SMD = -0.37 (Not always statistically significant) [2] [1] [2] [1] [3]
Liver Histology (Steatosis) ↑ Improvement Odds Ratio = 3.25 for improvement [2] [2] [3]

Key Takeaways:

  • Consistent Hepatoprotective Effects: The most robust and consistent evidence shows that this compound significantly reduces liver transaminases (ALT and AST), which are key markers of liver cell injury [2] [1] [3].
  • Beneficial Metabolic Impact: this compound produces a positive effect on the lipid profile, reducing "bad" cholesterol (LDL) and triglycerides while increasing "good" cholesterol (HDL) [2] [1].
  • Direct Impact on Liver Fat: Beyond blood tests, this compound has been shown to improve the actual fat accumulation in the liver (hepatic steatosis) and improve the Fatty Liver Index, with one analysis finding patients were over three times more likely to show histological improvement [2] [3].

Detailed Experimental Protocols

For professionals evaluating these studies, here is a breakdown of the methodologies used in the key clinical trials and meta-analyses cited.

Systematic Review and Meta-Analysis Protocol

This methodology synthesizes data from multiple randomized controlled trials (RCTs) to provide high-level evidence.

  • Data Sources: Researchers systematically search databases such as PubMed, Embase, Cochrane Library, Web of Science, and clinical trial registries [2] [3].
  • Study Selection: Included studies are typically RCTs where adult NAFLD patients are administered this compound or a control (placebo or standard lifestyle advice) for a defined period [2] [1] [3].
  • Outcome Measures: Primary outcomes are changes in liver enzymes (ALT, AST) and metabolic parameters (lipid profile, HOMA-IR). Liver histology from biopsies is included when available [2] [3].
  • Statistical Analysis: Continuous data (e.g., ALT levels) are pooled using Standardized Mean Difference (SMD) or Mean Difference (MD). Dichotomous data (e.g., improved steatosis grade) are pooled using Odds Ratios (OR). Heterogeneity is assessed using the I² statistic [2] [1].
Representative Clinical Trial Design

The "Siliver Trial" is an example of a rigorous, double-blind, placebo-controlled study investigating this compound's efficacy [4].

  • Trial Design: Randomized, double-blind, placebo-controlled, superiority framework.
  • Participants: Adult patients (aged 20-60) with a confirmed diagnosis of NAFLD.
  • Intervention vs. Control:
    • Intervention Group: Receives a specific formulation of 700 mg this compound, 8 mg vitamin E, and 50 mg phosphatidylcholine daily.
    • Control Group: Receives an identical capsule containing 700 mg maltodextrin, 8 mg vitamin E, and 50 mg phosphatidylcholine.
  • Duration: 12 weeks of supplementation.
  • Primary Outcome: Change in liver fat content, measured non-invasively by the difference in attenuation coefficient between liver and spleen on a non-contrast CT scan.
  • Secondary Outcomes: Changes in BMI, waist circumference, glucose metabolism biomarkers (blood glucose, insulin, HOMA-IR), and liver damage markers (ALT, AST, GGT) [4].

Mechanisms of Action and Bioavailability Challenges

The therapeutic potential of this compound is rooted in its multi-targeted mechanisms of action, though its clinical application is hindered by poor bioavailability.

Mechanism of Action

This compound, a complex of flavonolignans from milk thistle, exerts hepatoprotective effects through several pathways as illustrated below [5] [6]:

G cluster_primary Direct Hepatoprotective & Metabolic Effects cluster_secondary Downstream Consequences This compound This compound A1 Antioxidant Activity (Free Radical Scavenging) This compound->A1 A2 Anti-inflammatory Action (Inhibits NF-κB signaling) This compound->A2 A3 Modulation of Lipid Metabolism (Reduces hepatic fat accumulation) This compound->A3 B1 Reduced Oxidative Stress & Cytotoxicity A1->B1 B2 Decreased Pro-inflammatory Cytokine Production (e.g., TNF-α, ILs) A2->B2 B3 Improved Lipid Profile (↓ TG, ↓ LDL, ↑ HDL) A3->B3 C1 Reduction in Liver Enzymes (ALT, AST) B1->C1 B4 Attenuated Liver Fibrosis (Inhibits HSC activation) B2->B4 Contributes to B3->C1 C2 Improved Liver Histology (Reduced steatosis) B3->C2 B4->C1

Overcoming Bioavailability Limitations

A major challenge is this compound's poor water solubility and low oral bioavailability [5] [6]. Advanced formulation strategies are being developed to address this:

  • Phytosome Technology: Complexing this compound with phospholipids (e.g., phosphatidylcholine from lecithin) to create "phytosomes" that enhance absorption by making the complex more lipophilic [6] [4].
  • Bioavailability Enhancers: Co-administration with agents like piperine (from black pepper), which inhibits the metabolic glucuronidation of this compound, thereby increasing its plasma concentration [6].
  • Enhanced Formulations: Proprietary formulations like Eurosil 85 are designed to have superior dissolution profiles and higher bioavailability compared to crude extracts [5].

Conclusion for Research and Development

  • Established Efficacy: High-quality meta-analyses confirm this compound's benefit for liver-specific and metabolic endpoints in NAFLD/MASLD.
  • Critical Factor: The formulation is crucial. Efficacy data from recent positive trials often involve bioavailability-enhanced versions (e.g., combined with phosphatidylcholine) [6] [4].
  • Future Directions: Promising research focuses on advanced delivery systems (phytosomal this compound with piperine and lecithin), which have shown in preclinical models to outperform conventional lipid-lowering agents like fenofibrate [6].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.4

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

482.12129689 Da

Monoisotopic Mass

482.12129689 Da

Heavy Atom Count

35

Appearance

Solid powder

Melting Point

167 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

853OHH1429

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Drug Indication

Currently being tested as a treatment of severe intoxications with hepatotoxic substances, such as death cap (Amanita phalloides) poisoning.

Livertox Summary

Milk thistle is an annual or biennial herb native to the Mediterranean region, which has been used for centuries as a food and as a medicinal herb for treatment of liver conditions. Milk thistle has not been implicated in causing liver injury and is still used widely as a liver tonic in patients with acute and chronic liver diseases.

Drug Classes

Herbal and Dietary Supplements

Therapeutic Uses

EXPL THER The 2008 Hepatitis C Antiviral Long-Term Treatment Against Cirrhosis (HALT-C) study, sponsored by the National Institutes of Health (NIH), found that hepatitis C patients who used silymarin had fewer and milder symptoms of liver disease and somewhat better quality of life but no change in virus activity or liver inflammation.
EXPL THER A 2012 clinical trial, cofunded by NCCAM and the National Institute of Diabetes and Digestive and Kidney Diseases, showed that two higher-than-usual doses of silymarin were no better than placebo for chronic hepatitis C in people who had not responded to standard antiviral treatment.
EXPL THER ...laboratory studies suggested that milk thistle may benefit the liver by protecting and promoting the growth of liver cells, fighting oxidation (a chemical process that can damage cells), and inhibiting inflammation. However, results from small clinical trials of milk thistle for liver diseases have been mixed, and two rigorously designed studies found no benefit.
EXPL THER Silymarin has been used in pregnant women who have a bile blockage in the liver, with no toxic effects to the patient or fetus. Silymarin have also been given to children intravenously for mushroom poisoning.
For more Therapeutic Uses (Complete) data for Milk Thistle Extract (16 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Antineoplastic Agents, Phytogenic

ATC Code

A - Alimentary tract and metabolism
A05 - Bile and liver therapy
A05B - Liver therapy, lipotropics
A05BA - Liver therapy
A05BA03 - Silymarin

Pictograms

Health Hazard

Health Hazard

Other CAS

142797-34-0
65666-07-1

Metabolism Metabolites

Silybin has known human metabolites that include O-demethylated-silybin.

Associated Chemicals

Silymarin; 65666-07-1

Wikipedia

Silibinin

Drug Warnings

Milk thistle may lower blood sugar levels. People with diabetes or hypoglycemia, or people taking drugs or supplements that affect blood sugar levels, should use caution.
Milk thistle can produce allergic reactions, which tend to be more common among people who are allergic to plants in the same family (for example, ragweed, chrysanthemum, marigold, and daisy).
In clinical trials, milk thistle appears to be well tolerated in recommended doses. Occasionally, people report various gastrointestinal side effects.

Use Classification

Cosmetics -> Skin conditioning

Methods of Manufacturing

Milk thistle products may be prepared by extraction with ethyl acetate; other manufacturers use ethyl alcohol extraction. The milk thistle extract used in the /NTP/ studies was prepared from an ethanol/water extract.
Silymarin, which can be extracted from the seeds (fruit) of the milk thistle plant, is believed to be the biologically active part of the herb. The seeds are used to prepare capsules, extracts, powders, and tinctures

General Manufacturing Information

Silybum marianum contains flavonolignans, termed silymarin (SM), that are therapeutic agents for many inflammation-based diseases including atherosclerosis. Oxidation of human low-density lipoprotein was induced by CuSO4 or J774 macrophage cells and measured by the formation of thiobarbituric acid reactive substances (TBARS). SM was extracted by pressurized hot water (PHWE) or ethanol, and the effects of these extracts on TBARS formation were evaluated in comparison with those of SM preparations made from blending masses of individual flavonolignan standards in ratios identical to those of the water and ethanol extracts. Ethanol-extracted SM and its blended counterpart inhibited the generation of TBARS by 82% and 43%, respectively, at 150 umol/L doses. TBARS levels in the presence of 150 umol/L of the PHWE and its blended SM counterpart were reduced by 84% and 38%, respectively. Extracts from milk thistle fruit displayed higher protective effects than blended SM solutions of the same concentration with an identical compositional makeup. The appearance of degradation peaks in the water extract did not create any cytotoxic effects. Results of this study confirm that PHWE can be used to extract flavonolignans from milk thistle and that these extracts may possess therapeutic potential different from or beyond that of traditional organic solvent preparations.
The medicinal ingredient found in milk thistle is silymarin, an extract of milk thistle seeds. It is an antioxidant that protects against cell damage. Silymarin contains 4 compounds: silybin (the most active), isosilybin, silychristin, and silydianin. Most research has studied silymarin or its major compound silybin, instead of the plant in its whole form.

Storage Conditions

Store protected from light.

Interactions

When silybin was given iv to humans within 48 hours of ingesting death cap mushroom, it effectively prevented fatalities.
Pretreatment with silymarin and silybin gives 100% protection against mushroom poisoning in experimental animals.
Antagonizes phentolamine and yohimbine.
Milk thistle (Silybum marianum) has been used in humans for the treatment of liver disease because of its antioxidant properties and its ability to stabilize cell membranes and regulate cell permeability. To investigate possible hepatoprotective effects in birds, standardized extracts (80%) of silymarin from milk thistle were tested in white Carneaux pigeons (Columba livia). Pigeons were separated into 3 groups and fed diets formulated to provide milk thistle at a level of 0, 10, or 100 mg/kg body weight per day. After acclimation, the birds were challenged with B1 aflatoxin (3 mg/kg body weight for 2 consecutive days) by oral gavage. Liver function then was assessed by hematologic testing and plasma biochemical analysis, liver histopathology, and hepatobiliary scintigraphy. Results of histopathology and hepatobiliary scintigraphy showed no protective effects from milk-thistle administration. Aflatoxin challenge resulted in hepatic inflammation and necrosis, biliary-duct hyperplasia, and lymphocyte infiltration. All hepatobiliary scintigraphy elements increased significantly after aflatoxin challenge. Bile acid levels and plasma enzyme concentrations of aspartate aminotransferase, lactate dehydrogenase, alanine aminotransferase, and creatine phosphokinase all increased after aflatoxin exposure and were mostly unchanged with consumption of milk thistle. Only birds fed 10 mg/kg body weight milk thistle showed significant reductions in lactate dehydrogenase, alanine aminotransferase, and creatine phosphokinase concentrations after aflatoxin exposure. Our results show that consumption of milk thistle is not associated with hepatoprotective effects against acute B1 aflatoxin exposure in pigeons.
For more Interactions (Complete) data for Milk Thistle Extract (24 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
1: Mastron JK, Siveen KS, Sethi G, Bishayee A. Silymarin and hepatocellular carcinoma: a systematic, comprehensive, and critical review. Anticancer Drugs. 2015 Jun;26(5):475-86. doi: 10.1097/CAD.0000000000000211. Review. PubMed PMID: 25603021.
2: Yurtcu E, Darcansoy Iseri O, Iffet Sahin F. Effects of silymarin and silymarin-doxorubicin applications on telomerase activity of human hepatocellular carcinoma cell line HepG2. J BUON. 2015 Mar-Apr;20(2):555-61. PubMed PMID: 26011349.
3: Pérez-H J, Carrillo-S C, García E, Ruiz-Mar G, Pérez-Tamayo R, Chavarría A. Neuroprotective effect of silymarin in a MPTP mouse model of Parkinson's disease. Toxicology. 2014 May 7;319:38-43. doi: 10.1016/j.tox.2014.02.009. Epub 2014 Mar 4. PubMed PMID: 24607817.
4: Zholobenko A, Modriansky M. Silymarin and its constituents in cardiac preconditioning. Fitoterapia. 2014 Sep;97:122-32. doi: 10.1016/j.fitote.2014.05.016. Epub 2014 May 29. Review. PubMed PMID: 24879900.
5: Keshavarz Afshar R, Chaichi MR, Ansari Jovini M, Jahanzad E, Hashemi M. Accumulation of silymarin in milk thistle seeds under drought stress. Planta. 2015 Sep;242(3):539-43. doi: 10.1007/s00425-015-2265-9. Epub 2015 Feb 24. PubMed PMID: 25708739.
6: Li D, Xu D, Wang T, Shen Y, Guo S, Zhang X, Guo L, Li X, Liu L, Wen F. Silymarin attenuates airway inflammation induced by cigarette smoke in mice. Inflammation. 2015 Apr;38(2):871-8. doi: 10.1007/s10753-014-9996-9. PubMed PMID: 25117568.
7: Poruba M, Kazdová L, Oliyarnyk O, Malinská H, Matusková Z, Tozzi di Angelo I, Skop V, Vecera R. Improvement bioavailability of silymarin ameliorates severe dyslipidemia associated with metabolic syndrome. Xenobiotica. 2015;45(9):751-6. doi: 10.3109/00498254.2015.1010633. Epub 2015 Jul 16. PubMed PMID: 26068528.
8: Razavi-Azarkhiavi K, Ali-Omrani M, Solgi R, Bagheri P, Haji-Noormohammadi M, Amani N, Sepand MR. Silymarin alleviates bleomycin-induced pulmonary toxicity and lipid peroxidation in mice. Pharm Biol. 2014 Oct;52(10):1267-71. doi: 10.3109/13880209.2014.889176. Epub 2014 Jul 15. PubMed PMID: 25026360.
9: Wang M, Xie T, Chang Z, Wang L, Xie X, Kou Y, Xu H, Gao X. A New Type of Liquid Silymarin Proliposome Containing Bile Salts: Its Preparation and Improved Hepatoprotective Effects. PLoS One. 2015 Dec 16;10(12):e0143625. doi: 10.1371/journal.pone.0143625. eCollection 2015. PubMed PMID: 26674103; PubMed Central PMCID: PMC4682635.
10: Aller R, Izaola O, Gómez S, Tafur C, González G, Berroa E, Mora N, González JM, de Luis DA. Effect of silymarin plus vitamin E in patients with non-alcoholic fatty liver disease. A randomized clinical pilot study. Eur Rev Med Pharmacol Sci. 2015 Aug;19(16):3118-24. PubMed PMID: 26367736.
11: Cheng KC, Asakawa A, Li YX, Chung HH, Amitani H, Ueki T, Cheng JT, Inui A. Silymarin induces insulin resistance through an increase of phosphatase and tensin homolog in Wistar rats. PLoS One. 2014 Jan 3;9(1):e84550. doi: 10.1371/journal.pone.0084550. eCollection 2014. PubMed PMID: 24404172; PubMed Central PMCID: PMC3880317.
12: Yamsani SK, Yamsani MR. Effect of silymarin pretreatment on the bioavailability of domperidone in healthy human volunteers. Drug Metabol Drug Interact. 2014;29(4):261-7. doi: 10.1515/dmdi-2014-0013. PubMed PMID: 25029082.
13: Evren E, Yurtcu E. In vitro effects on biofilm viability and antibacterial and antiadherent activities of silymarin. Folia Microbiol (Praha). 2015 Jul;60(4):351-6. doi: 10.1007/s12223-015-0399-6. Epub 2015 May 4. PubMed PMID: 25937395.
14: Mata-Santos HA, Dutra FF, Rocha CC, Lino FG, Xavier FR, Chinalia LA, Hossy BH, Castelo-Branco MT, Teodoro AJ, Paiva CN, dos Santos Pyrrho A. Silymarin reduces profibrogenic cytokines and reverses hepatic fibrosis in chronic murine schistosomiasis. Antimicrob Agents Chemother. 2014;58(4):2076-83. doi: 10.1128/AAC.01936-13. Epub 2014 Jan 21. PubMed PMID: 24449779; PubMed Central PMCID: PMC4023717.
15: Chang LW, Hou ML, Tsai TH. Silymarin in liposomes and ethosomes: pharmacokinetics and tissue distribution in free-moving rats by high-performance liquid chromatography-tandem mass spectrometry. J Agric Food Chem. 2014 Dec 3;62(48):11657-65. doi: 10.1021/jf504139g. Epub 2014 Nov 19. PubMed PMID: 25375210.
16: Hwang du H, Kim YI, Cho KH, Poudel BK, Choi JY, Kim DW, Shin YJ, Bae ON, Yousaf AM, Yong CS, Kim JO, Choi HG. A novel solid dispersion system for natural product-loaded medicine: silymarin-loaded solid dispersion with enhanced oral bioavailability and hepatoprotective activity. J Microencapsul. 2014;31(7):619-26. doi: 10.3109/02652048.2014.911375. Epub 2014 Apr 25. PubMed PMID: 24766208.
17: Shangguan M, Lu Y, Qi J, Han J, Tian Z, Xie Y, Hu F, Yuan H, Wu W. Binary lipids-based nanostructured lipid carriers for improved oral bioavailability of silymarin. J Biomater Appl. 2014 Feb;28(6):887-96. doi: 10.1177/0885328213485141. Epub 2013 Sep 5. PubMed PMID: 24008629.
18: Chen CH, Chang CC, Shih TH, Aljuffali IA, Yeh TS, Fang JY. Self-nanoemulsifying drug delivery systems ameliorate the oral delivery of silymarin in rats with Roux-en-Y gastric bypass surgery. Int J Nanomedicine. 2015 Mar 25;10:2403-16. doi: 10.2147/IJN.S79522. eCollection 2015. PubMed PMID: 25848259; PubMed Central PMCID: PMC4381630.
19: Wianowska D, Wiśniewski M. Simplified procedure of silymarin extraction from Silybum marianum L. Gaertner. J Chromatogr Sci. 2015 Feb;53(2):366-72. doi: 10.1093/chromsci/bmu049. Epub 2014 Jun 3. PubMed PMID: 24895445.
20: Snima KS, Arunkumar P, Jayakumar R, Lakshmanan VK. Silymarin encapsulated poly(D,L-lactic-co-glycolic acid) nanoparticles: a prospective candidate for prostate cancer therapy. J Biomed Nanotechnol. 2014 Apr;10(4):559-70. PubMed PMID: 24734508.

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